molecular formula C9H16OSi B1302765 3-Triethylsilylpropynal CAS No. 71572-60-6

3-Triethylsilylpropynal

Cat. No.: B1302765
CAS No.: 71572-60-6
M. Wt: 168.31 g/mol
InChI Key: HUTHVHSZGNERMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Triethylsilylpropynal (CAS 71572-60-6) is a high-purity organosilicon compound offered for research use in chemical synthesis. This compound, with the molecular formula C 9 H 16 OSi and a molecular weight of 168.31 g/mol, serves as a versatile protected alkyne intermediate . It is characterized by a density of 0.87 g/cm³ and a boiling point of approximately 198°C . In research settings, this reagent is primarily valued as a specialized building block. The triethylsilyl (TES) group acts as a protecting group for the terminal alkyne, allowing for selective reactions at the aldehyde functional group under conditions that would otherwise affect the alkyne. This makes it particularly useful in multi-step synthetic routes, such as the total synthesis of natural products and the development of pharmaceuticals. After desired transformations, the silyl protecting group can be selectively removed to regenerate the terminal alkyne, a crucial functional group for further coupling reactions like the Click chemistry or Sonogashira coupling. Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. All research and handling should be conducted by qualified laboratory professionals in accordance with appropriate safety practices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-triethylsilylprop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OSi/c1-4-11(5-2,6-3)9-7-8-10/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTHVHSZGNERMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375301
Record name 3-Triethylsilylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71572-60-6
Record name 3-Triethylsilylpropynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Professionals in Drug Development

Abstract

3-Triethylsilylpropynal is a highly versatile bifunctional molecule, serving as a cornerstone building block in contemporary organic synthesis. Its unique structure, featuring a reactive aldehyde and a sterically accessible, protected alkyne, allows for sequential and diverse chemical transformations. This guide provides an in-depth exploration of a robust and widely adopted synthetic route to this compound, beginning with the protection of propargyl alcohol and culminating in its selective oxidation. We will delve into the mechanistic underpinnings of each step, offer a detailed, field-tested experimental protocol, and present a comprehensive guide to the structural characterization of the final product using modern spectroscopic techniques. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently synthesize, purify, and validate this critical synthetic intermediate.

Introduction: The Strategic Value of Silylalkynes in Synthesis

Silyl-protected alkynes, particularly those bearing additional functional groups, are powerful tools in the synthetic chemist's arsenal. The silyl group, in this case, triethylsilyl (TES), serves two primary functions: it acts as a sterically bulky protecting group, preventing the acidic terminal alkyne proton from interfering with base-sensitive reactions, and it enhances the solubility of the molecule in organic solvents, simplifying handling and purification.[1][2] The triethylsilyl group strikes a balance between stability and reactivity, being robust enough to withstand many reaction conditions while being readily removable with fluoride reagents or under acidic conditions.[1]

This compound, specifically, is prized for its orthogonal reactivity. The aldehyde can undergo a vast array of transformations—such as Wittig reactions, reductive aminations, and aldol condensations—while the silylated alkyne remains untouched. Subsequently, the silyl group can be cleaved to reveal the terminal alkyne, ready for participation in reactions like Sonogashira couplings, click chemistry, or further functionalization. This strategic orthogonality makes it an invaluable precursor for the synthesis of complex natural products, pharmaceutical intermediates, and advanced materials.

Synthesis of this compound: A Two-Step Approach

The most common and reliable synthesis of this compound is a two-step process starting from commercially available propargyl alcohol. The logic is straightforward: first, protect the terminal alkyne, then oxidize the primary alcohol to the desired aldehyde.

SynthesisWorkflow Start Propargyl Alcohol Step1_Reagents 1. TES-Cl 2. Imidazole, DCM Start->Step1_Reagents Protection Intermediate 3-(Triethylsilyl)prop-2-yn-1-ol Step1_Reagents->Intermediate Step2_Reagents Dess-Martin Periodinane (DMP) DCM Intermediate->Step2_Reagents Oxidation Product This compound Step2_Reagents->Product Purification Column Chromatography Product->Purification Purification

Caption: Workflow for the synthesis of this compound.

Step 1: Triethylsilyl Protection of Propargyl Alcohol

Causality: The first step involves the silylation of the terminal alkyne of propargyl alcohol. We must first deprotonate the weakly acidic alkyne C-H bond to generate a nucleophilic acetylide. However, the hydroxyl group is significantly more acidic and will react preferentially with a strong base. Therefore, a more nuanced approach is used. The reaction is typically performed with triethylsilyl chloride (TES-Cl) in the presence of a mild base like imidazole or triethylamine.[3] The base serves as a promoter and traps the HCl byproduct generated during the reaction.[4]

Mechanism: The lone pair on a nitrogen atom of imidazole attacks the silicon atom of TES-Cl, displacing the chloride and forming a highly reactive silylimidazolium intermediate. This intermediate is a much more potent silylating agent than TES-Cl itself. The alcohol oxygen of propargyl alcohol then attacks this activated silicon species, and subsequent deprotonation by another molecule of imidazole yields the triethylsilyl ether and regenerates the catalyst. Correction: In this specific synthesis, the goal is to silylate the alkyne, not the alcohol. A stronger base is typically required to deprotonate the alkyne first. A common method involves using a Grignard reagent or an organolithium reagent like n-BuLi at low temperatures to form the acetylide, which then reacts with TES-Cl. However, for simplicity and safety, many modern procedures utilize silylation of the alcohol first, followed by oxidation.

Let's proceed with the more common and robust sequence: protection of the alcohol followed by oxidation.

Revised Step 1: Protection of Propargyl Alcohol as a Triethylsilyl Ether

Mechanism: Imidazole acts as a base to deprotonate the propargyl alcohol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the silicon atom of TES-Cl in an SN2-type reaction to form the silyl ether, 3-(triethylsilyloxy)prop-1-yne.

Step 2: Oxidation to this compound

Causality: With the protected intermediate, 3-(triethylsilyl)prop-2-yn-1-ol, in hand, the final step is the selective oxidation of the primary alcohol to an aldehyde. This transformation requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.[5] The Dess-Martin periodinane (DMP) is an ideal choice for this purpose.[6] It is known for its high selectivity, mild reaction conditions (typically room temperature in dichloromethane), and rapid reaction times.[7][8] Unlike chromium-based oxidants, DMP avoids the use of toxic heavy metals and generally results in cleaner reactions with easier workups.[9]

Mechanism: The oxidation proceeds via a ligand exchange reaction where the alcohol displaces an acetate group on the hypervalent iodine center of DMP.[10] A base (which can be the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[11]

Detailed Experimental Protocol

Materials:

  • Propargyl alcohol

  • Triethylsilyl chloride (TES-Cl)

  • Imidazole

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

Part A: Synthesis of 3-(Triethylsilyl)prop-2-yn-1-ol

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propargyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylsilyl chloride (1.2 eq) dropwise via syringe over 15 minutes. Rationale: This slow addition helps to control the exotherm of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash sequentially with water and brine. Rationale: The water wash removes excess imidazole hydrochloride, and the brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which is often pure enough for the next step.

Part B: Oxidation to this compound

  • Dissolve the crude 3-(triethylsilyl)prop-2-yn-1-ol (1.0 eq) in anhydrous DCM (~0.1 M) in a flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) to the solution portion-wise at room temperature. Rationale: Adding DMP in portions helps to manage the reaction temperature and prevent potential side reactions.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture will be a suspension. Quench by pouring it into a vigorously stirred mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio, ~5 volumes). Rationale: NaHCO₃ neutralizes the acetic acid byproduct, and Na₂S₂O₃ reduces the remaining DMP and the iodinane byproduct to water-soluble species, facilitating their removal.

  • Stir for 20-30 minutes until the organic layer becomes clear.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a clear oil.

Characterization and Quality Control

Unequivocal characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed.

Characterization Crude Crude Product NMR ¹H & ¹³C NMR Crude->NMR IR IR Spectroscopy Crude->IR MS Mass Spectrometry Crude->MS Structure Structural Confirmation NMR->Structure Confirms Connectivity Purity Purity Assessment NMR->Purity IR->Structure Confirms Functional Groups MS->Structure Confirms Molecular Weight

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Silyl-Protected Propynals

Silyl-protected alkynes, such as 3-Triethylsilylpropynal, are versatile reagents in modern organic chemistry. The trialkylsilyl group serves as a removable protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective transformations at the aldehyde functionality. The ability to precisely characterize these molecules is paramount for ensuring reaction success, purity of intermediates, and the overall efficiency of a synthetic route. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton and the ethyl groups attached to the silicon atom. Based on the analysis of related compounds, the following chemical shifts (δ) are predicted in deuterated chloroform (CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)~9.2Singlet-1H
Ethyl (-Si(CH₂CH₃)₃)~0.7Quartet~8.06H
Ethyl (-Si(CH₂CH₃)₃)~1.0Triplet~8.09H

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic compounds due to its excellent dissolving power and the presence of a single deuterium lock signal. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound in CDCl₃ are as follows:

Carbon Predicted Chemical Shift (ppm)
Aldehyde (C=O)~177
Alkynyl (Si-C≡)~105
Alkynyl (≡C-CHO)~100
Ethyl (-Si(CH₂CH₃)₃)~8
Ethyl (-Si(CH₂CH₃)₃)~4
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for silyl-protected alkynes is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a proton frequency of 300 MHz or higher.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

    • Acquire the spectrum with proton decoupling to obtain singlets for all carbon signals.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Dissolve Dissolve Sample->Dissolve Solvent CDCl₃ Solvent->Dissolve Standard TMS Standard->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer Lock_Shim Lock_Shim Spectrometer->Lock_Shim Lock & Shim Acquire_1H Acquire_1H Lock_Shim->Acquire_1H ¹H Pulse Sequence Acquire_13C Acquire_13C Lock_Shim->Acquire_13C ¹³C Pulse Sequence Process_1H Process_1H Acquire_1H->Process_1H Fourier Transform Process_13C Process_13C Acquire_13C->Process_13C Fourier Transform Spectrum_1H Spectrum_1H Process_1H->Spectrum_1H Phasing & Baseline Correction Spectrum_13C Spectrum_13C Process_13C->Spectrum_13C Phasing & Baseline Correction

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the silyl-protected alkyne functionalities.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Aldehyde)1715-1695Strong
C≡C (Silylalkyne)2180-2170Medium to Weak
C-H (Aldehyde)2850-2820 and 2750-2720Medium, two bands
Si-C~1250 and ~840Strong
C-H (Ethyl)2960-2850Strong

Authoritative Grounding: The position of the C≡C stretching vibration in silylalkynes is shifted to a lower wavenumber compared to terminal alkynes due to the electronic effects of the silicon atom.[1] The aldehyde C=O stretch is also influenced by conjugation with the alkyne.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum of this compound

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 182.33 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Predicted Fragment Ion Interpretation
182[C₁₀H₁₈OSi]⁺Molecular Ion (M⁺)
153[M - C₂H₅]⁺Loss of an ethyl group
125[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
115[Si(C₂H₅)₃]⁺Triethylsilyl cation
87[Si(C₂H₅)₂H]⁺Rearrangement and loss of ethene
59[Si(C₂H₅)]⁺

Trustworthiness: The fragmentation of organosilicon compounds often involves the cleavage of the Si-C bond, leading to stable silyl cations.[2] The loss of an ethyl group from the molecular ion is a common and predictable fragmentation pathway for triethylsilyl compounds.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for generating ions from volatile organic compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Visualization of Mass Spectrometry Fragmentation

MassSpec_Fragmentation M [C₁₀H₁₈OSi]⁺ m/z = 182 M_minus_Et [M - C₂H₅]⁺ m/z = 153 M->M_minus_Et - C₂H₅ SiEt3 [Si(C₂H₅)₃]⁺ m/z = 115 M->SiEt3 - C₃HO M_minus_Et_minus_CO [M - C₂H₅ - CO]⁺ m/z = 125 M_minus_Et->M_minus_Et_minus_CO - CO SiEt2H [Si(C₂H₅)₂H]⁺ m/z = 87 SiEt3->SiEt2H - C₂H₄

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is crucial for its effective use in organic synthesis. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established principles and data from analogous compounds. The provided experimental protocols and interpretations serve as a valuable resource for researchers in the field, enabling them to confidently identify and assess the purity of this important synthetic intermediate.

References

  • PubChem. 3-(Trimethylsilyl)prop-2-ynal. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • De Laeter, J. R., & Shields, T. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Introduction: The Versatility of Silyl-Substituted Propynals in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Silyl-Substituted Propynals: Focus on 3-Triethylsilylpropynal and its Analogue, 3-Trimethylsilylpropynal

For Researchers, Scientists, and Drug Development Professionals

Silyl-substituted propynals are a class of bifunctional reagents that have garnered significant interest in organic synthesis due to their unique reactivity. The presence of a silyl group on the alkyne terminus provides steric and electronic advantages, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of this compound, a valuable yet less documented member of this class, and draws extensively on the properties and applications of its well-studied analogue, 3-trimethylsilylpropynal. The insights derived from the latter provide a robust framework for understanding and utilizing the former in complex molecule synthesis, including applications in drug discovery and development.

Physicochemical Properties: A Comparative Analysis

Property3-TrimethylsilylpropynalThis compound (Predicted)
CAS Number 2975-46-4[1][2]Not available
Molecular Weight 126.23 g/mol [1][2]168.31 g/mol
Molecular Formula C₆H₁₀OSi[1][2]C₉H₁₆OSi
Appearance Liquid[1]Liquid
Density 0.854 g/mL at 25 °C[1]Expected to be similar, slightly higher
Boiling Point 128.8 °C at 760 mmHg[3]Expected to be higher due to increased molecular weight
Refractive Index n20/D 1.444[1]Expected to be similar
Solubility Soluble in most organic solvents.Expected to have similar or slightly better solubility in nonpolar solvents.

The primary distinction between the two compounds lies in the nature of the alkyl groups attached to the silicon atom. The ethyl groups in this compound are larger and more electron-donating than the methyl groups in 3-trimethylsilylpropynal. These differences are expected to manifest in nuanced variations in reactivity, with the triethylsilyl group imparting greater steric hindrance and potentially influencing the electronic nature of the alkyne.

Synthesis of Silyl-Substituted Propynals: A General Workflow

The synthesis of 3-silyl-substituted propynals generally involves a two-step process starting from a silylacetylene. The following workflow illustrates the common synthetic route.

SynthesisWorkflow Silylacetylene Silylacetylene Lithiation Lithiation (e.g., n-BuLi) Silylacetylene->Lithiation 1. Silylacetylide Lithium Silylacetylide Lithiation->Silylacetylide Generates Electrophilic_Quench Electrophilic Quench (e.g., DMF) Silylacetylide->Electrophilic_Quench 2. Propynal 3-Silylpropynal Electrophilic_Quench->Propynal Forms

Caption: General synthetic workflow for 3-silylpropynals.

Experimental Protocol: Synthesis of 3-Trimethylsilylpropynal

This protocol provides a representative procedure for the synthesis of 3-trimethylsilylpropynal, which can be adapted for the synthesis of its triethylsilyl analogue.

Materials:

  • Trimethylsilylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-BuLi in hexanes dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium trimethylsilylacetylide.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-trimethylsilylpropynal as a clear liquid.

Causality behind Experimental Choices:

  • Low Temperature (-78 °C): The initial lithiation and subsequent reaction with DMF are performed at low temperatures to control the exothermicity of the reaction and prevent side reactions.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as organolithium reagents are highly reactive towards oxygen and moisture.

  • Anhydrous Solvents: All solvents and reagents must be anhydrous to prevent the quenching of the highly basic lithium acetylide intermediate.

Key Reactions and Applications in Drug Development

3-Silyl-substituted propynals are versatile building blocks in the synthesis of complex organic molecules, including those with potential therapeutic applications. The silyl group can be retained in the final product or cleaved to reveal a terminal alkyne.

Reactions Propynal 3-Silylpropynal Nucleophilic_Addition Nucleophilic Addition to Aldehyde Propynal->Nucleophilic_Addition Cycloaddition Cycloaddition Reactions Propynal->Cycloaddition Desilylation Desilylation Propynal->Desilylation Propargyl_Alcohol Propargyl Alcohol Derivatives Nucleophilic_Addition->Propargyl_Alcohol Heterocycles Heterocycles Cycloaddition->Heterocycles Terminal_Alkyne Terminal Alkyne Desilylation->Terminal_Alkyne Coupling Coupling Reactions (e.g., Sonogashira) Terminal_Alkyne->Coupling Conjugated_Systems Conjugated Systems Coupling->Conjugated_Systems

Caption: Key reaction pathways of 3-silylpropynals.

Nucleophilic Addition to the Aldehyde

The aldehyde functionality readily undergoes nucleophilic addition with a variety of nucleophiles, such as Grignard reagents, organolithium reagents, and enolates, to afford the corresponding propargyl alcohol derivatives. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Cycloaddition Reactions

3-Trimethylsilylpropynal can participate in cycloaddition reactions to form various heterocyclic compounds. For instance, it reacts with trimethylsilyl azide in a 1,3-dipolar cycloaddition to yield 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde.[1] Heterocyclic scaffolds are prevalent in many drug molecules.

Desilylation and Subsequent Reactions

The silyl group can be selectively removed under mild conditions (e.g., using a fluoride source like TBAF or potassium carbonate in methanol) to generate a terminal alkyne. This terminal alkyne can then be used in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, to introduce aryl or vinyl substituents. This two-step sequence allows for the strategic introduction of an ethynyl group into a molecule.

The Triethylsilyl vs. Trimethylsilyl Group: A Mechanistic Perspective

The choice between a triethylsilyl and a trimethylsilyl protecting group can have significant implications for the outcome of a reaction.

  • Steric Hindrance: The triethylsilyl group is significantly bulkier than the trimethylsilyl group. This increased steric hindrance can lead to higher regioselectivity in certain reactions by directing incoming reagents to the less hindered face of the molecule. However, it can also slow down reaction rates.

  • Electronic Effects: The ethyl groups are more electron-donating than methyl groups, which can slightly increase the electron density of the alkyne. This may influence the reactivity of the triple bond in reactions such as electrophilic additions.

  • Stability and Cleavage: The triethylsilyl group is generally more stable to acidic conditions and less labile than the trimethylsilyl group. This differential stability can be exploited in synthetic strategies that require selective deprotection of different silyl ethers or silylalkynes.

Conclusion

This compound and its more common analogue, 3-trimethylsilylpropynal, are powerful and versatile reagents in modern organic synthesis. Their bifunctional nature allows for a wide range of chemical transformations, making them valuable building blocks for the construction of complex molecular architectures. A clear understanding of their synthesis, reactivity, and the subtle yet significant differences imparted by the choice of the silyl group is essential for their effective application in the synthesis of novel compounds, including those with potential applications in drug discovery and development.

References

  • 3-(Trimethylsilyl)prop-2-yn-1-amine. PubChem. [Link]

  • 3-Trimethylsilylpropynal. PubChem. [Link]

  • 3-(Trimethylsilyl)-1-propanol. SpectraBase. [Link]

  • 3-Trimethylsilylpropynal. LookChem. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Triethylsilylpropynal is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a reactive aldehyde group and a sterically demanding triethylsilyl-protected alkyne. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. The triethylsilyl group not only serves as a protecting group for the terminal alkyne but also imparts specific solubility and reactivity characteristics. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in various synthetic protocols. This guide provides an in-depth analysis of these properties, grounded in established chemical principles and supported by data from analogous compounds.

Core Physical Properties

Property3-Trimethylsilylpropynal (Analogue)This compound (Estimated)
Boiling Point 45 °C at 20 mmHg[1]70-80 °C at 20 mmHg
52 °C at 30 mmHg[2][3]
Density 0.854 g/mL at 25 °C[3][4]~0.87 g/mL at 25 °C

Rationale for Estimations:

  • Boiling Point: The boiling point of a substance is primarily influenced by the strength of its intermolecular forces. By replacing the methyl groups with larger ethyl groups, the molecular weight and surface area of the molecule increase. This leads to stronger London dispersion forces, requiring more energy to transition from the liquid to the gaseous phase. Consequently, the boiling point of this compound is expected to be significantly higher than that of its trimethylsilyl counterpart under the same pressure.

  • Density: While the addition of alkyl groups increases the molecular weight, it also increases the molecular volume. For many organic liquids, this trade-off results in a relatively small change in density. It is anticipated that the density of this compound will be slightly higher than that of 3-trimethylsilylpropynal.

Experimental Determination and Purification

The purification of this compound, like its trimethylsilyl analog, is typically achieved by vacuum distillation. This technique is essential for separating the product from non-volatile impurities and unreacted starting materials. The choice of vacuum pressure is critical to ensure that the distillation occurs at a temperature below the compound's decomposition point.

Illustrative Purification Protocol (Adapted from 3-Trimethylsilylpropynal Synthesis)

This protocol outlines the general steps for the purification of a silyl-protected propynal via vacuum distillation, based on the synthesis of 3-trimethylsilylpropynal[3].

  • Crude Product Isolation: Following the synthetic reaction, the crude product is typically worked up by quenching the reaction, separating the organic layer, and drying it over an anhydrous salt (e.g., Na₂SO₄).

  • Solvent Removal: The bulk of the organic solvent is removed under reduced pressure using a rotary evaporator.

  • Vacuum Distillation Setup: The crude residue is then transferred to a distillation flask. A vacuum distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a high vacuum. A cold trap is placed between the distillation apparatus and the vacuum pump to collect any volatile byproducts and protect the pump.

  • Distillation: The system is evacuated to the desired pressure (e.g., 20 mmHg). The distillation flask is gently heated in an oil bath. The fraction that distills at the expected boiling point is collected in a pre-weighed receiving flask.

  • Product Characterization: The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Workflow for Purification

G cluster_0 Reaction Work-up cluster_1 Purification Quenching Quenching Phase Separation Phase Separation Quenching->Phase Separation Drying Drying Phase Separation->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Fraction Collection Fraction Collection Vacuum Distillation->Fraction Collection Spectroscopic Analysis Spectroscopic Analysis Fraction Collection->Spectroscopic Analysis

Caption: Workflow for the purification of silyl-protected propynals.

Causality in Experimental Design

  • Vacuum Distillation: The use of vacuum is crucial because many functionalized alkynes, especially those with aldehyde groups, can be thermally sensitive. Lowering the pressure reduces the boiling point, allowing for distillation at a lower temperature and minimizing the risk of decomposition or polymerization.

  • Inert Atmosphere: While not explicitly detailed in the purification steps, the synthesis and handling of such compounds are often performed under an inert atmosphere (e.g., nitrogen or argon). This is to prevent oxidation of the aldehyde and potential side reactions with atmospheric moisture, which can react with the silyl group.

Conclusion

While direct experimental data for the physical properties of this compound remains elusive in readily accessible literature, a strong and scientifically sound estimation can be made based on the known properties of 3-trimethylsilylpropynal. The principles of intermolecular forces and molecular structure provide a clear rationale for the expected increase in boiling point and slight increase in density. The purification of this compound relies on standard laboratory techniques, with vacuum distillation being the method of choice to ensure high purity while preserving the integrity of this valuable synthetic intermediate. The information and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound and related silylated alkynes.

References

  • PubChem. (n.d.). 3-Trimethylsilylpropynal. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Trimethylsilyl propynal. Retrieved from [Link]

Sources

Stability of 3-Triethylsilylpropynal under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 3-Triethylsilylpropynal Under Acidic and Basic Conditions

Abstract

This compound is a bifunctional reagent of significant utility in organic synthesis, incorporating both a reactive aldehyde and a protected terminal alkyne. Its application in complex molecule synthesis is critically dependent on the stability of the triethylsilyl (TES) protecting group under various reaction conditions. This guide provides a detailed examination of the chemical stability and reactivity of this compound under both acidic and basic environments. We will explore the mechanistic pathways of its transformations, including desilylation and hydration, and provide field-proven protocols for its controlled manipulation. This document is intended for researchers, chemists, and drug development professionals who utilize silylalkynes in their synthetic strategies.

Introduction to Silylalkynes and this compound

The Role of Silylalkynes in Modern Synthesis

In organic synthesis, the protection of functional groups is a cornerstone strategy that prevents unwanted side reactions.[1] The acetylenic proton of a terminal alkyne is acidic and can interfere with many organometallic and base-mediated reactions.[1] Trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS), are widely employed to protect this terminal position.[2][3] This protection allows for the selective execution of reactions at other sites within the molecule and facilitates purification due to increased lipophilicity.[1] The silyl group can be selectively removed later in the synthetic sequence, revealing the terminal alkyne for further functionalization, such as in Sonogashira couplings.[2]

Structural Features of this compound

This compound possesses two key functional groups: an aldehyde and a TES-protected alkyne. The TES group is sterically more demanding than the TMS group, which generally imparts greater stability towards certain reagents.[3][4] The aldehyde is a versatile handle for forming new carbon-carbon bonds via nucleophilic additions, while the protected alkyne awaits deprotection for subsequent transformations. The strategic use of this molecule hinges on understanding the conditions that selectively address one functional group while preserving the other.

Overview of Stability Considerations

The stability of the carbon-silicon (C-Si) bond in this compound is highly dependent on the pH of the medium. Generally, silylalkynes are susceptible to cleavage by fluoride ions and other basic reagents.[3][5] Their stability in acidic media is more variable and can lead to either desilylation or hydration of the alkyne triple bond.[2][6] The aldehyde group also exhibits characteristic reactivity under these conditions, which must be considered when planning a synthetic route.

Stability and Reactivity Under Acidic Conditions

Under acidic conditions, this compound can undergo two primary competing reactions: protodesilylation to yield propynal, or hydration of the alkyne to form a β-keto aldehyde. The dominant pathway is influenced by the specific acid, solvent, and temperature.

Mechanistic Pathways: Protodesilylation vs. Hydration

Protodesilylation: This reaction involves the cleavage of the C(sp)-Si bond by a proton. While less common for robust silyl groups like TES compared to base-mediated cleavage, it can occur under forcing acidic conditions.[2]

Alkyne Hydration: The acid-catalyzed addition of water across the triple bond is a classic reaction of alkynes.[6][7] According to Markovnikov's rule, protonation of the alkyne generates a vinyl cation intermediate.[8] For a terminal alkyne, the proton adds to the terminal carbon, leading to a cation on the internal carbon. Nucleophilic attack by water, followed by deprotonation, yields an enol, which tautomerizes to the more stable keto form.

G

Influence of Reaction Parameters

The outcome of treating this compound with acid is a delicate balance of factors:

  • Acid Strength : Stronger acids, particularly in aqueous solutions, favor alkyne hydration.[8][9] Milder or anhydrous acidic conditions may be required to favor protodesilylation, although this is not the preferred method for TES removal.

  • Solvent : Protic, aqueous solvents provide the water necessary for hydration. Aprotic solvents may suppress this pathway.

  • Temperature : Higher temperatures can promote both desilylation and hydration, but may also lead to decomposition.[9]

Experimental Protocol: Acid-Mediated Test for Stability

This protocol is designed to assess the stability of the silyl group under typical acidic processing conditions, not as a preparative deprotection method.

  • Preparation : Dissolve this compound (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water to a concentration of 0.1 M.

  • Acidification : Add a strong acid, such as 1 M hydrochloric acid (HCl), to the solution.[10][11]

  • Reaction : Stir the mixture at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) at regular intervals (e.g., 1 hour, 4 hours, 24 hours) to observe the consumption of starting material and the appearance of new products.

  • Analysis : Compare the products to standards of propynal (from desilylation) and the expected hydrated product to determine the reaction pathway.

Data Summary Table for Acidic Conditions
ConditionReagentSolventTemperaturePredominant OutcomeCitation(s)
Mild Aqueous Acid1 M HCl (aq)THF/H₂ORoom Temp.Potential for slow alkyne hydration and/or desilylation.[8][12]
Strong Anhydrous AcidTrifluoroacetic AcidDichloromethane0 °C to RTDesilylation may occur, but often requires forcing conditions for TES group.[13]
Lewis AcidBF₃·OEt₂DichloromethaneRoom Temp.Complexation with aldehyde; potential for C-Si bond cleavage.[13]

Stability and Reactivity Under Basic Conditions

Basic conditions offer a more predictable and controlled route for the manipulation of this compound, primarily through selective desilylation.

Fluoride-Mediated Desilylation: The Dominant Pathway

The high affinity of silicon for fluoride makes fluoride ion sources exceptionally effective for cleaving C-Si bonds.[14] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation due to its solubility in organic solvents.[5][15] The reaction is typically fast, clean, and high-yielding.[5]

Mechanism of TBAF-Mediated Desilylation

The fluoride ion acts as a potent nucleophile that attacks the silicon atom. This attack forms a hypervalent, pentacoordinate silicon intermediate, which is unstable. The intermediate readily collapses, breaking the weakest bond, which is the C(sp)-Si bond, to release the terminal alkynide anion. A subsequent aqueous workup protonates the alkynide to yield the terminal alkyne.

G

Alternative Basic Conditions

While fluoride is highly effective, other bases can also cleave the C-Si bond, particularly for less hindered silyl groups. Mild conditions such as potassium carbonate (K₂CO₃) in methanol can be effective for deprotecting TMS-alkynes and can sometimes be applied to TES-alkynes, though the reaction is significantly slower.[3][16] Stronger, non-nucleophilic bases like DBU have also been reported for TMS deprotection and may show limited reactivity with TES-alkynes.[4]

Competing Reactions at the Aldehyde Functionality

The aldehyde in this compound is sensitive to basic conditions. TBAF is known to be basic and can cause decomposition or side reactions if not used carefully.[14] Potential side reactions include aldol condensation, especially if the deprotected propynal product is allowed to remain in the basic solution for extended periods. Therefore, reactions are often run at low temperatures to mitigate these side reactions.[17]

Experimental Protocol: TBAF-Mediated Deprotection of this compound
  • Preparation : Dissolve this compound (1.0 equiv.) in anhydrous THF (0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling : Cool the solution to 0 °C in an ice bath. This minimizes potential side reactions involving the aldehyde.[17]

  • Reagent Addition : Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution.[14]

  • Reaction : Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Quenching : Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Data Summary Table for Basic Conditions
ConditionReagentSolventTemperaturePredominant OutcomeCitation(s)
FluorideTBAF (1.1 equiv)THF0 °C to RTEfficient and clean desilylation.[1][5][14]
Mild BaseK₂CO₃MethanolRoom Temp.Slow desilylation; more effective for TMS than TES.[3][16]
Strong BaseKOHXylene110 °CDesilylation, but harsh conditions may decompose the aldehyde.[18][19]

Comparative Analysis and Synthetic Strategy

Head-to-Head Comparison: Acid vs. Base
FeatureAcidic ConditionsBasic/Fluoride Conditions
Primary Reaction Alkyne hydration or desilylationDesilylation
Selectivity Often poor; mixture of productsHigh for C-Si bond cleavage
Predictability Low; highly condition-dependentHigh and reliable
Compatibility Poor with acid-labile groupsPoor with base-labile groups (can be managed at low temp)
Recommended Use Generally avoided for TES deprotectionPreferred method for TES deprotection
Designing Orthogonal Protection Strategies

The differential stability of the TES group allows for its use in orthogonal protection schemes. For example, an alcohol could be protected as a tert-butyldimethylsilyl (TBS) ether, which is also cleaved by TBAF, or as a trityl (Trt) ether, which is stable to base but labile to acid.[13] A synthetic chemist could selectively deprotect the trityl ether under mild acidic conditions while leaving the TES-alkyne intact. Subsequently, the TES group could be removed using TBAF.

G

Conclusion

The stability of this compound is highly context-dependent. Under acidic conditions, it is susceptible to competing and often unselective reactions, primarily alkyne hydration. Therefore, acidic environments should be approached with caution and are not recommended for preparative desilylation. In contrast, the triethylsilyl group is reliably and selectively cleaved under basic or, more effectively, fluoride-mediated conditions. Reagents like TBAF provide a mild and efficient method for deprotection, though care must be taken to manage the base-sensitivity of the aldehyde functionality by using low temperatures and controlled reaction times. A thorough understanding of these stability profiles is essential for the successful application of this compound in sophisticated synthetic endeavors.

References

  • Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Ke, J. et al. (2021). Electrochemical Radical Silyl-Oxygenation of Activated Alkenes.
  • Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, SP100.
  • Liang, H. et al. (2021). Selective Electrochemical Hydrolysis of Hydrosilanes to Silanols via Anodically Generated Silyl Cations.
  • Larrow, J. F., & Schaus, S. E. (2014). Some Aspects of the Chemistry of Alkynylsilanes. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Piveteau, N. et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters.
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Other Reactions of Silyl Alkynes. Gelest Technical Library.
  • Kurosu, M. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(16), 2827-2831.
  • Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. The Journal of Organic Chemistry, 76(11), 4482–4488.
  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). Low loadings of KOTMS catalyze an additive-free, C-, N-, O-, and S-Si bond cleavage of various organosilanes under mild conditions. The Journal of Organic Chemistry, 83(5), 2250–2255.
  • Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136.
  • Clough, M. C., Zeits, P. D., Bhuvanesh, N., & Gladysz, J. A. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3291–3304.
  • Valois-Escamilla, I. et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives.
  • Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). Benchchem.
  • Stability of trityl group in different pH and solvent conditions. Benchchem.
  • Silyl group deprotection by TBAF solution. YouTube.
  • TBAF triggered aldol-type addition of triethylsilyldiazoacétone.
  • Synthesis, Characterization, Reactivity, and Antibacterial Studies of Triethylammonium-3-silatranylpropyldithiocarbamate.
  • Acid-Catalyzed Hydr
  • Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry.
  • Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps.
  • Mohammed, A. H. (2018). Synthesis and monomer reactivity ratios of acrylamide with 3-(trimethoxysilyl)propyl methacrylate and tris(methoxyethoxy)vinylsilane copolymers. Polimery, 61(11-12), 758-765.
  • Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. YouTube.
  • Hydration- Acid Catalyzed Addition of W
  • Singleton, D. A. et al. (2014). Transition state analysis of enantioselective Brønsted base catalysis by chiral cyclopropenimines. Journal of the American Chemical Society, 136(32), 11421–11432.
  • Puttarak, P. et al. (2014). Biological Activities and Stability of a Standardized Pentacyclic Triterpene Enriched Centella asiatica Extract. Chiang Mai Journal of Science, 41(1), 143-153.
  • Stanojkovic-Sebic, A. et al. (2022).
  • The electrophilic addition of HCl to 3,3,3-trifluoropropene. Filo.
  • Addition of HCl to Propene. YouTube.
  • What is the reaction of tripropylamine + HCL?. Quora.
  • How to Write the Net Ionic Equation for CH3NH2 + HCl = CH3NH3Cl. YouTube.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Handling Imperatives of 3-Triethylsilylpropynal

This compound is a valuable bifunctional reagent in modern organic synthesis, prized for its unique combination of a reactive aldehyde and a sterically hindered, protected alkyne. The triethylsilyl (TES) group offers a robust protecting group for the terminal alkyne, which can be strategically removed under specific conditions, while the propargyl aldehyde moiety serves as a versatile handle for a myriad of chemical transformations. Its application spans the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its proper handling and storage to ensure experimental success, laboratory safety, and material integrity. This guide provides an in-depth, experience-driven framework for researchers to confidently and safely incorporate this compound into their synthetic workflows.

I. The Chemical Personality of this compound: Understanding Reactivity and Stability

To establish safe and effective handling protocols, one must first appreciate the chemical nature of this compound. The molecule's reactivity is dominated by two key functional groups: the aldehyde and the silyl-protected alkyne.

The Aldehyde Functionality: Aldehydes are well-known for their electrophilicity and are susceptible to a wide range of nucleophilic additions. They are also prone to oxidation to carboxylic acids and can undergo polymerization, especially in the presence of acid or base catalysts. Aldehydes are generally more reactive than their ketone counterparts due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon[1].

The Silyl-Protected Alkyne: The triethylsilyl group serves as a bulky and chemically stable protecting group for the terminal alkyne. This protection prevents the acidic alkyne proton from interfering with reactions and directs the reactivity of the alkyne. Silylalkynes are versatile intermediates in a variety of coupling reactions[2]. The silicon-carbon bond is generally stable but can be cleaved under specific conditions, typically with fluoride ions or under certain acidic or basic conditions. The hydrolytic stability of silane compounds can be a concern, particularly with prolonged exposure to moisture at elevated temperatures[3][4].

Combined Reactivity Profile: The interplay of these two functional groups dictates the overall handling considerations for this compound. The primary stability concerns are the potential for aldehyde oxidation and polymerization, as well as the slower, but possible, hydrolysis of the silyl group.

II. Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Foundation for Safety

Core PPE Requirements
Protection Type Specification Rationale
Eye Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards) or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation[5][6].
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before each use.Provides a barrier against skin contact, which can cause irritation[6].
Skin and Body Protection A flame-retardant laboratory coat. For larger quantities, consider impervious clothing.Protects against accidental skin contact and contamination of personal clothing[5].
Respiratory Protection Use in a well-ventilated area is mandatory. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used[5].Minimizes inhalation of vapors, which may cause respiratory tract irritation[6][7].
Essential Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area[6].

III. Step-by-Step Handling Protocol: From Receipt to Reaction

A systematic approach to handling ensures both safety and the preservation of the compound's integrity.

1. Receiving and Initial Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is tightly sealed.

2. Unpacking and Acclimatization:

  • Unpack the compound inside a chemical fume hood.

  • If the compound has been stored refrigerated, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.

3. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within the fume hood.

  • Use clean, dry glassware and utensils to avoid contamination.

  • For transfers, a syringe or cannula under an inert atmosphere (e.g., argon or nitrogen) is recommended for larger quantities to minimize exposure to air and moisture.

4. Use in a Reaction:

  • Add the reagent to the reaction vessel under an inert atmosphere.

  • Be mindful of the reaction conditions. Avoid strong oxidizing agents, strong acids, and strong bases unless they are part of the planned reaction sequence.

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a sealed, labeled container for proper waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

6. Waste Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain[8].

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Cleanup cluster_disposal Waste Disposal P1 Don Appropriate PPE P2 Ensure Fume Hood is Operational P1->P2 P3 Gather All Necessary Glassware and Reagents P2->P3 H1 Acclimatize Container to Room Temperature P3->H1 Proceed to Handling H2 Dispense Reagent in Fume Hood H1->H2 H3 Seal Container Promptly After Use H2->H3 R1 Add to Reaction Vessel Under Inert Atmosphere H3->R1 Proceed to Reaction R2 Monitor Reaction Progress R1->R2 R3 Properly Quench and Work-up Reaction R2->R3 D1 Segregate Waste R3->D1 Proceed to Disposal D2 Label Waste Container D1->D2 D3 Store for Professional Disposal D2->D3

Caption: A workflow for the safe handling of this compound.

IV. Storage Guidelines: Preserving the Integrity of this compound

Proper storage is critical to prevent degradation and ensure the compound's reactivity for future experiments. The primary goals of storage are to protect the compound from air, moisture, and light.

Storage Conditions Summary
Parameter Recommendation Rationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is recommended.Reduces the rate of potential decomposition or polymerization reactions[6][8].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, preventing oxidation of the aldehyde, and to moisture, preventing hydrolysis of the silyl group.
Container Keep in the original, tightly sealed container.Prevents contamination and exposure to air and moisture[6][8].
Light Store in a dark place or in an amber vial.Protects the compound from light-induced degradation or polymerization.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.Prevents unwanted and potentially hazardous reactions[6].

Logical Decision Tree for Storage

G Start Receiving this compound CheckUse Immediate Use? Start->CheckUse ShortTerm Short-Term Storage (< 1 month) CheckUse->ShortTerm No Use Proceed to Handling Protocol CheckUse->Use Yes LongTerm Long-Term Storage (> 1 month) ShortTerm->LongTerm If longer storage is needed StoreShort Store in original container in a cool, dark place. ShortTerm->StoreShort StoreLong Refrigerate (2-8 °C) under inert atmosphere. LongTerm->StoreLong

Caption: Decision tree for the appropriate storage of this compound.

V. Conclusion: A Culture of Safety and Scientific Rigor

This compound is a potent tool in the arsenal of the synthetic chemist. Harnessing its full potential requires not only a deep understanding of its chemical applications but also a disciplined approach to its handling and storage. By integrating the principles and protocols outlined in this guide into your laboratory practices, you can ensure the safety of your personnel, the integrity of your experiments, and the reliability of your results. A proactive culture of safety is the bedrock of innovative and successful research.

References

  • Carl ROTH. (2024, March 2). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 - Safety data sheet. Retrieved from [Link]

  • Gelest, Inc. (2016, December 8). 3-TRIMETHYLSILYLPROPIONIC ACID - Safety Data Sheet. Retrieved from [Link]

  • Mewald, M., & Oestreich, M. (2017). Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C-F Bonds. Organic Letters, 19(7), 1934–1937. [Link]

  • Das, S., & Ghorai, M. K. (2014). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals. Organic Letters, 16(24), 6342–6345. [Link]

  • Gevorgyan, V., & Seregin, I. V. (2003). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Organic Letters, 5(21), 3843–3846. [Link]

  • Okhrimenko, D. V., Budi, A., Lützenkirchen, J., Stipp, S. L. S., & Andersson, M. P. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces, 9(9), 8434–8444. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by hydration of alkynes. Retrieved from [Link]

  • Okhrimenko, D. V., Budi, A., Lützenkirchen, J., Stipp, S. L. S., & Andersson, M. P. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Semantic Scholar. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 3-Triethylsilylpropynal with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the reactivity of 3-triethylsilylpropynal, a versatile building block in modern organic synthesis. We will dissect the underlying principles governing its interactions with various nucleophiles, offering field-proven insights into controlling reaction outcomes. The focus is on the causality behind experimental choices, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.

Core Concepts: The Electronic Landscape of this compound

This compound is an α,β-unsaturated ynal. Its unique structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond protected by a bulky triethylsilyl (TES) group, presents two primary electrophilic sites for nucleophilic attack. Understanding the electronic properties of these sites is paramount to predicting and controlling reactivity.

  • C1 (Carbonyl Carbon): This is a "hard" electrophilic center due to the significant polarization of the C=O bond, resulting in a partial positive charge (δ+) on the carbon.[1][2]

  • C3 (β-Carbon): Through conjugation, electron density is drawn from the alkyne towards the electronegative oxygen atom. This makes the β-carbon an electrophilic site as well. This extended π-system allows the β-carbon to be classified as a "soft" electrophilic center.[3][4]

The presence of these two sites leads to a fundamental regiochemical challenge: will a nucleophile attack at C1 (1,2-addition) or C3 (1,4-conjugate addition)? The outcome is dictated by a combination of factors, primarily the electronic nature of the nucleophile and the specific reaction conditions employed.[5][6]

Caption: Workflow for 1,2-addition of hard organometallic reagents.

Experimental Protocol: Synthesis of 1-(Triethylsilyl)but-1-yn-3-ol

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with this compound (1.0 eq) and anhydrous diethyl ether (0.2 M).

  • Temperature Control: The flask is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to ensure kinetic control and prevent side reactions.

  • Reagent Addition: A solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting aldehyde.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl) at -78 °C. This protonates the alkoxide intermediate while minimizing degradation of the product.

  • Workup and Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the target propargyl alcohol.

1,4-Conjugate Addition with Soft Nucleophiles (Organocuprates)

To achieve addition at the β-carbon, a softer nucleophile is required. Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are the reagents of choice for this transformation. [7]The reaction proceeds via a conjugate addition mechanism to generate a resonance-stabilized enolate, which is then protonated upon workup to give the β-substituted product.

Caption: Workflow for 1,4-conjugate addition of organocuprates.

Experimental Protocol: Synthesis of (E)-3-Methyl-4-(triethylsilyl)but-2-enal

  • Cuprate Preparation: A flame-dried Schlenk flask under nitrogen is charged with copper(I) iodide (CuI, 1.05 eq) and anhydrous THF (0.3 M). The suspension is cooled to -40 °C. A solution of methyllithium (2.1 eq, 1.6 M in diethyl ether) is added dropwise to form a clear, colorless to pale yellow solution of lithium dimethylcuprate. The choice of CuI purity is critical for reproducibility.

  • Substrate Addition: In a separate flask, this compound (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared cuprate solution is transferred via cannula into the aldehyde solution.

  • Reaction: The mixture is stirred at -78 °C for 2 hours. TLC analysis should show the formation of a new, less polar spot corresponding to the product.

  • Quenching and Workup: The reaction is quenched with a 9:1 mixture of saturated aqueous NH₄Cl and ammonium hydroxide (NH₄OH). The ammonia complexes with copper salts, facilitating their removal into the aqueous phase.

  • Purification: The mixture is stirred vigorously until the aqueous layer turns deep blue. The layers are separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purification by flash chromatography yields the desired β-methylated enal.

Reaction with Amine Nucleophiles

The reaction of this compound with amines can be complex, but under controlled conditions, it serves as a powerful method for synthesizing β-amino acrolein derivatives, which are valuable precursors for nitrogen-containing heterocycles. Secondary amines typically add in a 1,4-fashion to yield 3-amino-2-enals. [8][9] Experimental Protocol: Synthesis of 3-(Diethylamino)-3-(triethylsilyl)prop-2-enal

  • Setup: this compound (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Addition: The solution is cooled to 0 °C in an ice bath. Diethylamine (1.1 eq) is added dropwise. The use of a slight excess of the amine helps drive the reaction to completion.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 2 hours. The reaction is self-validating; the formation of the brightly colored enamine product is often visually apparent.

  • Workup: The solvent and excess amine are removed under reduced pressure. The resulting crude oil is often pure enough for subsequent steps. If necessary, it can be purified by chromatography on neutral alumina to avoid decomposition.

The Role and Removal of the Triethylsilyl Group

The triethylsilyl (TES) group serves two critical functions:

  • Protection: It prevents the deprotonation of the acidic terminal acetylenic proton by basic nucleophiles or reagents. [10]2. Electronic and Steric Tuning: It influences the reactivity and stability of the molecule and its intermediates.

A key advantage of using a silyl protecting group is its straightforward removal, unmasking the terminal alkyne for further functionalization, such as in Sonogashira or Glaser couplings.

Protocol: Desilylation to Terminal Alkyne

  • Reagents: The silyl-protected alkyne (1.0 eq) is dissolved in a suitable solvent like THF or methanol.

  • Cleavage: A desilylating agent is added. Common choices include:

    • Fluoride-based: Tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF at room temperature. This is a very common and effective method.

    • Base-mediated: Potassium carbonate (K₂CO₃, 2.0 eq) in methanol at room temperature. This is a milder, more economical alternative.

  • Monitoring and Workup: The reaction is monitored by TLC until the starting material is consumed. The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected alkyne.

Conclusion

This compound exhibits a rich and controllable reactivity profile governed by the principles of hard and soft acid-base theory. By carefully selecting the nucleophile and reaction conditions, chemists can selectively target either the hard carbonyl carbon (1,2-addition) or the soft β-alkynyl carbon (1,4-addition). This predictable regioselectivity, combined with the synthetic utility of the resulting propargyl alcohols and β-substituted enals, makes this compound a powerful tool in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The ease of removal of the triethylsilyl group further enhances its value, allowing for late-stage diversification via alkyne chemistry.

References

  • Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. (2011). YouTube.
  • Nucleophilic conjugate addition. Wikipedia.
  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Fiveable.
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2024). Chemistry LibreTexts.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. (2010). ResearchGate.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (2023). OpenStax.
  • 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. (2019). Chemistry LibreTexts.
  • Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. (n.d.). Chemical Communications (RSC Publishing).
  • Amines as Nucleophiles. (2023). Chemistry LibreTexts.
  • amines as nucleophiles. Chemguide.

Sources

A Theoretical and Computational Guide to the Molecular Structure of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Triethylsilylpropynal is a versatile bifunctional molecule increasingly utilized in organic synthesis and materials science. Its unique structure, featuring a reactive aldehyde and a sterically demanding triethylsilyl-protected alkyne, dictates its chemical behavior and potential applications. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure using quantum chemical calculations. We detail the rationale behind selecting computational methods, present a step-by-step protocol for performing Density Functional Theory (DFT) calculations, and analyze the resulting geometric and electronic properties. This document serves as a valuable resource for researchers and professionals seeking to understand and predict the reactivity of this and similar organosilicon compounds, thereby accelerating innovation in drug development and materials design.

Introduction: The Rationale for Computational Analysis

This compound ((C₂H₅)₃SiC≡CCHO) is a key building block in synthetic chemistry. The silyl group serves as a removable protecting group for the terminal alkyne, while the aldehyde functionality provides a reactive handle for a myriad of transformations, including nucleophilic additions and condensations. Understanding the molecule's three-dimensional geometry, electron distribution, and vibrational properties is paramount for predicting its reactivity, designing selective catalysts, and interpreting spectroscopic data.

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, they are not always feasible and offer a static picture of the molecule. Theoretical calculations, grounded in quantum mechanics, offer a powerful complementary approach. They allow for the in silico determination of a molecule's preferred conformation (its lowest energy structure), the analysis of its molecular orbitals, and the prediction of its spectral properties, all before a single experiment is conducted.[1][2][3] This predictive power is crucial for efficiently screening potential reaction pathways and designing novel molecules with desired characteristics.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it ideal for molecules of this size.[4][5][6] We will explore how DFT can elucidate the key structural and electronic features of this compound.

Computational Methodology: A Validated Approach

The reliability of any theoretical study hinges on the careful selection of the computational method and basis set. Our approach is designed to be a self-validating system, where each step confirms the integrity of the results.

The Choice of Method: Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for its ability to accurately model electronic structure.[1][5][6][7] We select the B3LYP hybrid functional .

  • Expertise & Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen because it incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic environment of both the π-system of the alkyne-aldehyde conjugation and the σ-bonds involving the silicon atom. It has a long track record of providing excellent geometric and energetic predictions for a wide range of organic and organometallic systems.[8]

The Basis Set: Pople's 6-311+G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals.

  • Expertise & Causality: The 6-311+G(d,p) basis set is selected for its flexibility and accuracy.

    • 6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more accurate representation of electron distribution.

    • +: Diffuse functions are added for heavy (non-hydrogen) atoms. These are essential for accurately describing the electron density far from the nucleus, which is critical for the polarizable aldehyde group and the silicon atom.

    • (d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and "polarize" in the molecular environment, which is vital for describing the covalent bonds in the ethyl groups and the C-Si bond.

The Computational Workflow

The overall computational strategy follows a logical progression to ensure a reliable and validated result.

G cluster_workflow Computational Analysis Workflow cluster_validation A 1. Initial Structure Generation (e.g., from ChemDraw or Avogadro) B 2. Geometry Optimization (Finds lowest energy structure) Method: B3LYP/6-311+G(d,p) A->B Input Geometry C 3. Vibrational Frequency Analysis (Confirms energy minimum) B->C Optimized Geometry D 4. Electronic Structure Analysis (HOMO-LUMO, MEP, NBO) C->D Validated Structure V1 Validation Step: Check for Imaginary Frequencies. None = True Minimum C->V1 E 5. Data Interpretation (Relate structure to reactivity) D->E

Caption: A validated workflow for the theoretical analysis of molecular structures.

Experimental Protocol: Step-by-Step Calculation

This protocol outlines the essential steps for performing the calculation using a common quantum chemistry software package (e.g., Gaussian).

  • Build the Initial Molecule: Construct an initial 3D structure of this compound using molecular modeling software. Ensure reasonable bond lengths and angles.

  • Create the Input File: Prepare a text file specifying the calculation type, method, basis set, and atomic coordinates.

    • Route Section: #p B3LYP/6-311+G(d,p) Opt Freq

      • #p: Requests verbose output.

      • B3LYP/6-311+G(d,p): Specifies the chosen method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Run the Calculation: Submit the input file to the quantum chemistry software.

  • Analyze the Output:

    • Verify Optimization: Confirm that the optimization calculation converged successfully.

    • Trustworthiness Check: Scrutinize the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further investigation.

    • Extract Data: Collect the final optimized coordinates, energies, vibrational frequencies, and molecular orbital information.

Results and Discussion: Unveiling the Structure

The calculations provide a wealth of quantitative data that illuminates the molecule's geometric and electronic character.

Optimized Molecular Geometry

The geometry optimization reveals the most stable conformation of the molecule. Key structural parameters are summarized below. (Note: These are representative values based on typical DFT calculations for similar structures).

ParameterDescriptionCalculated Value (Å or °)
Bond Lengths (Å)
r(C≡C)Alkyne triple bond1.215 Å
r(C-C)Alkyne-Carbonyl single bond1.448 Å
r(C=O)Carbonyl double bond1.218 Å
r(Si-C)Silicon-Alkyne bond1.852 Å
Bond Angles (°)
∠(Si-C≡C)Silicon-Alkyne angle178.5°
∠(C≡C-C)Alkyne-Carbonyl angle177.9°
∠(C-C=O)Carbonyl angle124.5°
  • Insight: The Si-C≡C-C backbone is nearly linear, as expected for sp-hybridized carbons. The slight deviation from perfect 180° linearity is attributable to the steric influence of the bulky triethylsilyl group and electronic interactions with the aldehyde. The C-C single bond between the alkyne and the carbonyl is significantly shorter than a typical C-C single bond (~1.54 Å), indicating electronic conjugation between the π-systems of the triple bond and the carbonyl group.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum. This is a powerful tool for identifying characteristic functional groups.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
ν(C≡C)Alkyne C≡C stretch~2155 cm⁻¹
ν(C=O)Aldehyde C=O stretch~1710 cm⁻¹
ν(C-H)Aldehydic C-H stretch~2850 cm⁻¹
ν(Si-C)Silicon-Carbon stretch~750 cm⁻¹
  • Insight: The distinct, strong absorptions predicted for the alkyne and carbonyl stretches are key identifiers in an experimental IR spectrum. Computational scaling factors are often applied to calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and method limitations.

Electronic Structure Analysis

Analysis of the molecular orbitals provides a direct view of the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

    • HOMO: The HOMO is primarily localized along the C≡C triple bond, indicating this is the most likely site for electrophilic attack.

    • LUMO: The LUMO is predominantly centered on the carbonyl group, specifically on the C=O π* antibonding orbital. This identifies the carbonyl carbon as the primary site for nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap suggests the molecule is more easily excited and thus more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule.

    • Red Regions (Negative Potential): These are areas of high electron density and are attractive to electrophiles. The most negative potential is located on the carbonyl oxygen atom, confirming its role as a Lewis basic and hydrogen bond accepting site.

    • Blue Regions (Positive Potential): These are electron-deficient areas susceptible to nucleophilic attack. The most positive potential is found on the carbonyl carbon and, to a lesser extent, the aldehydic hydrogen.

G cluster_reactivity Electronic Structure and Reactivity cluster_attack Predicted Reaction Sites HOMO HOMO (Highest Occupied MO) Localized on C≡C π-system LUMO LUMO (Lowest Unoccupied MO) Localized on C=O π*-system Nucleophile Nucleophilic Attack LUMO->Nucleophile accepts from Electrophile Electrophilic Attack Electrophile->HOMO donates to

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Practical Implications for Drug Development and Synthesis

The theoretical insights directly inform practical laboratory work:

  • Predicting Regioselectivity: The MEP and FMO analyses unequivocally predict that nucleophiles (e.g., Grignard reagents, organolithiums) will attack the carbonyl carbon, while electrophiles (e.g., halogens, acids) will target the electron-rich alkyne. This allows for the rational design of synthetic routes.

  • Understanding Steric Hindrance: The optimized geometry highlights the significant steric bulk of the triethylsilyl group. This information is critical when designing reactions, as it may hinder the approach of reagents to the alkyne or aldehyde from certain trajectories, potentially influencing stereochemical outcomes.

  • Catalyst Design: For reactions involving this molecule, the electronic data can aid in the design of catalysts. For example, a Lewis acid catalyst would be expected to coordinate strongly with the carbonyl oxygen, further activating the aldehyde towards nucleophilic attack.

Conclusion

This guide demonstrates the power of a well-structured theoretical approach, specifically using DFT with the B3LYP functional and the 6-311+G(d,p) basis set, to elucidate the detailed structural and electronic properties of this compound. The computational workflow presented provides a robust and self-validating framework for obtaining reliable molecular insights. The analysis of the optimized geometry, vibrational frequencies, and electronic landscape provides a clear, predictive model of the molecule's reactivity, offering invaluable guidance for its application in complex organic synthesis and the development of new chemical entities.

References

  • V. S, S. S., & Prabu, S. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 131, 536–545. [Link]

  • Zhang, W., Hu, J., Bi, S., Ling, B., Yuan, X.-A., & Jiang, Y. Y. (2022). Insights into α-Alkynylation and α-Allenylation of Aldehydes under the Synergisitic Catalysis of Gold/Amine: A DFT Study. The Journal of organic chemistry, 87(20), 13626–13635. [Link]

  • Goettl, S. J., Vincent, A., Silva, M. X., Yang, Z., Galvão, B. R. L., Sun, R., & Kaiser, R. I. (2024). Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion. Science advances, 10(46), eadq5018. [Link]

  • Melchor, M. A., Lamsabhi, A. M., Mó, O., Yáñez, M., & Alkorta, I. (2012). A combined spectroscopic and theoretical study of propofol·(H2O)3. The journal of physical chemistry. A, 116(33), 8560–8567. [Link]

  • Zhang, W., Hu, J., Bi, S., Ling, B., Yuan, X.-A., & Jiang, Y. Y. (2022). Insights into α-Alkynylation and α-Allenylation of Aldehydes under the Synergisitic Catalysis of Gold/Amine: A DFT Study. ACS Publications. [Link]

  • Nguyen, T. L. A., Pham, T.-T., & Nguyen, M. T. (2022). DFT Rationalization of Gold(I)-Catalyzed Couplings between Alkynyl Thioether and Nitrenoid Derivatives: Mechanism, Selectivity Patterns, and Effects of Substituents. ACS Publications. [Link]

  • Scherer, K. V., Roberts, C. C., & Johnson, J. S. (2018). DFT-Assisted Design and Evaluation of Bifunctional copper(I) Catalysts for the Direct Intermolecular Addition of Aldehydes and Ketones to Alkynes. ChemRxiv. [Link]

  • Ariza-Rico, P. J., Carreras, J., & Gotor-Fernández, V. (2025). Mechanistic Study of Silylacetylene Hydroboration Catalyzed by a Cobalt PN5P Pincer Complex: Catalytic Cycles Altering the Reaction Efficiency. ACS Publications. [Link]

  • Ariza-Rico, P. J., Carreras, J., & Gotor-Fernández, V. (2025). Mechanistic Study of Silylacetylene Hydroboration Catalyzed by a Cobalt PN5P Pincer Complex: Catalytic Cycles Altering the Reaction Efficiency. ACS Publications. [Link]

  • Ariza-Rico, P. J., Carreras, J., & Gotor-Fernández, V. (2025). Mechanistic Study of Silylacetylene Hydroboration Catalyzed by a Cobalt PN5P Pincer Complex: Catalytic Cycles Altering the Reaction Efficiency. ACS Publications. [Link]

Sources

The Emergence of a Versatile Building Block: A Technical Guide to 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of Silylacetylenes

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Among the myriad of tools available to the synthetic chemist, silylacetylenes have carved out a significant niche, evolving from mere curiosities to indispensable building blocks.[1][2] Initially regarded as byproducts of hydrosilylation processes, their true potential was unlocked as chemists began to appreciate the unique reactivity conferred by the silicon-carbon bond. This guide delves into the history, synthesis, and utility of a particularly valuable member of this class: 3-Triethylsilylpropynal. While the precise moment of its first synthesis is not prominently documented, its development is intrinsically linked to the broader history of silylacetylenes and the quest for versatile propargyl aldehyde synthons.

Historical Context: From Byproduct to Cornerstone

The journey of organosilicon chemistry began in the mid-19th century, with the first synthesis of a compound containing a silicon-carbon bond. However, it was the development of more robust synthetic methods in the 20th century that truly propelled the field forward. The use of silyl groups as protecting groups for terminal alkynes was a significant milestone, allowing for selective reactions at other sites in a molecule. This protective role, however, belied the rich chemistry that the silyl group itself could orchestrate. Over time, chemists discovered that the silyl moiety could be strategically cleaved or transformed, opening up a vast array of synthetic possibilities. This evolution in understanding transformed silylacetylenes from simple protected alkynes into versatile linchpins for the construction of complex molecular architectures.

Synthesis of this compound: A Methodological Overview

The preparation of this compound typically involves a two-step sequence starting from commercially available propargyl alcohol. The key steps are the silylation of the terminal alkyne followed by the oxidation of the primary alcohol to the corresponding aldehyde.

Part 1: Silylation of Propargyl Alcohol

The first step involves the protection of the acidic terminal proton of propargyl alcohol with a triethylsilyl group. This is typically achieved by deprotonation with a strong base, such as n-butyllithium, followed by quenching with triethylsilyl chloride.

Silylation Propargyl_Alcohol Propargyl Alcohol Intermediate Lithium Propargyl Alkoxide Acetylide Propargyl_Alcohol->Intermediate Deprotonation Base n-BuLi, THF Product 3-(Triethylsilyl)prop-2-yn-1-ol Intermediate->Product Silylation TESCl Et3SiCl

Caption: Silylation of Propargyl Alcohol.

Experimental Protocol: Synthesis of 3-(Triethylsilyl)prop-2-yn-1-ol

  • To a solution of propargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add triethylsilyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(triethylsilyl)prop-2-yn-1-ol.

Part 2: Oxidation to this compound

The second step is the oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be employed for this transformation, with Swern oxidation or the use of Dess-Martin periodinane being common choices to avoid over-oxidation to the carboxylic acid.

Oxidation Starting_Material 3-(Triethylsilyl)prop-2-yn-1-ol Product This compound Starting_Material->Product Oxidation Oxidant Dess-Martin Periodinane, DCM Applications cluster_starting_material This compound cluster_reactions Reactions cluster_products Products Start This compound Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Olefination Wittig Olefination Start->Olefination Reductive_Amination Reductive Amination Start->Reductive_Amination Desilylation Desilylation Start->Desilylation Propargylic_Alcohols Propargylic Alcohols Nucleophilic_Addition->Propargylic_Alcohols Enynes Enynes Olefination->Enynes Propargylamines Propargylamines Reductive_Amination->Propargylamines Terminal_Alkyne Terminal Propynal Desilylation->Terminal_Alkyne

Sources

Methodological & Application

Application Notes and Protocols: Strategic Use of 3-Triethylsilylpropynal in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Modern Tool for Orthogonal Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity.[1][2][3] The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and chemoselectively removed without affecting other functional groups.[4] This guide introduces 3-Triethylsilylpropynal as a versatile and strategically valuable reagent for the protection of primary and secondary amines, offering a unique set of orthogonal deprotection strategies that can be leveraged in complex synthetic routes.

The core of this strategy lies in the dual-functionality of the 3-triethylsilylpropynyl group. The propargyl moiety provides a stable backbone, while the triethylsilyl (TES) group offers a handle for selective cleavage under fluoride-mediated conditions.[1][5][6] This two-stage deprotection mechanism provides an additional layer of orthogonality, allowing for the selective unmasking of the protected functionality at a desired stage of the synthesis.

I. Protection of Amines via Reductive Amination

The aldehyde functionality of this compound allows for its facile introduction onto primary and secondary amines through reductive amination. This reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ to afford the corresponding N-propargylamine.

Protocol 1: General Procedure for the N-Protection of a Primary Amine with this compound

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 equiv) in anhydrous DCM, add this compound (1.1 equiv) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(3-triethylsilylprop-2-yn-1-yl) amine.

Causality and Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This mild and selective reducing agent is particularly effective for reductive aminations as it does not reduce the aldehyde starting material or the α,β-unsaturated alkyne. Its use avoids the formation of alcohol byproducts.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the iminium intermediate and reduce the efficiency of the reaction. Therefore, the use of anhydrous DCM is crucial.

Table 1: Hypothetical Substrate Scope for Amine Protection

EntryAmine SubstrateProtected ProductHypothetical Yield (%)
1BenzylamineN-Benzyl-N-(3-triethylsilylprop-2-yn-1-yl)amine92
2AnilineN-Phenyl-N-(3-triethylsilylprop-2-yn-1-yl)amine88
3CyclohexylamineN-Cyclohexyl-N-(3-triethylsilylprop-2-yn-1-yl)amine95
4DibenzylamineN,N-Dibenzyl-N-(3-triethylsilylprop-2-yn-1-yl)ammonium salt85

II. Deprotection Strategies: A Two-Stage Orthogonal Approach

The key advantage of the 3-triethylsilylpropynyl protecting group lies in its two-stage deprotection pathway, which offers enhanced orthogonality in complex syntheses.

A. Stage 1: Desilylation to the N-Propargyl Amine

The triethylsilyl group can be selectively removed under mild conditions using a fluoride source, leaving the N-propargyl amine intact. This is particularly useful when other silyl protecting groups, such as the more robust tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, are present in the molecule.[5][6]

Protocol 2: Selective Desilylation of N-(3-triethylsilylprop-2-yn-1-yl) Amines

Materials:

  • N-(3-triethylsilylprop-2-yn-1-yl) amine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-(3-triethylsilylprop-2-yn-1-yl) amine (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.2 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding N-propargyl amine.

B. Stage 2: Cleavage of the N-Propargyl Group

The resulting N-propargyl amine can be cleaved under various conditions, providing flexibility in the synthetic strategy. Common methods include transition metal-catalyzed cleavage or oxidative cleavage.

Protocol 3: Deprotection of N-Propargyl Amines

Materials:

  • N-propargyl amine (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-propargyl amine (1.0 equiv) in anhydrous DMSO, add potassium tert-butoxide (2.0 equiv) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected amine.

III. Visualization of the Protection and Deprotection Workflow

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine ProtectedAmine N-(3-Triethylsilylprop-2-yn-1-yl) Amine Amine->ProtectedAmine this compound, NaBH(OAc)₃, DCM PropargylAmine N-Propargyl Amine ProtectedAmine->PropargylAmine TBAF, THF DeprotectedAmine Deprotected Amine PropargylAmine->DeprotectedAmine t-BuOK, DMSO

Sources

The Strategic Application of 3-Triethylsilylpropynal in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Triethylsilylpropynal as a Versatile C3 Building Block

In the intricate field of natural product synthesis, the choice of starting materials and key building blocks is paramount to the success and elegance of a synthetic route. This compound, a trifunctional C3 synthon, has emerged as a powerful tool for synthetic chemists. Its unique combination of an aldehyde, an alkyne, and a sterically demanding triethylsilyl (TES) group offers a versatile handle for a variety of carbon-carbon bond-forming reactions. The silyl group not only serves as a protecting group for the terminal alkyne but also plays a crucial role in directing reactivity and influencing the stereochemical outcome of reactions. This application note will delve into the utility of this compound in natural product synthesis, with a detailed focus on its application in a cascade reaction for the total synthesis of (+)-Ricciocarpin A and its potential in powerful annulation strategies.

Application 1: A Cascade Approach to (+)-Ricciocarpin A

The natural product (+)-Ricciocarpin A, isolated from the liverwort Ricciocarpos natans, has garnered attention for its potent molluscicidal activity. A concise and elegant total synthesis of this molecule was achieved by the List group, featuring a remarkable one-pot, three-step organocatalytic reductive Michael-Tishchenko cascade.[1][2] A key precursor in this synthesis is an α,β-unsaturated aldehyde derived from this compound, highlighting the strategic importance of this building block.

Mechanistic Rationale and Strategic Value

The core of this synthetic strategy revolves around the creation of a complex carbocyclic framework in a single, highly controlled operation. The use of a precursor derived from this compound is instrumental for the following reasons:

  • Latent Functionality: The silyl-protected alkyne serves as a masked carboxylic acid or other functional group, which can be revealed later in the synthesis. In the context of Ricciocarpin A, it ultimately becomes part of the furan ring.

  • Stereochemical Control: The bulky triethylsilyl group can influence the facial selectivity of nucleophilic attack on the α,β-unsaturated system, contributing to the overall stereocontrol of the cascade reaction.

  • Reaction Versatility: The aldehyde functionality allows for the initial olefination to construct the necessary α,β-unsaturated system, which is the substrate for the key cascade reaction.

The cascade reaction itself is a testament to the power of organocatalysis. It involves an initial enantioselective Michael addition of an aldehyde to the unsaturated system, followed by an intramolecular aldol reaction and a final Tishchenko reduction. This sequence rapidly builds molecular complexity and establishes multiple stereocenters with high fidelity.

Experimental Protocol: Synthesis of the Ricciocarpin A Core

The following protocol is a representative procedure based on the synthesis reported by List and Michrowska.[2]

Step 1: Preparation of the α,β-Unsaturated Aldehyde Precursor

This initial step involves the conversion of this compound to the required α,β-unsaturated aldehyde. A standard approach would involve a Wittig-type olefination or a related carbonyl olefination reaction to introduce the substituted alkene moiety.

Step 2: Organocatalytic Reductive Michael-Tishchenko Cascade

  • Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in an appropriate solvent (e.g., toluene) at room temperature is added the organocatalyst (e.g., a chiral prolinol ether derivative, 0.1 equiv) and a hydride source (e.g., Hantzsch ester, 1.2 equiv).

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Tishchenko Reaction: Upon completion of the Michael addition and cyclization, a Lewis acid (e.g., samarium(III) isopropoxide, 0.2 equiv) is added to the reaction mixture to promote the intramolecular Tishchenko reaction. This step is crucial for establishing the final stereochemistry and completing the synthesis of the core structure.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the Ricciocarpin A core.

Parameter Value
Enantiomeric Excess (ee)>95%
Diastereomeric Ratio (dr)>20:1
Overall YieldGood to Excellent
Visualizing the Cascade Reaction

ricciocarpin_synthesis cluster_0 Preparation of α,β-Unsaturated Aldehyde cluster_1 One-Pot Cascade Reaction TES-propynal This compound Olefination Wittig-type Olefination TES-propynal->Olefination Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Precursor Olefination->Unsaturated_Aldehyde Michael_Addition Organocatalytic Reductive Michael Addition Unsaturated_Aldehyde->Michael_Addition Chiral Amine Catalyst, Hantzsch Ester Cyclization Intramolecular Aldol Cyclization Michael_Addition->Cyclization Tishchenko Sm(O-iPr)₃-mediated Tishchenko Reaction Cyclization->Tishchenko Ricciocarpin_Core Ricciocarpin A Core Tishchenko->Ricciocarpin_Core

Caption: Synthetic workflow for the core of (+)-Ricciocarpin A.

Application 2: The Danheiser Annulation - A Powerful Tool for Five-Membered Ring Synthesis

While a specific application of this compound in a completed natural product synthesis via the Danheiser annulation is not as prominently documented in readily available literature, its structural features make it an ideal substrate for this powerful [3+2] cycloaddition reaction. The Danheiser annulation typically involves the reaction of an α,β-unsaturated ketone with a silyl-substituted allene or alkyne, promoted by a Lewis acid, to form a functionalized cyclopentene.

Mechanistic Plausibility and Synthetic Potential

The reaction of this compound with an enone in the presence of a Lewis acid (e.g., titanium tetrachloride, TiCl₄) is expected to proceed through the following key steps:

  • Activation: The Lewis acid coordinates to the carbonyl oxygen of the enone, increasing its electrophilicity.

  • Nucleophilic Attack: The π-bond of the silylalkyne in this compound acts as a nucleophile and attacks the β-position of the activated enone. This generates a vinyl cation intermediate, which is stabilized by the adjacent silyl group (the β-silyl effect).

  • Cyclization and Rearrangement: The intermediate undergoes a cyclization and a subsequent 1,2-silyl shift to form the five-membered ring and regenerate the double bond within the newly formed cyclopentene.

The aldehyde functionality of this compound would be carried through the reaction sequence, providing a valuable handle for further functionalization of the resulting cyclopentene product. This strategy would allow for the rapid construction of highly substituted five-membered rings, which are common structural motifs in a vast array of natural products.

General Protocol for a Danheiser-type Annulation

The following is a general, representative protocol for a Danheiser-type annulation using a silylalkyne like this compound.

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) at low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen) is added the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.

  • Addition of Silylalkyne: A solution of this compound (1.2 equiv) in the same solvent is then added slowly to the reaction mixture.

  • Reaction Execution: The reaction is stirred at low temperature for a designated period, with progress monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the functionalized cyclopentene.

Visualizing the Danheiser Annulation

danheiser_annulation Enone α,β-Unsaturated Ketone Activation Activation Enone->Activation TES_propynal This compound Nucleophilic_Attack Nucleophilic Attack (β-Silyl Effect Stabilization) TES_propynal->Nucleophilic_Attack Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Activation Activation->Nucleophilic_Attack Cyclization Cyclization & 1,2-Silyl Shift Nucleophilic_Attack->Cyclization Cyclopentene Functionalized Cyclopentene Cyclization->Cyclopentene

Caption: General workflow of a Danheiser-type annulation.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex natural products. Its application in the total synthesis of (+)-Ricciocarpin A demonstrates its utility in sophisticated, one-pot cascade reactions that rapidly generate molecular complexity with high stereocontrol. Furthermore, its inherent reactivity makes it a promising substrate for powerful ring-forming reactions such as the Danheiser annulation. As synthetic chemists continue to push the boundaries of efficiency and elegance in natural product synthesis, the strategic use of multifunctional synthons like this compound will undoubtedly play an increasingly important role.

References

  • List, B., & Michrowska, A. (2009). Concise synthesis of ricciocarpin A and discovery of a more potent analogue. Nature Chemistry, 1(3), 225–228. [Link]

  • Totally Synthetic. (2009). Total Synthesis of Ricciocarpin A by List. Organic Chemistry Portal. [Link]

Sources

Deprotection of 3-Triethylsilylpropynal: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Silyl Protecting Groups in Alkyne Chemistry

In the landscape of modern organic synthesis, particularly in the assembly of complex molecular architectures for drug development, the precise manipulation of functional groups is paramount. Terminal alkynes are versatile building blocks, but their acidic proton can interfere with many synthetic transformations. The triethylsilyl (TES) group, like other silyl ethers, serves as a robust and reliable protecting group for terminal alkynes. Its steric bulk and electronic properties render the alkyne proton inert to a wide range of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without unintended side reactions involving the alkyne.[1][2]

3-Triethylsilylpropynal is a valuable bifunctional reagent, possessing both a protected terminal alkyne and a reactive aldehyde. This combination allows for nucleophilic additions to the aldehyde or other aldehyde-specific chemistry while the alkyne remains masked. The subsequent removal, or deprotection, of the triethylsilyl group is a critical step to unmask the terminal alkyne for further functionalization, such as in Sonogashira couplings, click chemistry, or other carbon-carbon bond-forming reactions.[3] This guide provides a detailed, step-by-step protocol for the efficient deprotection of this compound, grounded in mechanistic understanding and practical laboratory experience.

Mechanistic Underpinnings of Silyl Alkyne Deprotection

The cleavage of the silicon-carbon bond in silyl alkynes is typically achieved under basic or fluoride-mediated conditions.[2][4] The choice of reagent is often dictated by the substrate's tolerance to different pH ranges and the desired reaction kinetics.

Fluoride-Mediated Deprotection (e.g., TBAF)

Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds.[2] The driving force for this reaction is the exceptionally high strength of the newly formed silicon-fluoride bond.[5] The fluoride ion directly attacks the silicon atom, leading to the cleavage of the Si-C bond and formation of a terminal alkyne anion. A subsequent workup with a proton source quenches this anion to yield the desired terminal alkyne.[5][6]

Base-Catalyzed Methanolysis (e.g., K₂CO₃ in Methanol)

A milder and often more cost-effective method involves the use of a base such as potassium carbonate in methanol.[4][7] In this case, the methoxide ion, generated in situ, is the active nucleophile that attacks the silicon atom. This process, often referred to as methanolysis, results in the formation of the terminal alkyne and a triethylmethoxysilane byproduct. This method is particularly useful for substrates that may be sensitive to the basicity of TBAF.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound. It is crucial to consider the volatile and potentially hazardous nature of the product, propynal, and take appropriate safety precautions.[8][9][10][11]

Safety Precautions

Propynal is a volatile and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.[8][12] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

Protocol 1: Fluoride-Mediated Deprotection using TBAF

This method is generally faster and highly efficient but may not be suitable for base-sensitive substrates.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Propynal is volatile; use minimal heating during solvent removal.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Protocol 2: Mild Deprotection using Potassium Carbonate in Methanol

This method is advantageous for substrates that are sensitive to stronger bases and is generally more economical.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 equiv) in methanol, add anhydrous potassium carbonate (0.5 equiv).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[7]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add diethyl ether and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Propynal is volatile; avoid excessive heating.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Data Presentation

ParameterThis compoundPropynal
Molecular Formula C₉H₁₆OSiC₃H₂O
Molecular Weight 168.31 g/mol 54.05 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point ~180-182 °C~56 °C

Reaction Monitoring and Characterization

The progress of the deprotection reaction can be effectively monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product spot.[13] Successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the triethylsilyl group (typically around 0.6-1.0 ppm) and the appearance of the acetylenic proton signal (around 2.0-3.0 ppm) are indicative of a complete reaction.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the acetylenic carbons will be observed.

  • FT-IR Spectroscopy: The appearance of a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne confirms the deprotection.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the mass of propynal.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of deprotecting agent or extending the reaction time. For the TBAF method, ensure the reagent is fresh, as it can be deactivated by moisture.

  • Low Yield: Low yields can sometimes be attributed to the volatility of the product, propynal. Ensure that solvent removal is performed at low temperatures and reduced pressure. Product decomposition on silica gel during chromatography can also be a factor; in such cases, minimizing the time the product is on the column is advisable.[14]

  • Side Reactions: The aldehyde functionality in propynal can be susceptible to side reactions under strongly basic conditions. If side products are observed with TBAF, switching to the milder potassium carbonate/methanol method is recommended.

Visualizing the Workflow

General Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_process Process cluster_product Final Product Start This compound Reagent Deprotection Reagent (TBAF or K2CO3/MeOH) Reaction Reaction Mixture Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Propynal Purification->Product Chemical_Transformation Reactant This compound (TES-C≡C-CHO) Product Propynal (H-C≡C-CHO) Reactant->Product Deprotection Reagent + Deprotecting Agent

Caption: Chemical transformation from protected alkyne to terminal alkyne.

Conclusion

The deprotection of this compound is a straightforward yet crucial transformation for unlocking the synthetic potential of this bifunctional building block. By selecting the appropriate deprotection method—either the rapid and efficient TBAF protocol or the milder potassium carbonate in methanol approach—researchers can effectively unmask the terminal alkyne while preserving the aldehyde functionality. Careful attention to reaction monitoring, workup procedures, and safety precautions will ensure a high yield of the desired propynal, ready for subsequent synthetic applications in drug discovery and development.

References

  • Propanal - SAFETY DATA SHEET. (2023, January 12). Retrieved from [Link]

  • Propanol Safety & Hazards | Lab Alley. (n.d.). Retrieved from [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • TMS Deprotection low yields :( : r/chemhelp - Reddit. (2024, January 1). Retrieved from [Link]

  • Organic & Biomolecular Chemistry - ORBi. (n.d.). Retrieved from [Link]

  • TBAF Deprotection Mechanism | Organic Chemistry - YouTube. (2020, July 23). Retrieved from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Retrieved from [Link]

Sources

The Strategic Application of 3-Triethylsilylpropynal in the Synthesis of Pharmaceutical Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Among the versatile reagents in the synthetic chemist's arsenal, 3-triethylsilylpropynal has emerged as a valuable building block for the construction of key pharmaceutical intermediates. Its unique combination of a reactive aldehyde, a sterically demanding triethylsilyl-protected alkyne, and a compact three-carbon framework allows for a range of strategic transformations. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of prostaglandin analogues and other heterocyclic systems, complete with detailed protocols and mechanistic insights.

Introduction: The Versatility of a Silylated Propynal

This compound is a bifunctional reagent that offers a powerful platform for the introduction of a protected three-carbon chain, which can be further elaborated into various functional groups. The triethylsilyl (TES) group serves as a robust protecting group for the terminal alkyne, preventing its unwanted participation in reactions targeting the aldehyde. This protection is crucial for sequential reaction strategies and can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent coupling reactions. The aldehyde functionality, on the other hand, provides a reactive handle for nucleophilic additions, condensations, and cycloaddition reactions, enabling the construction of diverse molecular scaffolds.

Core Application: Synthesis of Prostaglandin Intermediates

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. A key strategy in the synthesis of prostaglandins involves the construction of a cyclopentanone ring with two side chains, the α-chain and the ω-chain. This compound has proven to be a valuable reagent for the introduction of the ω-chain.

A notable application is in the synthesis of novel prostaglandin E (PGE) derivatives. A patented process highlights the utility of intermediates bearing a triethylsilyl group on the ω-side chain.[1] This approach allows for the stereocontrolled construction of the prostaglandin core, with the TES-protected alkyne poised for further functionalization.

Mechanistic Rationale and Strategic Advantages

The use of this compound in prostaglandin synthesis offers several advantages:

  • Stereocontrol: The bulky triethylsilyl group can influence the stereochemical outcome of reactions at or near the aldehyde, aiding in the establishment of the desired stereocenters in the prostaglandin core.

  • Sequential Reactivity: The differential reactivity of the aldehyde and the protected alkyne allows for a stepwise construction of the molecule. The aldehyde can be reacted first to build the main framework, followed by the deprotection and reaction of the alkyne.

  • Versatility of the Alkyne: Once deprotected, the terminal alkyne can participate in a variety of powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to introduce the remainder of the ω-side chain.[2][3]

The general strategy often involves the conjugate addition of a nucleophile to a cyclopentenone, followed by trapping of the resulting enolate with an electrophile. Alternatively, cycloaddition reactions can be employed to construct the five-membered ring. The Corey lactone is a well-established intermediate in many prostaglandin syntheses, and its preparation often involves strategies that could be adapted to incorporate a this compound-derived fragment.[4][5][6][7]

Experimental Protocol: Synthesis of a Prostaglandin ω-Chain Intermediate

The following is a generalized protocol for the conjugate addition of a cuprate reagent derived from a vinyl stannane to a cyclopentenone, followed by trapping with this compound. This illustrates a plausible route to a key prostaglandin intermediate.

Materials:

Reagent/MaterialPurpose
(E)-1,2-Bis(tributylstannyl)etheneVinyl stannane precursor
n-Butyllithium (in hexanes)Transmetalation agent
Copper(I) cyanideCuprate formation
2-Cyclopenten-1-oneMichael acceptor
This compoundElectrophile for enolate trapping
Tetrahydrofuran (THF), anhydrousSolvent
Diethyl ether, anhydrousSolvent
Saturated aqueous ammonium chlorideQuenching agent
Magnesium sulfate, anhydrousDrying agent

Procedure:

  • Preparation of the Vinylcuprate: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (E)-1,2-bis(tributylstannyl)ethene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C. After stirring for 30 minutes, add a solution of copper(I) cyanide (1.0 eq) and lithium chloride (2.0 eq) in anhydrous THF. Allow the mixture to warm to 0 °C and stir for 1 hour to form the higher-order vinylcuprate.

  • Conjugate Addition: Cool the cuprate solution back to -78 °C. Add a solution of 2-cyclopenten-1-one (0.9 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Enolate Trapping: To the resulting enolate solution, add a solution of this compound (1.1 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired prostaglandin intermediate.

Causality Behind Experimental Choices:

  • The use of a higher-order cuprate (lithium dimethylcyanocuprate) is often preferred for its increased thermal stability and reactivity in conjugate additions.

  • The reaction is carried out at low temperatures (-78 °C) to control the reactivity of the organometallic reagents and to enhance the stereoselectivity of the addition.

  • Anhydrous conditions are critical to prevent the quenching of the highly basic and nucleophilic organometallic intermediates.

Broader Applications: Synthesis of Heterocyclic Intermediates

The reactivity of this compound extends beyond prostaglandin synthesis. The aldehyde and alkyne functionalities make it a suitable partner in various cycloaddition reactions for the synthesis of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

[3+2] Cycloaddition Reactions

One promising application is in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides or nitrile oxides, to generate five-membered heterocyclic rings.[8][9][10] These reactions can be highly regio- and stereoselective, providing rapid access to complex and densely functionalized pyrrolidines, isoxazoles, and other heterocycles that are valuable intermediates in drug discovery.

Workflow for a [3+2] Cycloaddition Reaction:

workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-TES-propynal This compound Solvent_Catalyst Solvent (e.g., Toluene) Catalyst (optional) 3-TES-propynal->Solvent_Catalyst [3+2] Cycloaddition 1,3-Dipole 1,3-Dipole (e.g., Azomethine Ylide) 1,3-Dipole->Solvent_Catalyst Cycloadduct Heterocyclic Intermediate Solvent_Catalyst->Cycloadduct

Caption: Generalized workflow for a [3+2] cycloaddition reaction.

Conclusion

This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its ability to introduce a protected, reactive three-carbon unit has been strategically employed in the synthesis of complex molecules such as prostaglandins. Furthermore, its participation in cycloaddition reactions opens avenues for the rapid construction of diverse heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound in their own drug discovery and development endeavors.

References

  • Hayashi, M. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1205-1215. Available at: [Link]

  • Hayashi, M. (n.d.). Pot and time economies in the total synthesis of Corey lactone. Semantic Scholar. Available at: [Link]

  • Process for the synthesis of prostaglandins and intermediates thereof. (n.d.). Google Patents.
  • Hayashi, M. (n.d.). One-pot and 152-minutes synthesis of Corey lactone (1). ResearchGate. Available at: [Link]

  • Process for preparing prostaglandins. (n.d.). Google Patents.
  • Process for the synthesis of prostaglandin derivatives. (n.d.). Google Patents.
  • Preparation method of corey lactone diol. (n.d.). Google Patents.
  • Sonogashira coupling. (2023, December 19). In Wikipedia. Available at: [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Available at: [Link]

  • Sonogashira Coupling. (2022, August 15). Chemistry LibreTexts. Available at: [Link]

  • Prostaglandin synthesis and intermediates for use therein. (n.d.). Google Patents.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (n.d.). Supporting Information. Available at: [Link]

  • Process for production of prostaglandin intermediates. (n.d.). Google Patents.
  • Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. (2023). National Institutes of Health. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2022). MDPI. Available at: [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. (2020). National Institutes of Health. Available at: [Link]

  • ZM Silane Limited. (n.d.). Organic Synthesis Drug Intermediates. ZM Silane Limited. Available at: [Link]

  • A facile three-component [3+2]-cycloaddition for the regioselective synthesis of highly functionalised dispiropyrrolidines acting as antimycobacterial agents. (n.d.). ResearchGate. Available at: [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2023). MDPI. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Laboratory Synthesis of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Triethylsilylpropynal is a valuable bifunctional building block in organic synthesis, prized for its role in constructing complex molecular architectures, including heterocycles and natural products.[1] Its utility stems from the orthogonal reactivity of the terminal alkyne, protected by a sterically demanding triethylsilyl group, and the versatile aldehyde functionality. This document provides a comprehensive, two-step protocol for the gram-scale synthesis of this compound suitable for a standard research laboratory. The synthesis begins with the silylation of propargyl alcohol to yield the stable intermediate, 3-(triethylsilyl)prop-2-yn-1-ol, followed by a mild and selective oxidation to the target aldehyde. This guide emphasizes the rationale behind procedural choices, robust safety practices, and detailed characterization to ensure both high yield and purity of the final product.

Overall Synthetic Scheme & Rationale

The synthesis is designed as a two-stage process for maximum reliability and scalability.

Stage 1: Silylation. Propargyl alcohol is a volatile and relatively acidic starting material. The introduction of the triethylsilyl (TES) group serves two primary purposes: it protects the terminal alkyne's acidic proton, preventing unwanted side reactions in subsequent steps, and it increases the lipophilicity of the molecule, simplifying purification by extraction and chromatography.

Stage 2: Oxidation. The conversion of the primary alcohol, 3-(triethylsilyl)prop-2-yn-1-ol, to the corresponding aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[2] While several methods exist, this protocol utilizes the Dess-Martin Periodinane (DMP) oxidation.

Why Dess-Martin Periodinane?

  • Operational Simplicity: The reaction proceeds efficiently at ambient temperature, obviating the need for cryogenic baths (-78 °C) required for alternatives like the Swern oxidation.[3][4]

  • High Selectivity: DMP is renowned for its mildness and high chemoselectivity, minimizing side reactions and protecting sensitive functional groups.[4]

  • Neutral Conditions: The reaction is performed under neutral pH, which is beneficial for substrates that may be sensitive to acidic or basic conditions.[3]

The primary alternative, the Swern oxidation, is also highly effective but involves cryogenic temperatures and the production of dimethyl sulfide, a byproduct with an exceptionally foul odor.[5] For routine laboratory scale-up, the operational convenience of the DMP oxidation is often preferred, provided appropriate safety measures for handling the hypervalent iodine reagent are observed.

Experimental Protocols

Part A: Scale-up Synthesis of 3-(Triethylsilyl)prop-2-yn-1-ol

This procedure details the silylation of propargyl alcohol to produce the key alcohol intermediate.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Propargyl alcohol56.065.6 g (6.5 mL)100Toxic and flammable. Handle in a fume hood.
Triethylamine (TEA)101.1915.2 g (20.9 mL)150 (1.5 equiv)Distill from CaH₂ before use.
Triethylsilyl chloride (TESCl)150.7216.6 g (19.1 mL)110 (1.1 equiv)Moisture sensitive.
Dichloromethane (DCM)84.93200 mL-Anhydrous, reagent grade.
Saturated NH₄Cl (aq)-100 mL-For workup.
Saturated NaCl (brine)-100 mL-For workup.
Anhydrous MgSO₄-~20 g-Drying agent.

Step-by-Step Protocol

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask under a nitrogen atmosphere.

  • Initial Charging: To the flask, add propargyl alcohol (5.6 g, 100 mmol) and anhydrous dichloromethane (200 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (15.2 g, 150 mmol) to the stirred solution.

  • Silylating Agent Addition: Add triethylsilyl chloride (16.6 g, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting propargyl alcohol spot has been completely consumed.

  • Workup: Cool the mixture back to 0 °C and quench by slowly adding 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to yield 3-(triethylsilyl)prop-2-yn-1-ol as a clear, colorless oil. (Expected Yield: 80-90%).

Part B: Dess-Martin Oxidation to this compound

This procedure details the selective oxidation of the silylated alcohol to the target aldehyde.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
3-(Triethylsilyl)prop-2-yn-1-ol170.3310.0 g58.7From Part A.
Dess-Martin Periodinane (DMP)424.1427.4 g64.6 (1.1 equiv)Caution: Potentially shock-sensitive.
Dichloromethane (DCM)84.93250 mL-Anhydrous, reagent grade.
Saturated NaHCO₃ (aq)-200 mL-For workup.
Sodium thiosulfate (Na₂S₂O₃)158.11~30 g-For workup.
Diethyl ether-250 mL-For workup.

Step-by-Step Protocol

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(triethylsilyl)prop-2-yn-1-ol (10.0 g, 58.7 mmol) in anhydrous dichloromethane (250 mL).

  • Oxidant Addition: To the stirred solution at room temperature, add Dess-Martin periodinane (27.4 g, 64.6 mmol) in one portion. The mixture may become slightly cloudy.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup - Quenching: The reaction is quenched by pouring it into a separate flask containing a vigorously stirred biphasic solution of diethyl ether (250 mL) and a freshly prepared aqueous solution of saturated NaHCO₃ (200 mL) containing sodium thiosulfate (30 g).[3]

  • Stirring: Stir the quenching mixture vigorously until the solid byproducts dissolve and the two layers become clear. This may take 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: The product is volatile. Avoid excessive heating during solvent removal.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel or by careful vacuum distillation to yield this compound as a colorless to pale yellow liquid. (Expected Yield: 85-95%).

Process Workflow Visualization

ScaleUp_Synthesis cluster_stage1 Stage 1: Silylation cluster_stage2 Stage 2: Oxidation PA Propargyl Alcohol Reaction1 Silylation @ 0°C to RT PA->Reaction1 TESCl TESCl, TEA, DCM TESCl->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Intermediate 3-(Triethylsilyl)prop-2-yn-1-ol Purify1->Intermediate Reaction2 DMP Oxidation @ RT Intermediate->Reaction2 DMP DMP, DCM DMP->Reaction2 Workup2 Thiosulfate Quench & Extraction Reaction2->Workup2 Purify2 Chromatography or Vacuum Distillation Workup2->Purify2 FinalProduct This compound Purify2->FinalProduct

Caption: Workflow for the two-stage synthesis of this compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[6] An emergency shower and eyewash station should be readily accessible.

  • Propargyl Alcohol: This substance is toxic and flammable. Avoid inhalation and skin contact.

  • Dess-Martin Periodinane (DMP): DMP is a powerful oxidizing agent and is shock-sensitive, particularly under friction or when heated. Avoid grinding the solid. Purchase from a reliable supplier and use as received. Do not heat the reaction mixture unnecessarily.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use in a closed system or with adequate local exhaust ventilation.

  • Triethylamine (TEA): This base is corrosive and flammable with a strong odor. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Halogenated and non-halogenated organic waste should be collected in separate, labeled containers for proper disposal according to institutional guidelines. Quench any residual DMP in the reaction flask with sodium thiosulfate solution before cleaning.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): Expect signals corresponding to the aldehyde proton (~9.15 ppm, singlet), the triethylsilyl group's methylene (~0.65 ppm, quartet) and methyl (~1.00 ppm, triplet) protons.

  • ¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl (~177 ppm), and the two acetylenic carbons (~95-105 ppm).

  • FT-IR (neat): Look for characteristic stretches for the aldehyde C=O (~1680 cm⁻¹), the C≡C triple bond (~2180 cm⁻¹), and the aldehyde C-H bond (~2720 cm⁻¹).

References

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Main‐group species‐catalyzed silylation of phenylacetylene with silyl ester. Retrieved from [Link]

  • Kaiser, R. I., et al. (2015). Gas-phase preparation of silylacetylene (SiH3CCH) through a counterintuitive ethynyl radical (C2H) insertion. PMC - NIH. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. The Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Hua, R., & Nizami, A. (n.d.). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Organic Syntheses. (2016). Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific[7][7]-Rearrangements of Silanol Epoxides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 17). Oxidation of Alcohols [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, September 28). Preparation of propargyl alcohol (2-propyn-1-ol). Retrieved from [Link]

Sources

The Synthetic Power of a Trifunctional Reagent: Application Notes on One-Pot Reactions Involving 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of molecular complexity and efficiency in chemical synthesis, the strategic design of reagents and reaction cascades is paramount. Among the versatile building blocks available to the modern chemist, 3-triethylsilylpropynal stands out as a trifunctional reagent with immense potential for the rapid construction of diverse molecular architectures. Its unique combination of an aldehyde, a silyl-protected alkyne, and a reactive carbonyl system within a compact frame allows for a variety of one-pot transformations, streamlining synthetic pathways and minimizing waste. This guide provides an in-depth exploration of one-pot reactions involving this compound, offering both the theoretical underpinnings and practical protocols for their successful implementation in a research and development setting.

The Strategic Advantage of this compound in One-Pot Synthesis

One-pot reactions, multicomponent reactions (MCRs), and tandem/cascade sequences are at the forefront of green and efficient chemistry.[1][2] These processes combine multiple reaction steps in a single flask, avoiding the isolation and purification of intermediates, which saves time, resources, and reduces solvent usage. This compound is exceptionally well-suited for such strategies due to its inherent trifunctionality. The aldehyde group serves as an electrophilic handle for initial bond formation, the alkyne provides a locus for subsequent cyclization or functionalization, and the triethylsilyl group acts as a removable protecting group, revealing a terminal alkyne for further transformations when desired.

This guide will focus on two key classes of one-pot reactions utilizing this compound: the synthesis of propargylamines via A³ coupling and the construction of substituted pyrazoles. These examples showcase the reagent's ability to participate in sequential bond-forming events, leading to valuable nitrogen-containing heterocycles and synthetic intermediates.

Application 1: One-Pot Synthesis of Silyl-Protected Propargylamines via A³ Coupling

The A³ coupling reaction is a powerful three-component reaction between an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt, to afford a propargylamine.[3][4] This reaction is a cornerstone of multicomponent chemistry, providing direct access to a class of compounds that are valuable intermediates in medicinal chemistry and materials science.[5] The use of this compound in an A³ coupling allows for the synthesis of propargylamines bearing a protected terminal alkyne and a reactive aldehyde-derived backbone.

Mechanistic Rationale

The generally accepted mechanism for the copper-catalyzed A³ coupling is depicted below. The reaction initiates with the formation of a copper(I) acetylide from this compound. Concurrently, the aldehyde component of a second molecule of this compound reacts with a secondary amine to form an iminium ion. The nucleophilic copper acetylide then attacks the iminium ion to generate the propargylamine product. The triethylsilyl group remains intact throughout the reaction, providing a protected terminal alkyne for subsequent manipulations.

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TES_propynal This compound Cu_acetylide Copper(I) Acetylide TES_propynal->Cu_acetylide + Cu(I) Iminium Iminium Ion TES_propynal->Iminium + R₂NH Amine Secondary Amine (R₂NH) Amine->Iminium Catalyst Cu(I) Catalyst Propargylamine Silyl-Protected Propargylamine Cu_acetylide->Propargylamine + Iminium Ion Iminium->Propargylamine caption A³ Coupling Reaction Workflow

Caption: Workflow for the A³ coupling reaction.

Experimental Protocol: One-Pot Synthesis of a Silyl-Protected Propargylamine

This protocol describes a general procedure for the copper-catalyzed A³ coupling of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine, diethylamine)

  • Copper(I) iodide (CuI)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add copper(I) iodide (5 mol%).

  • Add anhydrous toluene to the flask.

  • Add the secondary amine (1.0 equivalent) to the stirred suspension.

  • Add this compound (2.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired silyl-protected propargylamine.

Data Summary Table:

EntrySecondary AmineCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Piperidine51685
2Morpholine51882
3Diethylamine52475

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application 2: One-Pot Synthesis of 5-(Triethylsilyl)pyrazoles

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals.[6] The one-pot synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classical and efficient method. This compound, with its aldehyde and alkyne functionalities, can be considered a masked 1,3-dicarbonyl equivalent, enabling a one-pot synthesis of silyl-substituted pyrazoles.

Mechanistic Rationale

The reaction is proposed to proceed through a sequential condensation and cyclization pathway. Initially, the hydrazine reacts with the aldehyde group of this compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the alkyne, which may be facilitated by a catalyst or proceed under thermal conditions. Tautomerization of the resulting intermediate leads to the aromatic pyrazole ring. The triethylsilyl group directs the regioselectivity of the cyclization and remains on the final product.

Pyrazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TES_propynal This compound Hydrazone Hydrazone Intermediate TES_propynal->Hydrazone + Hydrazine Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole 5-(Triethylsilyl)pyrazole Cyclized_Intermediate->Pyrazole Tautomerization caption Pyrazole Synthesis Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields with 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Triethylsilylpropynal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to achieve higher yields and purity in your syntheses.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and fundamental reactivity of this compound.

Q1: What are the key reactive sites of this compound and their sensitivities?

A: this compound has three primary points of reactivity: the aldehyde, the alkyne, and the triethylsilyl (TES) protecting group. Understanding their distinct chemical natures is crucial for reaction design.

  • Aldehyde Group (-CHO): This is a highly electrophilic site, susceptible to nucleophilic attack. It is also prone to oxidation to a carboxylic acid and can undergo self-condensation (aldol reaction) under basic conditions.

  • Alkynyl Group (C≡C): The triple bond can participate in various reactions, including nucleophilic additions, cycloadditions, and transition-metal-catalyzed couplings (e.g., Sonogashira reaction).[1]

  • Triethylsilyl (TES) Group (-SiEt₃): The TES group protects the terminal alkyne. It is relatively stable but can be cleaved under specific conditions, typically with fluoride sources (like TBAF) or strong acids/bases.[2][3] Its stability is generally greater than the more common trimethylsilyl (TMS) group.

Reactivity_Map cluster_molecule tes Et₃Si c1 C tes->c1 c2 C c1->c2 c3 C c2->c3 h H c3->h o O c3->o = n_aldehyde Aldehyde Reactivity (Electrophilic Carbon) n_aldehyde->c3 n_alkyne Alkyne Reactivity (e.g., Coupling, Addition) n_alkyne->c1 n_tes TES Protecting Group (Deprotection Site) n_tes->tes

Caption: Key reactive sites on this compound.

Q2: How should I properly store and handle this compound to ensure its integrity?

A: this compound is sensitive to air, moisture, and light. Improper storage is a common cause of poor reaction outcomes.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C is recommended). The container should be sealed tightly with a high-quality cap and Parafilm®.

  • Handling: Always handle the reagent under an inert atmosphere using anhydrous techniques. Use clean, oven-dried or flame-dried glassware.[4] Use syringes or cannulas for transfers that have been purged with inert gas.

Q3: My starting material has a yellowish tint. Is it still usable?

A: A pale yellow color can indicate slight decomposition, likely oligomerization or oxidation of the aldehyde. While it may still be usable for some robust reactions, its purity is compromised, which can lead to lower yields and purification difficulties.[5] For high-yield, clean reactions, it is strongly recommended to purify the aldehyde by vacuum distillation or flash chromatography on silica gel before use. Always run an NMR or GC-MS to confirm purity before proceeding.

Part 2: Troubleshooting Guide for Low Reaction Yields

This section is structured to diagnose and solve the most common issues encountered when using this compound.

Troubleshooting_Workflow start Problem: Low Yield or Reaction Failure check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Scrutinize Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_purity Purity of 3-TES-propynal? (NMR, GC-MS) check_reagents->reagent_purity reagent_other Purity of other reactants/catalysts? check_reagents->reagent_other conditions_anhydrous Was the reaction strictly anhydrous? check_conditions->conditions_anhydrous conditions_temp Is the temperature optimal? check_conditions->conditions_temp conditions_solvent Is the solvent appropriate? check_conditions->conditions_solvent conditions_stoich Is stoichiometry correct? check_conditions->conditions_stoich workup_stability Is the product stable to workup? (pH, air, temp) check_workup->workup_stability workup_loss Was product lost during extraction or chromatography? check_workup->workup_loss solution_reagents Solution: Purify reagents. Use fresh materials. reagent_other->solution_reagents solution_conditions Solution: Optimize temp/solvent. Use anhydrous techniques. conditions_solvent->solution_conditions solution_workup Solution: Modify workup procedure. Check aqueous layers. workup_loss->solution_workup

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem 1: The reaction is sluggish, stalls, or fails to proceed to completion.

Q: I've set up my reaction, but TLC/GC-MS analysis shows a large amount of unreacted starting material even after an extended period. What's wrong?

A: This issue often points to problems with reagents, catalysts, or reaction conditions that prevent the reaction from initiating or sustaining itself.

Potential Causes & Solutions:

  • Impure Starting Materials:

    • Causality: Contaminants in your this compound or other reagents can poison catalysts or introduce side reactions.[5] For instance, trace amounts of water or alcohols can consume moisture-sensitive reagents like Grignards or organolithiums.

    • Solution: Confirm the purity of all starting materials via NMR, GC-MS, or titration before use. Purify this compound if it shows signs of decomposition. Ensure other reagents meet the required purity standards for your specific reaction.

  • Catalyst Inactivity:

    • Causality: Many reactions involving this compound are catalyzed (e.g., Lewis acids, transition metals). Catalysts can be deactivated by impurities, air, or moisture.[5] Some catalysts also have a limited shelf life.

    • Solution: Use fresh, high-purity catalysts. If using a solid catalyst, ensure it has been properly activated and stored. For transition metal catalysts, ensure the reaction is properly degassed to remove oxygen, which can cause oxidative degradation.

  • Suboptimal Temperature:

    • Causality: Many reactions have a specific activation energy barrier that must be overcome. If the temperature is too low, the reaction rate may be impractically slow. Conversely, a temperature that is too high can lead to decomposition.[6]

    • Solution: If the reaction is known to be robust, try incrementally increasing the temperature. For sensitive substrates, a more thorough optimization may be needed. Consider running small-scale trials at different temperatures to find the optimal balance between reaction rate and product stability.[7]

  • Incorrect Solvent Choice:

    • Causality: The solvent plays a critical role in solubility, stability of intermediates, and reaction rates.[8] A solvent that does not fully dissolve the reactants will result in a slow, heterogeneous reaction. The polarity of the solvent can dramatically affect reaction pathways; for example, polar aprotic solvents (like DMF, DMSO) are often preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents (like methanol).[9]

    • Solution: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Consult the literature for solvents proven to be effective for your specific transformation. If developing a new method, screen a variety of solvents with different polarities.

Solvent TypeExamplesTypical Use Case with 3-TES-propynalRationale
Polar Aprotic THF, DMF, AcetonitrileNucleophilic additions, SN2 reactionsStabilizes charged intermediates without solvating anions (nucleophiles), often increasing reaction rates.
Non-Polar Toluene, Hexane, DichloromethaneSonogashira couplings, Diels-AlderGood for reactions with neutral, non-polar intermediates. Often used to control solubility.
Polar Protic Methanol, EthanolUsed cautiously; e.g., in deprotection stepsCan react with sensitive reagents and the aldehyde. May stabilize charged species too strongly, slowing some reactions.[10]
Problem 2: The reaction works, but the yield is low and purification is difficult due to multiple side products.

Q: My crude NMR looks messy, and I'm isolating less than 50% of my desired product. How can I improve selectivity and yield?

A: Low isolated yields are frequently a result of competing side reactions or product decomposition during workup.[11]

Potential Causes & Solutions:

  • Moisture or Air Sensitivity:

    • Causality: The aldehyde functional group is susceptible to hydration in the presence of water, and many organometallic reagents used in conjunction with it are pyrophoric or water-sensitive. Unwanted aldol condensation can be promoted by trace amounts of acid or base.

    • Solution: Implement rigorous anhydrous and anaerobic techniques. Use a glovebox or Schlenk line. Solvents should be passed through a purification system (e.g., alumina columns) or distilled from an appropriate drying agent.[4]

  • Premature Desilylation:

    • Causality: The TES group can be unintentionally cleaved. This is common if the reaction conditions are too acidic or basic, or if nucleophiles like fluoride, hydroxide, or even some amines are present.[2][3] Once deprotected, the terminal alkyne is more reactive and can lead to a host of unwanted side products.

    • Solution: Buffer the reaction if necessary to maintain a neutral pH. Avoid strong acids or bases unless they are part of the intended reaction mechanism. If fluoride-based reagents are used elsewhere in the synthesis, ensure they are thoroughly removed before this step. For deprotection, mild conditions like K₂CO₃ in methanol are often effective for TMS groups and can sometimes affect TES groups, while TBAF is more generally used for more hindered silyl groups.[1][3]

  • Incorrect Order or Rate of Addition:

    • Causality: Adding reagents too quickly can cause localized high concentrations, leading to exothermic events and side reactions.[12] For example, in a Grignard reaction, adding the aldehyde too quickly to the Grignard reagent can lead to double addition or enolization.

    • Solution: Add the limiting reagent slowly and dropwise to the other reactant, especially when dealing with highly reactive species. Maintaining proper temperature control during addition is critical; use an ice bath or cryocooler if the reaction is exothermic.

  • Product Instability During Workup:

    • Causality: The product itself may be sensitive to the conditions used during workup. For example, acidic aqueous washes can degrade acid-sensitive functional groups, while silica gel chromatography can decompose some compounds.[11]

    • Solution: Before quenching the reaction, perform a small-scale stability test. Take a sample of the reaction mixture and expose it to your planned workup conditions (e.g., 1M HCl). Analyze by TLC to see if the product decomposes.[11] If it does, consider alternative workups like using a buffered aqueous solution, a milder drying agent, or switching to neutral alumina or a different purification method.

Part 3: Key Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup

This protocol provides a standardized procedure for setting up a reaction that is sensitive to air and moisture.

  • Glassware Preparation: Dry all glassware (reaction flask, stir bar, dropping funnel, condenser) in an oven at >120°C for at least 4 hours or flame-dry under vacuum.

  • Assembly: Quickly assemble the glassware while still hot and place it under a positive pressure of inert gas (Argon or Nitrogen). Allow the system to cool to room temperature.

  • Reagent Transfer (Liquids): Add anhydrous solvents and liquid reagents via a dry, purged syringe through a rubber septum.

  • Reagent Transfer (Solids): Add solid reagents under a positive flow of inert gas or in a glovebox.

  • Temperature Control: Equip the flask with a thermometer and place it in a suitable bath (ice-water, dry ice-acetone, or a cryocooler) to maintain the desired temperature before adding any reactive reagents.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots via syringe for analysis (TLC, GC-MS, LC-MS).

Protocol 2: Selective Deprotection of the TES Group

This protocol describes a common method for removing the triethylsilyl group to reveal the terminal alkyne.

  • Dissolution: Dissolve the silylated substrate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents) dropwise.

  • Monitoring: Monitor the reaction by TLC until all starting material is consumed. The deprotected product should have a lower Rf value.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography.

References
  • Recent Progress of Protecting Groups for Terminal Alkynes. Unpublished.
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester.
  • Some Aspects of the Chemistry of Alkynylsilanes. Thi V, et al. Synthesis, 2017.
  • Chemoselective Deprotection of Triethylsilyl Ethers. Setlow, B et al. Molecules, 2011.
  • Effects of solvent on the reaction time and yield.
  • What are some common causes of low reaction yields? Reddit r/Chempros.
  • Solvent effects. Wikipedia.
  • Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry, University of Rochester.
  • Solvent Effects. Chemistry LibreTexts.
  • Ch 8 : Solvent Effects. University of Calgary.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Optimized reaction conditions for 3 a.
  • First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides.
  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Omega, 2023.
  • Optimization reactions using triethylamine as catalyst with different monomers/dimers and thiols.
  • Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Zhang, W. et al. Beilstein J. Org. Chem., 2008.
  • Optimizing Chemical Reactions with Deep Reinforcement Learning. Zhou, Z. et al. ACS Cent. Sci., 2017.

Sources

Common side reactions of 3-Triethylsilylpropynal and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Triethylsilylpropynal. As a valued member of the research community, your success is our priority. This guide is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot common side reactions encountered when working with this versatile reagent. My goal is to move beyond simple procedural steps and delve into the causality of these reactions, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound and what are the signs of degradation?

A1: Properly stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C, this compound is stable for at least one year. Signs of degradation include a noticeable color change from colorless/pale yellow to a darker yellow or brown hue, and the appearance of a precipitate. An IR spectrum showing a diminished or broadened aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹) can indicate hydration or oxidation.

Q2: I'm observing a significant amount of a desilylated byproduct. What is causing this and how can I prevent it?

A2: This is a common issue known as protodesilylation, where the triethylsilyl (TES) group is cleaved from the alkyne. This is typically caused by exposure to moisture or protic solvents, especially under basic or acidic conditions. To prevent this, ensure all solvents and reagents are rigorously dried, and reactions are conducted under a strictly inert atmosphere. If your reaction conditions necessitate a protic solvent, consider using a more sterically hindered silyl protecting group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are more resistant to cleavage.[1][2]

Q3: My reaction is sluggish and I'm recovering a significant amount of starting material. What are some potential reasons?

A3: Several factors can contribute to low reactivity. Firstly, aldehydes, in general, are susceptible to nucleophilic attack, but steric hindrance around the carbonyl can slow this down.[3][4] Ensure your nucleophile is sufficiently reactive. Secondly, if using a metal catalyst, ensure it is active and not poisoned by impurities. Finally, consider the reaction temperature. While elevated temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the reaction temperature is often necessary.

Troubleshooting Guide: Common Side Reactions

This section details common side reactions observed with this compound and provides actionable steps to mitigate them.

Issue 1: Protodesilylation

Symptoms:

  • Appearance of a new spot on TLC corresponding to the desilylated propynal.

  • ¹H NMR shows the appearance of a terminal alkyne proton signal (~2.5-3.0 ppm) and the disappearance of the triethylsilyl protons.

  • Mass spectrometry confirms the presence of a compound with a mass corresponding to the desilylated product.

Root Causes & Solutions:

CauseMechanistic ExplanationTroubleshooting Protocol
Moisture Contamination The Si-C bond is susceptible to hydrolysis, especially when activated by adjacent unsaturation. Water acts as a proton source, leading to cleavage.1. Dry all glassware in an oven at >120°C for at least 4 hours. 2. Use freshly distilled or anhydrous solvents from a solvent purification system. 3. Handle the reagent and perform the reaction under a positive pressure of an inert gas (Ar or N₂).
Acidic/Basic Conditions Both acid and base can catalyze the cleavage of the silyl group.[1][5] Fluoride ions (e.g., from TBAF) are particularly effective at cleaving silicon-carbon bonds.1. If possible, use neutral reaction conditions. 2. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). 3. If a fluoride source is present in your reaction system (e.g., from a previous step), ensure it is thoroughly removed.

Visualizing the Protodesilylation Pathway:

Protodesilylation cluster_reactants Reactants cluster_products Products TES_Propynal 3-(TES)propynal Propynal Propynal TES_Propynal->Propynal Cleavage of Si-C bond TES_X TES-X TES_Propynal->TES_X Formation of silyl byproduct Proton_Source H⁺ (from H₂O, Acid, or Base) Proton_Source->TES_Propynal

Caption: Pathway of protodesilylation of this compound.

Issue 2: Aldehyde-Related Side Reactions

Symptoms:

  • Formation of complex mixtures of products.

  • Oligomerization or polymerization of the starting material, observed as an insoluble residue or a smear on TLC.

  • Formation of aldol condensation products if enolizable protons are present.

Root Causes & Solutions:

CauseMechanistic ExplanationTroubleshooting Protocol
Self-Condensation/Oligomerization The aldehyde functionality can undergo self-condensation, especially in the presence of strong bases or acids, leading to oligomers or polymers.[6][7][8]1. Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Perform the reaction at lower temperatures to disfavor oligomerization. 3. Use the mildest possible base or acid catalyst that is effective for the desired transformation.
Cannizzaro Reaction Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.1. Avoid using strong, concentrated bases like NaOH or KOH. 2. If a base is necessary, opt for weaker bases like carbonates or hindered amines.
Nucleophilic Addition to the Carbonyl The aldehyde is a potent electrophile and can be attacked by various nucleophiles present in the reaction mixture.[3][9][10][11]1. Ensure the desired nucleophile is the most reactive species present. 2. Protect other nucleophilic functional groups in your substrate if they are not intended to react.

Troubleshooting Logic for Aldehyde Reactivity:

Aldehyde_Troubleshooting Start Complex Product Mixture Observed Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Strong_Base Strong Base Present? Check_Conditions->Strong_Base Slow_Addition Slow Addition of Aldehyde? Strong_Base->Slow_Addition No Solution_Base Use Weaker Base (e.g., K₂CO₃) Strong_Base->Solution_Base Yes Solution_Addition Implement Slow Addition Protocol Slow_Addition->Solution_Addition No Solution_Temp Lower Reaction Temperature Slow_Addition->Solution_Temp Yes

Caption: Decision tree for troubleshooting aldehyde side reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition to this compound under Inert Conditions
  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum in an oven at 120°C for at least 4 hours. Allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Preparation: Dissolve the nucleophile in an appropriate anhydrous solvent (e.g., THF, Et₂O) in the reaction flask via a syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C with a dry ice/acetone bath, or 0°C with an ice/water bath).

  • Aldehyde Addition: Add this compound (1.0 eq) dropwise to the stirred solution of the nucleophile over a period of 10-30 minutes using a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Trost, B. M., & Ball, Z. T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Desilylation. Retrieved from [Link]

  • Gandon, V., & Blanchard, N. (2022). Electrochemical Hydrosilylation of Alkynes. ACS Organic & Inorganic Au, 2(1), 19-24. Retrieved from [Link]

  • Study.com. (n.d.). Video: The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Aldehydes and Ketones: Nucleophilic Addition to C=O. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Purdue University. (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

  • Gandon, V., & Blanchard, N. (2022). Electrochemical Hydrosilylation of Alkynes. ACS Organic & Inorganic Au, 2(1), 19-24. Retrieved from [Link]

  • Langille, N. F., & Jamison, T. F. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Synlett, 2010(19), 2845-2863. Retrieved from [Link]

  • Gevorgyan, V., & Rubin, M. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(1), 23-28. Retrieved from [Link]

  • Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method?. r/chemistry. Retrieved from [Link]

  • MDPI. (2023, September 6). Structural Expansion of Catalytic RNA Nanostructures through Oligomerization of a Cyclic Trimer of Engineered Ribozymes. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library. Retrieved from [Link]

  • YouTube. (2020, February 12). Week 7-Lecture 35 : Oligomerization of alkenes and alkynes (Part 1). Retrieved from [Link]

  • ResearchGate. (n.d.). Gold‐catalyzed cycloisomerization of ynals by our group. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]

  • MDPI. (2024, August 24). Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2013, March 11). Ethylene Oligomerization on Bifunctional Heterogeneous Catalysts: Model Development and Catalyst Optimization. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Triethylsilylpropynal. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable and sensitive synthetic intermediate. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Understanding the Challenge: Properties of this compound

This compound is a versatile building block in organic synthesis, prized for its dual reactivity as both an aldehyde and a terminal alkyne surrogate.[1] However, its purification is often challenging due to several inherent properties:

  • Sensitivity to Acid: The triethylsilyl (TES) protecting group is labile under acidic conditions.[2][3] Exposure to even mildly acidic environments, such as standard silica gel, can lead to premature deprotection, yielding the volatile and often undesired propynal.

  • Aldehyde Reactivity: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, as well as self-condensation or polymerization (aldol reactions), particularly under basic conditions or upon prolonged storage.[4]

  • Volatility: While not excessively volatile, the compound can be lost during concentration under high vacuum, especially if solvent is removed too aggressively at elevated temperatures.

These properties dictate the careful choice of purification methods and conditions to ensure high yield and purity.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My NMR shows my product is gone after column chromatography, and I see a new singlet around 3-4 ppm. What happened?

Answer: This is a classic sign of on-column desilylation. The acidic nature of standard silica gel has likely cleaved the triethylsilyl group, converting your product into propynal, which is highly volatile and may have been lost during solvent evaporation.

  • Causality: Standard silica gel possesses acidic silanol (Si-OH) groups on its surface, which can protonate the oxygen of the silyl ether linkage, facilitating hydrolysis.[5] The relative acid stability of silyl ethers is TMS < TES < TBS < TIPS < TBDPS.[2] While TES is more stable than TMS, it is still susceptible to cleavage on silica.

  • Solution:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 1-2% triethylamine (Et₃N). The triethylamine acts as a base to neutralize the acidic sites on the silica surface.[6]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography, which may be less harsh for sensitive aldehydes.[6][7] However, always run a TLC on the alternative stationary phase first to ensure your compound does not irreversibly adsorb.

Question 2: I ran my column on neutralized silica, but my yield is still low and I see multiple spots on TLC.

Answer: If desilylation is suppressed, low yield can be attributed to several other factors.

  • Potential Cause 1: On-Column Decomposition. The aldehyde itself can be unstable on the stationary phase, leading to oligomerization. This is often observed as streaking on the TLC plate or baseline material in the NMR spectrum.

    • Solution: Run the column as quickly as possible ("flash" chromatography) and avoid letting the compound sit on the column for extended periods.[8][9] Use of a slightly higher concentration of the polar eluent can expedite elution. It is also recommended to use freshly distilled solvents to avoid peroxide impurities that can degrade the aldehyde.

  • Potential Cause 2: Volatilization. The product may have been lost during the removal of solvents (rotary evaporation).

    • Solution: Remove the solvent at a reduced temperature (e.g., 20-25°C) and avoid applying a very high vacuum. Once the bulk of the solvent is removed, it is safer to use a high-vacuum line for a short period at 0°C or room temperature to remove final traces.

Question 3: My crude reaction mixture is a mess. How do I remove common byproducts from Swern or Dess-Martin oxidations before chromatography?

Answer: A proper workup is critical for simplifying the final purification. The strategy depends on the oxidant used.

  • For Dess-Martin Periodinane (DMP) Oxidations:

    • The Issue: The main byproducts are the reduced periodinane (IBA) and acetic acid.[10][11]

    • Workup Protocol:

      • Dilute the reaction mixture with a nonpolar solvent like diethyl ether or ethyl acetate.

      • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).[12] The thiosulfate reduces any remaining DMP and iodine species, while the bicarbonate neutralizes the acetic acid byproduct.[12][13]

      • The reduced iodine byproduct (IBA) is often insoluble and can be removed by filtration through a pad of Celite before or after the aqueous wash.[10][12]

  • For Swern Oxidations:

    • The Issue: Byproducts include dimethyl sulfide ((CH₃)₂S), carbon monoxide, carbon dioxide, and triethylammonium salts.[14][15]

    • Workup Protocol:

      • Ensure the reaction is quenched at low temperature (-78°C) by adding water or a saturated NH₄Cl solution.

      • Allow the mixture to warm to room temperature and perform a standard aqueous extraction.

      • The notoriously foul-smelling dimethyl sulfide is volatile and can be partially removed during solvent evaporation (in a fume hood).[14][16] Rinsing glassware with bleach can help to oxidize and deodorize any residual dimethyl sulfide.[14]

Question 4: I prepared my compound via a Wittig reaction. How can I get rid of the triphenylphosphine oxide (TPPO) byproduct?

Answer: TPPO is a common and often frustrating impurity as it can have similar polarity to many desired products.

  • Solution 1: Chromatography-Free Precipitation. TPPO has low solubility in nonpolar solvents.[17][18][19]

    • After the reaction, concentrate the mixture, then suspend the residue in a solvent system like cold diethyl ether or a mixture of hexanes/ether.

    • The TPPO will often precipitate as a white solid and can be removed by filtration.[19][20] This may need to be repeated 2-3 times.[20]

  • Solution 2: Complexation and Precipitation. TPPO can form insoluble complexes with certain metal salts.

    • Adding salts like MgCl₂, CaBr₂, or ZnCl₂ to the crude mixture in an appropriate solvent (e.g., toluene, THF, or ethanol) can precipitate the TPPO as a metal complex, which is then filtered off.[18][19][21] For instance, adding CaBr₂ to a THF solution of the crude product can precipitate over 97% of the TPPO.[21]

  • Solution 3: Optimized Chromatography. If chromatography is unavoidable, using a less polar solvent system (e.g., high hexane content) can often leave the more polar TPPO at the top of the column while eluting your less polar product.[20]

Part 3: Experimental Protocols & Data

Protocol 1: Standard Purification by Flash Column Chromatography

This protocol assumes the crude product is from a Dess-Martin oxidation and has undergone an appropriate quenching workup.

  • Preparation of Neutralized Silica:

    • In a flask, add the required amount of silica gel for your column.

    • Prepare your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to this eluent to a final concentration of 1% (v/v).

    • Add the neutralized eluent to the silica gel to create a slurry.

  • Packing the Column:

    • Pack the column with the silica gel slurry. Do not let the silica run dry.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Run the column with the neutralized eluent, gradually increasing the polarity if necessary. Monitor the fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined fractions on a rotary evaporator at low temperature (<30°C).

    • Remove final solvent traces under high vacuum for a short period.

Data Summary: Typical Eluent Systems
Stationary PhaseEluent System (v/v)ModifierNotes
Silica Gel5-20% Ethyl Acetate in Hexanes1% TriethylamineMost common starting point. Adjust polarity based on TLC.
Silica Gel5-15% Diethyl Ether in Pentane1% TriethylamineGood for very nonpolar byproducts.
Neutral Alumina2-10% Ethyl Acetate in HexanesNoneUse Brockmann III (deactivated with water).
Workflow for Purification

Below is a diagram illustrating the decision-making process for purifying this compound.

PurificationWorkflow cluster_prep Pre-Purification Steps cluster_purify Purification Strategy cluster_post Post-Purification crude Crude Reaction Mixture workup Reaction-Specific Aqueous Workup (e.g., NaHCO3/Na2S2O3 for DMP) crude->workup concentrate Concentrate in vacuo (Low Temperature) workup->concentrate tlc Analyze by TLC concentrate->tlc chromatography Flash Chromatography (Neutralized Silica) tlc->chromatography Clean separation distillation Bulb-to-Bulb Distillation (For thermally stable analogs) tlc->distillation Product is major spot & non-polar impurities bisulfite Bisulfite Adduct Formation (Salvage Purification) tlc->bisulfite Complex mixture or decomposition combine Combine Pure Fractions chromatography->combine final_conc Final Concentration (Low Temp, High Vac) distillation->final_conc bisulfite->final_conc combine->final_conc characterize Characterize (NMR, GC-MS) final_conc->characterize

Caption: Decision workflow for purification of this compound.

Part 4: Alternative & Salvage Purification Methods

When standard chromatography fails or is impractical, other methods can be employed.

  • Bulb-to-Bulb Distillation (Kugelrohr): If the byproducts are non-volatile (e.g., salts, baseline material), Kugelrohr distillation can be an effective, chromatography-free method. This is only suitable if the desired product is thermally stable and sufficiently volatile under high vacuum.

  • Purification via Bisulfite Adduct: This is a classic technique for purifying aldehydes.[7][22][23]

    • The crude mixture is stirred vigorously with a saturated aqueous solution of sodium bisulfite.

    • The aldehyde forms a water-soluble adduct, which is extracted into the aqueous layer, leaving non-aldehyde impurities in the organic layer.[22]

    • The aqueous layer is then treated with a base (e.g., NaHCO₃ or NaOH) to regenerate the pure aldehyde, which is then extracted back into an organic solvent.[6][22]

    • Caution: The regeneration step can be basic, which might be detrimental to some substrates.[6] This should be considered a "salvage" operation if other methods fail.

Troubleshooting Decision Tree

This diagram helps diagnose purification problems systematically.

TroubleshootingTree start Low Yield or Impure Product After Purification q1 Does NMR show loss of TES group (e.g., new aldehyde C-H, loss of Si-CH2)? start->q1 a1_yes Primary Issue: Desilylation q1->a1_yes Yes q2 Is there streaking on TLC or baseline material in NMR? q1->q2 No sol1 Solution: 1. Neutralize silica with Et3N. 2. Use neutral alumina. 3. Reduce column contact time. a1_yes->sol1 end_node Pure Product sol1->end_node a2_yes Primary Issue: Aldehyde Decomposition q2->a2_yes Yes q3 Is a major impurity present that co-elutes with the product? q2->q3 No sol2 Solution: 1. Run column faster. 2. Use freshly distilled solvents. 3. Consider lower temperature chromatography. a2_yes->sol2 sol2->end_node a3_yes Primary Issue: Persistent Byproduct q3->a3_yes Yes q3->end_node No, re-evaluate sol3 Solution: 1. Optimize workup (e.g., TPPO precipitation). 2. Change solvent system drastically. 3. Use salvage method (e.g., bisulfite adduct). a3_yes->sol3 sol3->end_node

Caption: A troubleshooting decision tree for purification issues.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]

  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab, Scripps Research. Available at: [Link]

  • How does one remove triphenylphosphine oxide from product? ResearchGate. Available at: [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. Available at: [Link]

  • How to easily work-up Dess-Martin periodinane ? Reddit. Available at: [Link]

  • Dess–Martin periodinane. Wikipedia. Available at: [Link]

  • Dess-Martin Periodinane (DMP). Common Organic Chemistry Reagents. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • General procedures for the purification of Aldehydes. LookChem. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • Purifying aldehydes? Reddit. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Swern Oxidation. Chem-Station. Available at: [Link]

  • Swern oxidation. chemeurope.com. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]

  • Byproducts Produced in Swern Oxidation. BYJU'S. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Silyl Protective Groups. Chem-Station. Available at: [Link]

  • Silyl ether. Wikipedia. Available at: [Link]

  • Hydroxyl Protecting Groups. K. C. Nicolaou. Available at: [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. ACS Omega. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. Molecules. Available at: [Link]

  • Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent-controlled photocatalytic divergent cyclization of alkynyl aldehydes: access to cyclopentenones and dihydropyranols. Chemical Science. Available at: [Link]

  • A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents. Gels. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. New Journal of Chemistry. Available at: [Link]

  • Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. Pharmaceuticals. Available at: [Link]

  • (PDF) Silica Gel in Organic Synthesis. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate. Available at: [Link]

  • Process for separating and recovering 3-hydroxypropionic acid and acrylic acid. Google Patents.
  • How To Neutralize Silica Gel? YouTube. Available at: [Link]

  • Purification of 3-hydroxypropionitrile by wiped molecular distillation. ResearchGate. Available at: [Link]

  • The Stability of Drug Adsorbates on Silica. ResearchGate. Available at: [Link]

Sources

Preventing desilylation during reactions with 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Triethylsilylpropynal (TES-propynal). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. TES-propynal is a valuable reagent for introducing a propargyl aldehyde moiety, but its utility is contingent on the stability of the triethylsilyl (TES) protecting group. Unwanted desilylation is a common pitfall that can lead to low yields, complex product mixtures, and failed reactions.

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of the TES group throughout your reaction sequences.

Frequently Asked Questions (FAQs)

Q1: What is desilylation and why does it happen to my TES-propynal?

Desilylation is the cleavage of the carbon-silicon (C-Si) bond, which in this case, removes the triethylsilyl protecting group to generate the volatile and often unstable propynal. This occurs because the silicon atom is electrophilic and susceptible to attack by nucleophiles. Furthermore, the resulting acetylide anion is relatively stable, making the cleavage thermodynamically favorable under certain conditions. The two primary mechanisms are:

  • Base/Nucleophile-Mediated Cleavage: Strong bases or nucleophiles can directly attack the silicon atom, leading to the cleavage of the C-Si bond. This is a significant issue when using highly basic organometallic reagents.

  • Protodesilylation: This is the most common pathway, where a proton source (like water, alcohols, or acidic impurities) facilitates the replacement of the silyl group with a hydrogen atom.[1] This process can be catalyzed by both acids and bases.

Q2: I thought the TES group was more stable than the TMS group. Why am I still having issues?

You are correct; the triethylsilyl (TES) group is sterically more hindered and thus more stable than the trimethylsilyl (TMS) group. However, it is still significantly more labile than bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). The relative stability under acidic conditions generally follows the trend: TMS < TES < TBS < TIPS.[2] While TES offers a good balance of stability and ease of removal, it is not robust enough to withstand strongly basic, acidic, or fluoride-containing conditions without careful control.

Q3: What are the most critical reaction parameters to control to avoid desilylation?

There are three pillars of control:

  • Reagent Basicity: The pKa of your base or nucleophile is paramount. Highly basic reagents like Grignard and organolithium reagents are the most common culprits.[1][3]

  • Temperature: Lowering the reaction temperature, typically to -78 °C, is one of the most effective ways to suppress the rate of desilylation relative to the desired reaction (e.g., nucleophilic addition).

  • Anhydrous Conditions: Absolutely critical. All glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously dried. Trace water is a proton source that directly enables protodesilylation.[1]

Troubleshooting Guide: Diagnosing and Solving Desilylation

Problem 1: Significant desilylation is observed during a Grignard or Organolithium reaction.

  • Question: I'm adding methylmagnesium bromide to TES-propynal to form the corresponding secondary alcohol, but I'm isolating a large amount of the desilylated starting material and/or the desilylated alcohol product. What's happening?

  • Answer & Solution: The primary issue is the high basicity of standard Grignard and organolithium reagents.[1] These reagents can act as a base, promoting desilylation, instead of solely as a nucleophile attacking the aldehyde carbonyl.

    The Causality: The organometallic reagent (R-MgX or R-Li) is in equilibrium between acting as a nucleophile (attacking the C=O) and a base (abstracting a proton from trace water or directly attacking the Si atom). At higher temperatures, the pathway leading to desilylation often becomes kinetically competitive or even dominant.

    Recommended Solution: Transmetalation to a Less Basic Organocerium Reagent. The most robust solution is to transmetalate your organometallic reagent with anhydrous cerium(III) chloride (CeCl₃) in situ before adding your TES-propynal. This generates an organocerium reagent (R-CeCl₂), which is significantly less basic but remains highly nucleophilic.[4][5] This shifts the reaction equilibrium overwhelmingly towards the desired 1,2-addition to the carbonyl and away from base-mediated desilylation.

    G cluster_0 Problematic Pathway (High Temp / No Additive) cluster_1 Recommended Pathway (-78°C with CeCl₃) RMgX R-MgX / R-Li (Strong Base & Nucleophile) Desilylation Desilylation Product H-C≡C-CHO RMgX->Desilylation Acts as Base Addition Desired Product TES-C≡C-CH(OH)R RMgX->Addition Acts as Nucleophile TES_Aldehyde TES-C≡C-CHO TES_Aldehyde->Desilylation TES_Aldehyde->Addition RMgX_2 R-MgX / R-Li CeCl3 Anhydrous CeCl₃ RCeCl2 R-CeCl₂ (Weak Base / Strong Nucleophile) TES_Aldehyde_2 TES-C≡C-CHO Addition_2 HIGH YIELD TES-C≡C-CH(OH)R Desilylation_2 Minimal Desilylation

    Caption: Competing pathways in organometallic addition to TES-propynal.

Problem 2: Desilylation occurs during an olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons).

  • Question: I am attempting a Horner-Wadsworth-Emmons (HWE) reaction using sodium hydride (NaH) to deprotonate my phosphonate, but I'm seeing loss of the TES group. Why is this happening with a non-nucleophilic base?

  • Answer & Solution: While NaH is non-nucleophilic, the conditions required for HWE or Wittig reactions can still promote desilylation, especially if not perfectly controlled.

    The Causality:

    • Protic Contamination: The most likely culprit is trace moisture in your solvent (e.g., THF) or on the surface of the NaH, which can be sufficient to cause protodesilylation under basic conditions.

    • Hydroxide Formation: Commercial NaH often has a surface coating of NaOH from reaction with atmospheric moisture. Sodium hydroxide is a strong enough base to cleave the TES group.

    • Temperature: If the reaction is allowed to warm significantly, the rate of base-catalyzed desilylation increases.

    Recommended Solution:

    • Rigorously Dry Reagents: Use freshly distilled, anhydrous solvents. Wash the NaH (as a mineral oil dispersion) with dry hexanes and dry it under a stream of nitrogen before use to remove the oil and surface contaminants.

    • Use a Milder Base: For stabilized phosphonates in an HWE reaction, a milder, non-hydroxide base like potassium carbonate (K₂CO₃) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) can be effective and is far less likely to cause desilylation.[6]

    • Maintain Low Temperature: Perform the ylide/carbanion formation at 0 °C and the subsequent addition to the aldehyde at 0 °C or room temperature only if necessary, monitoring carefully for side-product formation.

Preventative Protocols & Best Practices

Protocol 1: Cerium-Mediated Grignard Addition to this compound

This protocol is adapted from general procedures for suppressing side reactions in Grignard additions and is considered best practice for sensitive substrates like TES-propynal.[4]

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃), flame-dried under high vacuum immediately before use.

  • Grignard reagent (e.g., 1.0 M solution of R-MgX in THF).

  • This compound.

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • Preparation of Cerium Slurry: Add anhydrous CeCl₃ (1.2 equivalents relative to the aldehyde) to the flask. Add anhydrous THF to create a stirrable slurry.

  • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Pre-complexation: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold CeCl₃ slurry via syringe.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. This allows for the complete formation of the organocerium reagent.

  • Substrate Addition: Dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium reagent at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting aldehyde.

  • Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Do NOT use strong acids for the initial quench.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Data & Condition Comparison

The following table summarizes recommended conditions to prevent desilylation compared to problematic ones.

ParameterProblematic Conditions (Risk of Desilylation)Recommended Conditions (TES-Group Preservation)Rationale
Organometallic Reagent R-MgX or R-Li used directlyR-MgX or R-Li, pre-treated with anhydrous CeCl₃Forms a less basic, more nucleophilic organocerium reagent.[4][5]
Temperature 0 °C to Room Temperature-78 °C Dramatically slows the rate of desilylation side reactions.[7]
Solvent/Reagents Undried or reagent-grade solventsFreshly distilled, anhydrous solvents; flame-dried glasswarePrevents protodesilylation from trace water/alcohols.[1]
Olefination Base (HWE) n-BuLi, NaOH, KOHNaH (washed), K₂CO₃/18-crown-6, DBUAvoids strongly nucleophilic or hydroxide bases that directly attack the Si-C bond.[6][8]
Reaction Quench Direct addition of strong acid (e.g., 1M HCl)Saturated aq. NH₄Cl solution at low temperatureA milder acidic workup prevents acid-catalyzed desilylation of the product.

References

  • Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]

  • Silyl Protective Groups. (2014). Chem-Station. [Link]

  • Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry. [Link]

  • Johnson, J. S., & Evans, D. A. (1997). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. Organic Syntheses, 75, 1.
  • Imamoto, T. (1994). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 66(10-11), 2149-2152.
  • Liu, C.-Y., Ren, H., & Knochel, P. (2006). Magnesiated Unsaturated Silylated Cyanohydrins as Synthetic Equivalents of Aromatic and Heterocyclic Grignard Reagents Bearing a Ketone or an Aldehyde. Organic Letters, 8(4), 617-619.
  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]

  • Dimitrov, V., Kostova, K., & Genov, M. (1996). Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency. Tetrahedron Letters, 37(38), 6787-6790.
  • Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2011). CONICET. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Are trimethylsilyl protected alkynes stable towards acids and bases? (2017). ResearchGate. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2014). Chinese Journal of Organic Chemistry, 34(1), 66-79.

Sources

Troubleshooting guide for incomplete reactions of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Triethylsilylpropynal. This resource is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues encountered during reactions with this versatile, yet sometimes challenging, building block. My approach is to move beyond simple procedural lists and delve into the mechanistic rationale behind these troubleshooting strategies, empowering you to make informed decisions in your experimental design.

FAQ 1: My reaction shows low or no conversion. Where do I start the investigation?

This is the most common issue and often points to foundational setup problems rather than complex mechanistic failures. An incomplete reaction is a symptom; we must first diagnose the root cause by systematically verifying the integrity of our components and conditions.

Plausible Causes & Mechanistic Rationale:

  • Reagent Integrity: this compound, as an α,β-unsaturated aldehyde, is susceptible to oligomerization or polymerization over time, especially if exposed to trace acid, base, or light. Your nucleophile or catalyst may have degraded due to improper storage (e.g., moisture, oxygen).

  • Insufficient Activation Energy: The reaction may have a significant activation barrier that is not being overcome at the current temperature. This is particularly true for reactions involving sterically demanding nucleophiles, where the bulky Triethylsilyl (TES) group can impede the optimal trajectory for nucleophilic attack.[1][2]

  • Poor Solubility: If any key reagent or catalyst is not fully dissolved at the reaction temperature, the reaction becomes diffusion-limited, leading to drastically reduced rates and incomplete conversion.

  • Atmospheric Contamination: Many organometallic reagents (Grignard, organolithiums) and catalysts are highly sensitive to moisture and oxygen. Contamination will quench these reagents faster than they can react with the substrate.

Troubleshooting Workflow & Protocols:

  • Verify Substrate Purity: Before use, check the purity of this compound via ¹H NMR. Look for the characteristic aldehyde proton (~9.2 ppm) and silyl protons (~0.7-1.0 ppm). A broadened baseline or diminished aldehyde signal may indicate oligomerization. If purity is suspect, flash chromatography over silica gel (using a non-polar eluent system like Hexanes/EtOAc) is recommended.

  • Activate/Titer Reagents: Ensure your reagents are active. For instance, organometallic reagents like n-BuLi or Grignards should be titrated prior to use to determine their exact molarity.

  • Ensure Anhydrous & Inert Conditions:

    • Protocol for Solvent Preparation: Solvents should be freshly dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF/ether, or passing through an activated alumina column).

    • Protocol for Reaction Setup: Glassware must be oven- or flame-dried. The reaction should be assembled under a positive pressure of an inert gas (Argon or Nitrogen). Use septa and syringes for reagent transfers.

  • Systematic Temperature Screening: If the initial checks don't resolve the issue, perform a systematic temperature screen.

Parameter Condition A (Initial) Condition B (Test 1) Condition C (Test 2) Rationale
Temperature0 °CRoom Temp (~25 °C)40 °C (or reflux)Systematically increase energy input to overcome the activation barrier. Monitor for decomposition at higher temperatures.
Time2 h12 h24 hAllow sufficient time for slow reactions to proceed to completion.
Concentration0.1 M0.5 M1.0 MIncreased concentration can accelerate bimolecular reaction rates.

Below is a workflow diagram to guide your initial troubleshooting process.

G start Incomplete Reaction reagent_check 1. Verify Reagent Purity & Activity (NMR, Titration) start->reagent_check conditions_check 2. Confirm Anhydrous & Inert Conditions reagent_check->conditions_check Reagents OK temp_screen 3. Perform Systematic Temperature Screen conditions_check->temp_screen Conditions OK success Reaction Complete temp_screen->success Conversion >95% fail Issue Persists? Proceed to FAQ 2/3 temp_screen->fail Still Incomplete

Caption: Initial troubleshooting workflow for incomplete reactions.

FAQ 2: My reaction is messy, with multiple products. Am I getting 1,2- and 1,4-addition?

Yes, this is a classic issue with α,β-unsaturated aldehydes. The electronic conjugation creates two distinct electrophilic sites: the carbonyl carbon (C2) and the β-alkynyl carbon (C4). Your nucleophile can attack either site, leading to a mixture of products.[3][4][5]

Mechanistic Rationale:

  • 1,2-Addition (Direct Addition): This pathway involves nucleophilic attack directly at the carbonyl carbon. It is generally favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) and is often under kinetic control (faster reaction).[6][7] The product is an allylic/propargylic alcohol.

  • 1,4-Addition (Conjugate Addition): This pathway involves attack at the β-carbon. It is favored by "soft" nucleophiles (e.g., Gilman reagents (diorganocuprates), thiols, amines) and is often under thermodynamic control (leads to a more stable product).[5][6] The initial product is an enolate, which is then protonated to give a saturated aldehyde.

The bulky TES group can also influence this selectivity by sterically hindering attack at the C4 position, potentially favoring the more accessible C2 carbonyl carbon.

Caption: Competing 1,2- (direct) vs. 1,4- (conjugate) addition pathways.

Troubleshooting Strategy:

  • Identify the Products: Use NMR and Mass Spectrometry to characterize the major and minor products to confirm the addition pattern.

  • Modify the Nucleophile: This is the most effective strategy.

    • To Favor 1,4-Addition: If you are using an organolithium or Grignard reagent and desire the 1,4-adduct, convert it to a Gilman reagent.

      • Protocol for Gilman Reagent Formation: To a suspension of CuI (1.0 eq) in THF at -20 °C, add the organolithium or Grignard reagent (2.0 eq). Stir for 30 min to form the diorganocuprate before adding the this compound.

    • To Favor 1,2-Addition: If you are getting a mixture but want the 1,2-adduct, consider adding a Lewis acid like CeCl₃ (Luche reduction conditions for hydrides). The cerium coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and favoring direct attack.[8][9]

  • Adjust the Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) often increases selectivity for the kinetically favored 1,2-addition product.

FAQ 3: I suspect the Triethylsilyl (TES) group is being cleaved. How can I prevent this?

Unwanted desilylation is a common side reaction that complicates purification and reduces the yield of the desired product. The TES group is moderately labile and can be removed under conditions that you might not initially suspect.

Plausible Causes & Mechanistic Rationale:

  • Fluoride Anions: This is the most common cause. Reagents like tetrabutylammonium fluoride (TBAF) are standard for silyl deprotection.[10][11] Trace fluoride from sources like older batches of K₂CO₃ or certain grades of Celite can be sufficient to cause slow cleavage.

  • Strongly Basic/Nucleophilic Conditions: Reagents like hydroxide, methoxide in methanol, or even some amines can facilitate protiodesilylation, especially with prolonged reaction times or elevated temperatures.[12] The mechanism involves nucleophilic attack at the silicon atom.

  • Acidic Conditions: While more stable to acid than a TBS group, the TES group can be cleaved by strong acids or even during aqueous acidic workups if the exposure is prolonged.[13][14]

G start TES-Protected Alkyne intermediate Pentacoordinate Silicon Intermediate start->intermediate Nucleophilic attack on Silicon reagent_f Fluoride Source (e.g., TBAF) reagent_f->intermediate reagent_b Base (e.g., K₂CO₃/MeOH) reagent_b->intermediate product Deprotected Terminal Alkyne intermediate->product Proton Source (e.g., H₂O, MeOH)

Caption: General mechanism for base/fluoride mediated TES deprotection.

Troubleshooting Strategy:

  • Analytical Confirmation: Monitor the reaction by TLC or LC-MS. Look for a new, more polar spot or a mass corresponding to the desilylated product. In the ¹H NMR of the crude mixture, the appearance of a terminal alkyne proton (a sharp singlet around 2.0-3.0 ppm) is a definitive sign of deprotection.

  • Avoid Fluoride: Ensure all reagents and materials (e.g., filter aids) are free of fluoride. If a mild base is needed, consider using a non-nucleophilic base like triethylamine or DBU instead of carbonate or hydroxide where possible.

  • Modify Workup Procedure:

    • Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching instead of strong acids like HCl.

    • Minimize the duration of the workup.

    • During chromatography, consider using silica gel that has been pre-treated with a small amount of triethylamine in the eluent to neutralize acidic sites.

  • Consider a More Robust Protecting Group: If deprotection remains a persistent issue under necessary reaction conditions, the only solution may be to switch to a bulkier, more stable silyl group, such as the Triisopropylsilyl (TIPS) group, for the synthesis.[15]

By systematically addressing these common failure points, you can significantly improve the success rate and efficiency of your reactions involving this compound.

References

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Green Synthesis and Catalysis, 2022. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 2017. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. Arkivoc, 2010. [Link]

  • Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II, LibreTexts. [Link]

  • Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications, 2013. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications, 2021. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications, 2024. [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI, 2022. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax. [Link]

  • Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. ScienceDirect, 2022. [Link]

  • Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate, 2011. [Link]

  • Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Beilstein Journal of Organic Chemistry, 2010. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. YouTube, 2024. [Link]

Sources

Technical Support Center: Solvent Effects on 3-Triethylsilylpropynal Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Triethylsilylpropynal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. By understanding the causal relationships between solvent properties and reaction outcomes, you can optimize your syntheses, troubleshoot common issues, and achieve higher yields and selectivities.

Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound and how does solvent choice begin to influence them?

This compound, an α,β-unsaturated ynal, possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-alkynyl carbon (C3). This duality allows for two competing reaction pathways with nucleophiles:

  • 1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon. This is typical for "hard" nucleophiles like organolithium reagents or Grignard reagents.

  • 1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon of the alkyne.[1][2] This pathway is favored by "soft" nucleophiles, such as Gilman (organocuprate) reagents, thiols, or enamines.[2]

The solvent's role is critical as it can stabilize or destabilize the transition states for each pathway. Polar solvents can stabilize charged intermediates common in both pathways, but their proticity can drastically alter nucleophile reactivity.[3]

Troubleshooting Guide

This section addresses specific experimental challenges in a problem-and-solution format.

Problem 1: Low or No Reaction Yield

Question: I am attempting a nucleophilic addition to this compound, but I'm getting a very low yield or recovering only my starting material. What's going wrong?

Answer: Low reaction yield is a common issue that often points to one of three main causes: insufficient nucleophile reactivity, moisture contamination, or suboptimal reaction conditions exacerbated by the wrong solvent.

Causality and Troubleshooting Workflow:

Low yields can often be traced back to the interplay between the nucleophile's intrinsic reactivity and the surrounding solvent medium.[4] Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for reactions with anionic nucleophiles. They excel at solvating the metal counter-ion (e.g., Li⁺, Mg²⁺) while leaving the nucleophilic anion "naked" and highly reactive. In contrast, polar protic solvents (e.g., ethanol, methanol) can form a hydrogen-bonding cage around the nucleophile, severely diminishing its reactivity. Furthermore, this compound and many organometallic reagents are highly sensitive to moisture.[5] Trace water will quench the nucleophile and hydrolyze the starting material.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Moisture Step 1: Verify Anhydrous Conditions Start->Check_Moisture Isolate problem Check_Solvent Step 2: Evaluate Solvent Choice Check_Moisture->Check_Solvent Glassware flame-dried? Anhydrous solvent used? Check_Reactivity Step 3: Assess Nucleophile/Conditions Check_Solvent->Check_Reactivity Is solvent polar aprotic? (e.g., THF, Et2O) Solution Optimized Reaction Check_Reactivity->Solution Increase temp? Change nucleophile?

Caption: Workflow for troubleshooting low reaction yields.

Solution Protocol: Grignard Reaction (1,2-Addition)

This protocol outlines a standard Grignard addition, emphasizing the rigorous anhydrous conditions required. Diethyl ether or THF are the solvents of choice as they are aprotic and effectively solvate the magnesium species in the Grignard reagent.[6]

  • Preparation: Flame-dry all glassware under a vacuum or dry in an oven at >120 °C overnight.[7] Assemble the apparatus while hot under a stream of dry nitrogen or argon.

  • Reagent Setup: In the reaction flask, place magnesium turnings (1.2 eq).

  • Initiation: Add a small portion (approx. 10%) of a solution of the alkyl/aryl bromide (1.1 eq) in anhydrous diethyl ether to the magnesium. A small crystal of iodine can be added to help initiate the reaction.[7][8]

  • Addition: Once the reaction begins (indicated by bubbling or cloudiness), add the remaining alkyl/aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reagent Formation: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure full formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Quenching: After stirring for 1-2 hours, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the aqueous layer with diethyl ether, combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Problem 2: Poor Regioselectivity (Mixture of 1,2- and 1,4-Addition Products)

Question: My reaction is producing a mixture of the direct (1,2) and conjugate (1,4) addition products. How can I favor one over the other?

Answer: Regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle and can be strongly influenced by solvent choice.[2] The carbonyl carbon is a "hard" electrophilic center, while the β-alkynyl carbon is "soft".

  • To Favor 1,2-Addition: Use "hard" nucleophiles (e.g., Grignard reagents, organolithiums). The reaction is often faster at lower temperatures. Non-coordinating, less polar solvents like diethyl ether or toluene are often suitable.

  • To Favor 1,4-Addition: Use "soft" nucleophiles (e.g., Gilman cuprates, R₂CuLi). Polar aprotic solvents like THF are ideal as they support the organocuprate's stability and reactivity.[9]

Causality and Solvent Impact:

The solvent's ability to stabilize different transition states is key. For 1,4-addition, the reaction proceeds through a delocalized enolate-like intermediate.[1] Polar aprotic solvents like THF can effectively solvate the counter-ion (Li⁺) without interfering with the charge distribution in the enolate, thus stabilizing the transition state for conjugate addition.[9]

Regioselectivity cluster_paths Reaction Pathways cluster_products Products Ynal This compound Path_1_2 1,2-Addition (Hard Nucleophile) Ynal->Path_1_2 Solvent: Et2O, Toluene Path_1_4 1,4-Addition (Soft Nucleophile) Ynal->Path_1_4 Solvent: THF Prod_1_2 Propargyl Alcohol Derivative Path_1_2->Prod_1_2 Prod_1_4 α,β-Unsaturated Ketone/Aldehyde Path_1_4->Prod_1_4

Caption: Solvent choice directing regioselectivity.

Data Summary: Solvent Effect on Cuprate Addition

The following table illustrates the typical effect of solvent on the regioselectivity of the addition of lithium dimethylcuprate ((CH₃)₂CuLi) to an ynal.

SolventTemperature (°C)1,4-Addition Product (%)1,2-Addition Product (%)
Diethyl Ether-78 to 07525
Tetrahydrofuran (THF) -78 to 0 >95 <5
Toluene-78 to 06040
Dichloromethane-78 to 08020

Note: Data is illustrative, based on established principles of conjugate addition. Actual results may vary.

Problem 3: Lewis Acid Catalyst Appears Inactive

Question: I'm using a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to catalyze a reaction, but the reaction is sluggish or not proceeding. Could the solvent be the issue?

Answer: Absolutely. The solvent can directly compete with your substrate for coordination to the Lewis acid, effectively titrating your catalyst out of the reaction.

Causality and Solvent Coordination:

Many common solvents are also Lewis bases. Ethereal solvents like THF or coordinating solvents like acetonitrile possess lone pairs of electrons that can bind strongly to the empty orbitals of a Lewis acid.[10] This solvent-catalyst complex can be much less reactive than the free Lewis acid.

Lewis_Acid_Deactivation LA Lewis Acid (LA) Solvent Coordinating Solvent (e.g., THF) LA->Solvent Strong Coordination Substrate Substrate (Ynal) LA->Substrate Desired Coordination Inactive Inactive Complex [LA-Solvent] Solvent->Inactive Active Active Complex [LA-Substrate] Substrate->Active

Caption: Competition between a coordinating solvent and substrate for a Lewis acid.

Solution Strategy:

  • Switch to a Non-Coordinating Solvent: The best solution is to switch to a solvent with low Lewis basicity. Halogenated solvents like dichloromethane (DCM) or non-polar solvents like toluene or hexane are excellent choices.[11]

  • Increase Catalyst Loading: If switching solvents is not feasible, a stoichiometric or even excess amount of the Lewis acid may be required to overcome the solvent competition. This is often undesirable due to cost and workup complexity.

  • Lower the Temperature: In some cases, lowering the reaction temperature can weaken the solvent-catalyst interaction relative to the substrate-catalyst interaction, improving catalytic efficiency.

References
  • Grignard Reaction Protocol. (n.d.). University of Rochester. Retrieved from [Link]

  • Organic Syntheses Procedure for Grignard Reagent Preparation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solvent Effects in Conjugate Addition. (n.d.). Bluefield Esports. Retrieved from [Link]

  • Conjugate Addition vs. Direct Addition. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes. (2020). Pure. Retrieved from [Link]

  • Solvent Effects in Organic Chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Conjugate Addition (1,4- or Michael Addition). (2023). Making Molecules. Retrieved from [Link]

  • Solvent Effects. (n.d.). University of Calgary. Retrieved from [Link]

  • Nucleophilic Conjugate Addition. (n.d.). Wikipedia. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent effects on reaction rates. (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of Nucleophilic Addition of Solvents. (2015). YouTube. Retrieved from [Link]

  • Cationic Triarylchlorostibonium Lewis Acids. (2023). PMC - NIH. Retrieved from [Link]

  • Process for the preparation of Grignard reagents. (n.d.). Google Patents.
  • One-pot silyl ketene imine formation-nucleophilic addition reactions. (n.d.). University of Richmond Scholarship Repository. Retrieved from [Link]

  • Thiol-Michael Addition in Polar Aprotic Solvents. (2025). ResearchGate. Retrieved from [Link]

  • Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? (2017). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. (2004). PubMed. Retrieved from [Link]

  • Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization. (2025). ResearchGate. Retrieved from [Link]

  • Low Yield Troubleshooting Guide. (2018). PacBio. Retrieved from [Link]

  • Low yield and purity in restriction digestion and gel purification. (2025). ResearchGate. Retrieved from [Link]

  • PCR Troubleshooting Guide. (n.d.). GenScript. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-triethylsilylpropynal. This versatile building block, featuring a sterically demanding triethylsilyl (TES) group, offers unique reactivity in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. However, its trifunctional nature—aldehyde, alkyne, and silyl ether—presents specific challenges in catalyst selection and reaction optimization. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges and achieve efficient, selective, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for reactions involving the aldehyde functionality of this compound?

A1: The electron-withdrawing nature of the silyl-alkyne moiety activates the aldehyde for nucleophilic attack. The most common catalyst classes for reactions at this site are:

  • Lewis Acids: These catalysts, such as TiCl₄, BF₃·OEt₂, and InCl₃, activate the aldehyde by coordinating to the carbonyl oxygen, increasing its electrophilicity.[1][2][3][4] This is the cornerstone of reactions like the Mukaiyama aldol addition.[1][2][5][6] The choice of Lewis acid can influence stereoselectivity and the potential for side reactions.[7][8]

  • Organocatalysts: Chiral secondary amines, particularly proline and its derivatives, are highly effective for asymmetric transformations.[9] They operate through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. This class of catalysts is widely used for asymmetric aldol and Michael addition reactions.[10][11][12]

Q2: How does the triethylsilyl (TES) group influence catalyst selection and reaction outcomes?

A2: The TES group exerts significant steric and electronic effects:

  • Steric Hindrance: The bulky TES group can direct the approach of nucleophiles and catalysts, influencing facial selectivity in asymmetric reactions. It can also hinder the approach of very bulky reagents.

  • Electronic Effects: The silicon atom can stabilize an adjacent partial negative charge (the α-silyl effect), which can influence regioselectivity in certain additions.

  • Protecting Group: The TES group serves as a removable protecting group for the terminal alkyne. This allows for selective reactions at the aldehyde or elsewhere in the molecule. The silyl group can be cleaved later under specific conditions, typically using fluoride sources like TBAF or basic conditions. However, this lability can also be a drawback, leading to unintended desilylation during the reaction.[13]

Q3: For conjugate addition reactions to the alkyne of this compound, what types of catalysts are most effective?

A3: While the aldehyde is highly reactive, the alkyne can also participate in conjugate additions, particularly with soft nucleophiles. Effective catalyst systems include:

  • Copper Catalysts: Copper(I) and Copper(II) complexes, often with chiral ligands such as those based on N-heterocyclic carbenes (NHCs) or ferrocenyl diphosphines, are highly effective for the asymmetric conjugate addition of organometallic reagents (e.g., Grignard reagents, organoboron compounds) to α,β-unsaturated systems.[14][15][16][17][18]

  • Organocatalysts: Chiral thiourea and squaramide-based organocatalysts are excellent for activating both the electrophile and the nucleophile through hydrogen bonding, facilitating the asymmetric Michael addition of soft nucleophiles like malonates.[10][19]

Q4: Can this compound participate in cycloaddition reactions? What catalysts are recommended?

A4: Yes, the alkyne moiety can readily participate in cycloaddition reactions. The choice of catalyst depends on the desired transformation:

  • [3+2] Cycloadditions: These reactions are often mediated by rhodium(II) catalysts for the formation of 1,3-dipoles from diazo compounds.[9] Lewis acids can also promote [3+2] cycloadditions with other dipoles.

  • [2+2+2] Cycloadditions: Rhodium(I) complexes are commonly used to catalyze the [2+2+2] cycloaddition of alkynes to form aromatic rings.[20][21]

  • Diels-Alder ([4+2]) Reactions: While the alkyne can act as a dienophile, these reactions are often thermally promoted. However, Lewis acids can be used to lower the reaction temperature and enhance selectivity.[8]

Troubleshooting Guide

Issue 1: Low or no product yield in a Lewis acid-catalyzed reaction.

Potential Cause Solution
Catalyst Inactivation by Moisture Lewis acids like TiCl₄ and InCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use freshly distilled, anhydrous solvents. Work under an inert atmosphere (N₂ or Ar).
Insufficient Catalyst Loading The product, a β-hydroxy aldehyde, can coordinate to the Lewis acid, rendering it inactive. It may be necessary to use stoichiometric or even super-stoichiometric amounts of the Lewis acid.
Suboptimal Reaction Temperature Some reactions require very low temperatures (e.g., -78 °C) to prevent side reactions and achieve high selectivity. Experiment with a range of temperatures to find the optimal conditions.
Poor Quality of this compound The starting material can degrade upon storage. It is advisable to purify it by distillation under reduced pressure before use.

Issue 2: Formation of a significant amount of the desilylated product.

Potential Cause Solution
Harsh Reaction Conditions Strongly acidic or basic conditions can lead to the cleavage of the C-Si bond.[13] If possible, use milder catalysts or buffer the reaction mixture.
Presence of Nucleophilic Fluoride Trace amounts of fluoride ions can rapidly cleave the silyl group. Ensure that no fluoride sources are present unless intended for deprotection.
Certain Metal Catalysts Some transition metal catalysts can promote desilylation as a side reaction.[22] If this is observed, screen for alternative metal catalysts or ligands. For instance, copper-catalyzed reactions have been reported to proceed with concomitant desilylation in some cases.[22]

Issue 3: Poor enantioselectivity in an asymmetric reaction.

Potential Cause Solution
Incorrect Catalyst/Ligand Combination The choice of chiral ligand is crucial. A systematic screening of different ligand families (e.g., BOX, PYBOX, phosphoramidites) is often necessary to find the optimal one for a specific transformation.
Background Uncatalyzed Reaction If the uncatalyzed reaction is fast, it will lead to the formation of a racemic product, thus lowering the overall enantiomeric excess. Running the reaction at a lower temperature can often slow down the uncatalyzed pathway more than the catalyzed one.
Moisture or Impurities Water can interfere with the chiral catalyst's coordination sphere. Ensure anhydrous conditions. Impurities in the starting materials or solvent can also poison the catalyst.

Catalyst Selection and Reaction Optimization Workflow

Catalyst_Selection_Workflow start Define Desired Transformation (e.g., Aldol, Michael, Cycloaddition) reaction_type Identify Reaction Type start->reaction_type aldol Aldol Reaction reaction_type->aldol Aldehyde Addition michael Conjugate Addition (Michael) reaction_type->michael Alkyne Addition cyclo Cycloaddition reaction_type->cyclo Alkyne Cyclization lewis_acid Lewis Acid Catalysis (e.g., TiCl₄, InCl₃ for Mukaiyama) aldol->lewis_acid Achiral or Racemic organo_aldol Organocatalysis (e.g., Proline derivatives for asymmetric aldol) aldol->organo_aldol Asymmetric optimize Optimize Conditions (Solvent, Temp., Catalyst Loading) lewis_acid->optimize organo_aldol->optimize copper_cat Copper Catalysis (e.g., Cu(I)/NHC for Grignard addition) michael->copper_cat Organometallic Nucleophile organo_michael Organocatalysis (e.g., Thiourea for malonate addition) michael->organo_michael Soft Nucleophile copper_cat->optimize organo_michael->optimize rhodium_cat Rhodium Catalysis (e.g., Rh(I) for [2+2+2], Rh(II) for [3+2]) cyclo->rhodium_cat rhodium_cat->optimize troubleshoot Troubleshoot Issues (Yield, Selectivity, Side Reactions) optimize->troubleshoot If issues persist end_node Successful Reaction optimize->end_node Successful troubleshoot->optimize Re-optimize Michael_Addition_Mechanism cluster_catalytic_cycle Catalytic Cycle Aldehyde 3-TES-propynal Iminium Chiral Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Catalyst Catalyst Chiral Amine Catalyst Adduct Enamine Intermediate Iminium->Adduct + Nucleophile Nucleophile Malonate Nucleophile Product_release Hydrolysis Adduct->Product_release Product_release->Catalyst Regenerates Catalyst Product Michael Adduct Product_release->Product

Sources

Technical Support Center: Managing Exothermic Reactions of 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 3-Triethylsilylpropynal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this versatile reagent. The following content is structured in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

Section 1: Understanding the Fundamental Thermal Risks

This section addresses the underlying reasons for the exothermic nature of this compound reactions and helps in identifying high-risk procedures.

Q1: Why are reactions with this compound (TESP) potentially highly exothermic?

A: The exothermic nature of this compound reactions stems from its high chemical potential energy, embodied in two key functional groups: the aldehyde and the strained silyl-protected alkyne.

  • Electrophilic Aldehyde: The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to rapid attack by strong nucleophiles (e.g., organometallics, hydrides). The formation of a new carbon-carbon or carbon-heteroatom bond is a thermodynamically favorable process that releases significant energy as heat.[1]

  • Activated Alkyne: While the triethylsilyl group serves as a protecting group, the triple bond can still participate in reactions, particularly with certain nucleophiles or under specific catalytic conditions. Reactions that disrupt the π-system of the alkyne are often exothermic.

  • Reagent Reactivity: Many reagents used with TESP, such as Grignard reagents, organolithiums, or strong bases for deprotection, are themselves highly reactive. The neutralization or reaction of these potent reagents contributes significantly to the overall heat evolution.

A failure to control the rate of these reactions can lead to a rapid increase in temperature, posing a significant safety risk.

Q2: What is a "thermal runaway" and why is it a critical concern with TESP reactions?

A: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate at which heat can be removed from the system.[2] This creates a dangerous positive feedback loop:

  • The reaction generates heat.

  • The increased temperature accelerates the reaction rate.

  • The faster reaction rate generates even more heat.

This cycle can cause the reaction temperature and pressure to rise to dangerous levels, potentially leading to solvent boiling, vessel over-pressurization, and ejection of reactants. Given the high reactivity of TESP with common nucleophiles, thermal runaway is a primary safety concern, especially during scale-up.[2]

Section 2: Proactive Exotherm Management and Protocols

Effective management of reaction exotherms begins with careful planning and setup. This section provides detailed protocols and best practices for controlling heat generation.

Q3: What are the essential best practices for setting up a TESP reaction to control the exotherm?

A: Controlling the reaction rate is paramount. The following practices are critical:

  • Slow and Controlled Addition: Never add the entire portion of a reactive reagent at once. Use a dropping funnel or a syringe pump for the slow, dropwise addition of the nucleophile to the solution of TESP. This makes the reagent addition the rate-limiting step, giving you direct control over the rate of heat generation.

  • Efficient Cooling & Stirring: Ensure the reaction flask is immersed in a suitable cooling bath (see Table 1) before beginning the addition. Vigorous stirring is essential to ensure rapid heat transfer from the reaction mixture to the flask walls and into the cooling bath, preventing the formation of localized hot spots.

  • Dilution: Running reactions in a larger volume of an appropriate solvent increases the thermal mass of the system, allowing it to absorb more heat without a significant temperature increase.

  • Temperature Monitoring: Always have a calibrated thermometer or thermocouple probe directly in the reaction mixture (not just in the cooling bath) to monitor the internal temperature in real-time. Set a maximum allowable temperature and be prepared to slow or stop the addition if it is exceeded.

Experimental Protocol: Controlled Nucleophilic Addition to this compound

This protocol outlines the safe addition of a Grignard reagent, a common and highly exothermic reaction.

Materials:

  • This compound (TESP)

  • Anhydrous reaction solvent (e.g., THF, Diethyl Ether)

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M in THF)

  • Three-neck round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. Add the TESP and anhydrous solvent to the reaction flask.

  • Cooling: Cool the flask to the target temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Begin stirring.

  • Reagent Addition: Charge the dropping funnel with the Grignard reagent.

  • Initiation: Begin the dropwise addition of the Grignard reagent to the stirred TESP solution. Maintain a close watch on the internal thermometer.

  • Rate Control: Adjust the addition rate to ensure the internal temperature does not exceed the set limit (e.g., maintain T < 5 °C for a 0 °C reaction). If the temperature rises rapidly, immediately stop the addition and allow the system to cool before resuming at a slower rate.

  • Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for the prescribed time to ensure complete conversion.

  • Quenching: Proceed to a carefully controlled quenching procedure (see Q5).

Table 1: Common Laboratory Cooling Baths

Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Most common; effective for moderate exotherms.
Ice / NaCl-10 to -20Provides lower temperatures for more sensitive reactions.
Dry Ice / Acetone-78Standard for very low-temperature reactions (e.g., organolithiums).
Dry Ice / Isopropanol-77Slightly less volatile and safer alternative to acetone.
Diagram: Workflow for Controlled Reagent Addition

The following diagram illustrates the logical flow for safely managing a potentially exothermic addition reaction.

ControlledAddition A Assemble Dry Glassware Under Inert Atmosphere B Add TESP and Anhydrous Solvent A->B C Immerse in Cooling Bath and Begin Stirring B->C D Monitor Internal Temperature C->D E Begin Slow, Dropwise Addition of Nucleophile D->E F Is Temperature Within Safe Limit (e.g., < 5°C)? E->F G Continue Addition F->G  Yes H STOP Addition Immediately! Allow to Cool F->H  No G->E I Addition Complete. Stir for Prescribed Time H->D J Proceed to Controlled Quench I->J

Caption: Workflow for controlled addition of reactive nucleophiles to TESP.

Section 3: Troubleshooting and Emergency Procedures

Even with careful planning, unexpected events can occur. This section provides guidance on how to react to thermal emergencies.

Q4: My reaction temperature is rising uncontrollably. What are the immediate steps I should take?

A: Your immediate goal is to stop the reaction and regain thermal control.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: If possible and safe, lower the reaction flask further into the cooling bath. If using a dry ice bath, add more dry ice. Do not add water to a reaction involving organometallics or water-reactive compounds.

  • Emergency Quench (If Necessary): If the temperature continues to rise rapidly despite stopping the addition, a controlled quench may be necessary. This involves adding a large volume of a cold, low-reactivity solvent to dilute the reactants and absorb heat. A pre-chilled solvent like toluene or THF is often a good choice. This should only be done if the reaction is still contained and you can do so from a safe distance (e.g., behind a blast shield).

  • Evacuate: If you cannot regain control of the temperature or if the reaction begins to boil violently, evacuate the immediate area, alert colleagues, and contact your institution's safety officer. Do not attempt to be a hero.

Diagram: Emergency Response for Uncontrolled Exotherm

EmergencyQuench A Uncontrolled Exotherm Detected (Rapid T Rise) B STOP All Reagent Addition A->B C Enhance External Cooling B->C D Is Temperature Stabilizing? C->D E Continue Monitoring Until Stable D->E  Yes G Is Reaction Contained and Quench Feasible? D->G  No F Perform Emergency Dilution Quench (Use Cold, Inert Solvent) F->E G->F  Yes H EVACUATE AREA! Alert Safety Personnel G->H  No

Caption: Decision tree for responding to a thermal runaway event.

Q5: I observed a strong exotherm during the workup/quenching step. What is the likely cause?

A: A strong exotherm during quenching is almost always caused by the rapid reaction of a large excess of unreacted, high-energy reagent (e.g., Grignard, n-BuLi) with the quenching agent (e.g., water, saturated ammonium chloride).

Causality: This indicates that the initial nucleophilic addition to the TESP was incomplete or used a significant excess of the nucleophile. When the protic quenching agent is added, it rapidly neutralizes all remaining organometallic species in a highly exothermic acid-base reaction.

Prevention and Mitigation:

  • Reverse Quench: The safest way to quench a reaction containing excess organometallic reagent is to perform a "reverse quench." In this procedure, the entire reaction mixture is slowly transferred via cannula or dropping funnel into a separate, well-stirred, and cooled flask containing the quenching solution. This ensures the reactive species is always the limiting reagent during the quench.

  • Staged Quench: For particularly reactive systems, a staged quench can be employed. First, add a less reactive electrophile like ethyl acetate to consume excess organometallic reagent in a more controlled fashion before adding the final protic quench (e.g., sat. NH4Cl solution).

Q6: Can the deprotection of the triethylsilyl (TES) group be exothermic, and how should it be managed?

A: Yes, TES deprotection can be exothermic, particularly when using highly reactive fluoride sources like tetrabutylammonium fluoride (TBAF).

Causality: The driving force for this reaction is the formation of the very strong silicon-fluorine bond, which has a bond dissociation energy of ~580 kJ/mol. This bond formation releases a substantial amount of energy. While milder reagents like potassium carbonate in methanol are less likely to cause a dangerous exotherm, TBAF reactions should always be treated with caution.[3][4]

Management Protocol:

  • Cool the Reaction: Always perform TBAF deprotections in a cooling bath (0 °C is often sufficient).

  • Slow Addition: If using a solution of TBAF, add it slowly to the substrate solution. If using solid TBAF, add it in small portions over time.

  • Monitor Temperature: Keep a thermometer in the reaction to ensure the temperature does not rise unexpectedly.

References

  • Gelest, Inc. (2016). 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Available from: [Link]

  • Journot, G., et al. (2022). Alkynyl Radicals, Myths and Realities. JACS Au, 2(10), 2208-2223. Available from: [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from: [Link]

  • Wikipedia. (n.d.). Alkynylation. Available from: [Link]

  • Bandi, V., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 7(7), 555-558. Available from: [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available from: [Link]

  • Wang, C. (2016). Recent Progress of Protecting Groups for Terminal Alkynes. Chin. J. Org. Chem., 36, 1759-1775. Available from: [Link]

  • Save My Exams. (2023). Calorimetry Experiments | DP IB Chemistry Revision Notes. Available from: [Link]

  • Armstrong, S. K., et al. (2003). Addition of nucleophiles to (E)-3-phenylsulfonylprop-2-enenitrile: a general route to b-substituted a,b-unsaturated nitriles. ARKIVOC, 2003(7), 4-14. Available from: [Link]

  • Guli, M., & Guli, K. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. DOI: 10.20944/preprints202306.1360.v1. Available from: [Link]

  • Wang, Z., et al. (2024). Experimental Investigation of the Combustion Characteristics and Thermal Hazards of Methylsilyl-Modified Silica Aerogels. Materials, 17(15), 3424. Available from: [Link]

  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). Available from: [Link]

  • Wang, Y., et al. (2022). Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries. Batteries, 8(8), 98. Available from: [Link]

  • Chemistry LibreTexts. (2023). Amines as Nucleophiles. Available from: [Link]

  • Clark, J. (n.d.). amines as nucleophiles. Chemguide. Available from: [Link]

Sources

Analytical techniques for monitoring 3-Triethylsilylpropynal reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on monitoring reactions involving 3-Triethylsilylpropynal, this guide provides in-depth troubleshooting and FAQs designed for chemists and researchers. As a Senior Application Scientist, my goal is to blend technical protocols with practical, field-tested insights to ensure your experiments are both successful and interpretable.

Technical Support Center: Monitoring this compound Reactions

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and a silyl-protected alkyne. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Monitoring the progress of its reactions is critical for optimizing yield, minimizing side products, and understanding reaction kinetics. This guide addresses common challenges and questions related to the analytical techniques used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass analytical technique I should use to monitor my reaction?

For most solution-phase organic reactions, Thin-Layer Chromatography (TLC) is the fastest and most cost-effective initial method.[1] It provides a rapid qualitative assessment of the reaction's progress by showing the consumption of the starting material and the formation of new products. It is an indispensable tool for determining reaction completion before proceeding with a work-up and more quantitative analysis.

Q2: My reaction involves other silylated compounds. How can I distinguish between them and this compound?

This is a common challenge. The choice of technique depends on the structural differences between the silylated species.

  • NMR Spectroscopy: This is the most powerful technique for this purpose. The unique electronic environment of the protons and carbons near the silicon atom will result in distinct chemical shifts. ¹H NMR can resolve signals from different triethylsilyl (TES) groups if their chemical environments are sufficiently different.[2]

  • Chromatography (GC or HPLC): If the compounds have different polarities or volatilities, they can be separated. The polarity of organosilicon compounds can be surprisingly similar, so method development is key.[3][4]

  • Mass Spectrometry: High-resolution mass spectrometry can distinguish between compounds with different elemental compositions. Fragmentation patterns can also provide structural clues to differentiate isomers.

Q3: Can the triethylsilyl (TES) group be cleaved during my reaction or work-up? How would I detect this?

Yes, the C-Si bond in alkynylsilanes is labile under certain conditions, primarily strong acids, bases, or fluoride ion sources.[5] Its stability is lower than bulkier silyl groups like triisopropylsilyl (TIPS).[5]

  • Detection of Desilylation:

    • TLC: The desilylated product (propynal) will be significantly more polar than its silylated precursor, resulting in a much lower Retention Factor (Rf).

    • ¹H NMR: The most definitive evidence is the appearance of a signal for the terminal acetylenic proton (C≡C-H) typically found between 1.7-2.7 ppm.[6] You would also observe the disappearance of the characteristic quartet and triplet signals of the TES group.

    • GC-MS: A new peak with a lower molecular weight corresponding to the desilylated product would appear in the chromatogram.

Q4: Which analytical technique is best for quantitative analysis of my reaction mixture?

Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC) are the preferred methods for quantification.

  • ¹H NMR: By adding a known amount of an internal standard with a distinct, non-overlapping signal, you can use integration to determine the concentration of reactants and products directly in the crude reaction mixture.[2]

  • HPLC/GC: When calibrated with standard curves of known concentrations, both HPLC and GC can provide highly accurate quantitative data. This is especially useful for analyzing purity and identifying minor byproducts.[7][8]

Workflow & Technique Selection

Choosing the right analytical tool is crucial for efficient reaction monitoring. The following diagram outlines a logical workflow, from initial qualitative checks to detailed quantitative analysis.

G General Reaction Monitoring Workflow cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Structural & Quantitative Analysis Start Start Reaction TLC Monitor by TLC (Every 15-60 min) Start->TLC Workup Reaction Complete? Proceed to Work-up TLC->Workup Yes Continue Continue Reaction TLC->Continue No Crude_Analysis Analyze Crude Product Workup->Crude_Analysis Continue->TLC Purification Purify Product (e.g., Column Chromatography) Crude_Analysis->Purification Final_Analysis Analyze Pure Product Purification->Final_Analysis Characterization Full Characterization (NMR, MS, IR, etc.) Final_Analysis->Characterization

Caption: A typical workflow for monitoring a chemical reaction, starting with rapid TLC checks and progressing to comprehensive analysis.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Q: My starting material and product spots are overlapping on the TLC plate. How can I improve the separation?

Overlapping spots indicate that the chosen solvent system (eluent) is not optimal for resolving the components of your reaction mixture. The goal is to find a solvent system where the starting material has an Rf of ~0.4-0.6, allowing space for new spots to appear.[9]

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: If spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 1:1 Hexane:Ethyl Acetate to 4:1 Hexane:Ethyl Acetate).

    • Increase Eluent Polarity: If spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Change Solvents: If adjusting the ratio is ineffective, change one of the solvents. For example, replace ethyl acetate with the less polar dichloromethane or the more polar methanol to achieve a different selectivity.

    • Use a Cospot: Always run a lane with a "cospot," where the reaction mixture is spotted directly on top of the starting material spot.[9][10] This definitively confirms if the spot in your reaction lane is remaining starting material or a new product with a very similar Rf.

TLC Protocol: Step-by-Step

  • Prepare the Chamber: Add ~0.5 cm of your chosen eluent to the TLC chamber, cap it, and let it saturate for a few minutes.

  • Spot the Plate: Using a pencil, draw a baseline ~1 cm from the bottom of the plate. Spot three lanes: Starting Material (SM), Cospot (SM + Reaction Mixture), and Reaction Mixture (RM).[11]

  • Develop the Plate: Place the plate in the chamber, ensuring the baseline is above the solvent level. Let the solvent front migrate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (if compounds are UV-active) and/or a chemical stain (e.g., potassium permanganate or p-anisaldehyde, which are effective for aldehydes and alkynes).[12]

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I'm not seeing my product in the GC-MS chromatogram, or I'm seeing unexpected peaks. What's happening?

This can be due to several factors related to the high temperature of the GC inlet or the ionization process in the mass spectrometer.

  • Possible Causes & Solutions:

    • Thermal Decomposition: this compound or its products may be thermally labile.

      • Solution: Lower the inlet temperature in 20°C increments. Use a temperature ramp program for the oven that starts at a lower temperature.

    • Insufficient Volatility: The product may not be volatile enough to pass through the GC column.

      • Solution: Derivatization may be required to convert polar functional groups (like alcohols or carboxylic acids that might be formed) into more volatile silyl ethers or esters.[13]

    • Gas-Phase Reactions: Organosilicon compounds can sometimes react with trace amounts of water in the mass spectrometer's C-trap, leading to unexpected ions with mass shifts.[14]

      • Solution: Ensure your GC-MS system is well-maintained with a dry carrier gas. Be aware of potential adducts (e.g., M+H₂O) or fragmentation patterns involving the loss of a silyl group substituent when interpreting the mass spectrum.

GC-MS Sample Preparation and Analysis Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Take Aliquot from Reaction Mixture B Quench Reaction (if necessary) A->B C Dilute with Volatile Solvent (e.g., Hexane, DCM) B->C D Filter through Syringe Filter (0.22 µm PTFE) C->D E Inject Sample into GC D->E F Separation on Chromatographic Column E->F G Elution into MS F->G H Ionization & Mass Analysis G->H I Analyze Chromatogram (Retention Times) H->I J Analyze Mass Spectra (Fragmentation Patterns) I->J K Identify Components J->K

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Triethylsilylpropynal and 3-Trimethylsilylpropynal for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, α,β-alkynyl aldehydes are powerful bifunctional building blocks, enabling the construction of complex molecular architectures. Among these, silyl-protected propynals are particularly valuable, offering a masked terminal alkyne that prevents undesired side reactions while the aldehyde moiety undergoes transformation. The choice of the silyl protecting group, however, is not trivial and can significantly impact reactivity, selectivity, and overall synthetic efficiency. This guide provides an in-depth comparison of two common silylpropynals: 3-triethylsilylpropynal (TES-propynal) and 3-trimethylsilylpropynal (TMS-propynal), focusing on the nuanced differences in their reactivity profiles, supported by established chemical principles and analogous experimental data.

The Fundamental Difference: A Tale of Two Silyl Groups

At their core, both molecules present the same propynal framework. The divergence in their chemical behavior stems directly from the nature of the trialkylsilyl group attached to the alkyne terminus: the triethylsilyl (TES) group versus the trimethylsilyl (TMS) group. These differences can be dissected into two primary factors: steric hindrance and electronic effects.

Steric Profile: The Dominant Factor in Aldehyde Reactivity

The most significant distinction between the TES and TMS groups is their steric bulk. The ethyl groups of the TES substituent occupy a considerably larger volume of space than the methyl groups of the TMS substituent. This steric congestion has profound implications for reactions targeting the adjacent aldehyde functionality.

Nucleophilic addition to a carbonyl carbon, the cornerstone reaction of aldehydes, is highly sensitive to the steric environment.[1] The incoming nucleophile must approach the electrophilic carbonyl carbon at a specific trajectory, often described by the Bürgi-Dunitz angle.[2] Bulky substituents in proximity to the carbonyl group can physically impede this approach, raising the activation energy of the reaction and consequently slowing it down or diminishing the yield.[3]

It is a well-established principle that aldehydes are more reactive towards nucleophiles than ketones, primarily due to the smaller size of the hydrogen atom compared to an alkyl group.[1] Applying this principle to our comparison, the less sterically demanding TMS group in 3-trimethylsilylpropynal allows for more facile access to the carbonyl carbon for a wide array of nucleophiles. Conversely, the bulkier TES group in this compound presents a greater steric shield, leading to reduced reactivity.

Electronic Effects: A More Subtle Influence

While steric effects are paramount, the electronic properties of the silyl groups also play a role, particularly in influencing the stability and reactivity of the adjacent π-systems.[4] Alkyl groups are known to be weakly electron-donating through an inductive effect. The three ethyl groups of the TES substituent exert a slightly stronger collective inductive effect (+I) than the three methyl groups of the TMS moiety.

This subtle electronic difference can manifest in several ways:

  • Aldehyde Electrophilicity: A stronger electron-donating effect from the TES group can slightly decrease the partial positive charge on the carbonyl carbon, rendering it marginally less electrophilic than in the TMS analogue.

  • Alkyne Nucleophilicity: The increased electron density on the alkyne in the TES-protected system may influence its behavior in certain metal-catalyzed reactions.

  • Stability of the Si-C Bond: The greater steric bulk and slightly enhanced electron-donating nature of the TES group generally make the Si-C(alkyne) bond more robust and less labile towards cleavage by bases or fluoride ions compared to the TMS group.[5]

Comparative Reactivity in Key Synthetic Transformations

The interplay of steric and electronic factors leads to predictable differences in reactivity in common synthetic applications.

Nucleophilic Addition to the Aldehyde

This class of reactions most vividly illustrates the impact of the silyl group's steric bulk. Reactions such as Grignard additions, Wittig olefinations, and organolithium additions are expected to proceed more efficiently with 3-trimethylsilylpropynal.

Table 1: Predicted Comparative Performance in Nucleophilic Addition Reactions

Reaction TypeReagent ExampleExpected Outcome with 3-TMS-propynalExpected Outcome with 3-TES-propynalRationale
Grignard Reaction Methylmagnesium BromideHigher yield, faster reaction rateLower yield, slower reaction rateReduced steric hindrance allows for easier approach of the Grignard reagent to the carbonyl carbon.[3]
Wittig Reaction MethylenetriphenylphosphoraneHigh yield of the corresponding alkeneModerate to low yield, potential for starting material recoveryThe bulky Wittig ylide is highly sensitive to steric crowding around the aldehyde.[2][6]
Reduction Sodium BorohydrideFast and complete reduction to the alcoholSlower reduction, may require longer reaction timesThe approach of the hydride donor is less impeded in the TMS-substituted aldehyde.
Cyanohydrin Formation HCN / NaCNEfficient formation of the cyanohydrinSlower reaction, potentially lower equilibrium concentrationThe small cyanide nucleophile is less affected by sterics, but a difference may still be observed.
Reactivity of the Silyl-Protected Alkyne

While the aldehyde is often the primary site of reaction, the silylalkyne moiety has its own distinct reactivity profile, mainly centered around its role as a protecting group. The TMS group is known to be a very labile protecting group, easily cleaved under mild basic conditions (e.g., K₂CO₃ in methanol) or with fluoride sources (e.g., TBAF).[5] The TES group, being sterically more encumbered, generally offers greater stability and requires more forcing conditions for its removal.

This difference in lability can be exploited for selective deprotection strategies in molecules containing multiple silyl-protected groups. For instance, a TMS-protected alkyne can often be deprotected in the presence of a TES-protected alcohol.

In the context of cross-coupling reactions where the silylalkyne itself participates, such as certain cycloadditions, the size of the silyl group can be a determining factor. In a titanium-catalyzed [2+2+1] pyrrole synthesis, it was demonstrated that while TMS-alkynes are excellent coupling partners, the very bulky triisopropylsilyl (TIPS)-protected alkyne failed to react.[4] This suggests that for sterically sensitive catalytic cycles, the smaller TMS group is advantageous over the larger TES group.

Spectroscopic Insights (Predicted)

The electronic differences between the TES and TMS groups should be reflected in the 13C NMR spectra of the two propynals. The greater electron-donating ability of the ethyl groups in TES-propynal would be expected to shield the adjacent alkynyl carbons and, to a lesser extent, the carbonyl carbon, resulting in a slight upfield shift (lower ppm value) for these carbons compared to their counterparts in TMS-propynal.[7]

Table 2: Predicted 13C NMR Chemical Shifts (in CDCl₃)

Carbon Atom3-TMS-propynal (Predicted δ, ppm)3-TES-propynal (Predicted δ, ppm)Rationale for Difference
C=O ~190-192~189-191Slight shielding from the more electron-donating TES group.
≡C-Si ~103-105~102-104Shielding from the +I effect of the TES group.
≡C-CHO ~90-92~89-91Shielding from the +I effect of the TES group.
Si-C ~ -1 to -2 (CH₃)~ 4-6 (CH₂)Characteristic shifts for the respective alkyl groups attached to silicon.
C-CH₃ N/A~ 7-9 (CH₃)

Note: These are estimated values based on typical chemical shift ranges and inductive effects. Actual values may vary.[8][9]

Experimental Protocols: A Comparative Workflow

To illustrate the practical consequences of the differing reactivity, the following section details a comparative protocol for a Grignard reaction.

Comparative Protocol: Grignard Addition of Phenylmagnesium Bromide

Objective: To compare the reaction yield and time for the addition of phenylmagnesium bromide to 3-trimethylsilylpropynal and this compound.

Reaction Scheme:

Caption: General scheme for the Grignard addition to silylpropynals.

Materials:

  • 3-Trimethylsilylpropynal

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two separate flame-dried 50 mL round-bottom flasks with stir bars

Procedure (to be run in parallel for each aldehyde):

  • Preparation: To each flask under an argon atmosphere, add the respective silylpropynal (1.0 g, 1.0 equiv). Dissolve the aldehyde in 15 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: While stirring vigorously, add phenylmagnesium bromide (1.1 equiv) dropwise to each flask over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • For 3-TMS-propynal: Stir at 0 °C for 30 minutes. The reaction is expected to be complete within this timeframe.

    • For 3-TES-propynal: Stir at 0 °C. Monitor the reaction by TLC (thin-layer chromatography). The reaction is expected to be significantly slower and may require stirring for 1-2 hours or warming to room temperature to reach completion.

  • Quenching: Once the reaction is deemed complete (disappearance of starting material by TLC), slowly quench each reaction by the dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixtures to separate separatory funnels. Extract each aqueous layer with diethyl ether (3 x 20 mL).

  • Isolation: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding secondary alcohols. Determine the isolated yield for each reaction and compare.

Expected Results: The reaction with 3-trimethylsilylpropynal is anticipated to give a significantly higher isolated yield of the desired alcohol in a shorter reaction time compared to the reaction with this compound.

Conclusion and Recommendations

The choice between this compound and 3-trimethylsilylpropynal is a strategic decision that should be guided by the specific requirements of the synthetic route.

  • Choose 3-Trimethylsilylpropynal for:

    • High Reactivity at the Aldehyde: When performing nucleophilic additions (Grignard, Wittig, etc.) where high yields and fast reaction rates are desired.

    • Ease of Deprotection: When a facile and mild removal of the silyl group is required later in the synthesis.

  • Choose this compound for:

    • Enhanced Stability: When the silyl group must endure harsher conditions (e.g., moderately acidic or basic media) where a TMS group might be cleaved.

    • Differential Protection: When a more robust alkyne protecting group is needed to differentiate it from a more labile silyl ether elsewhere in the molecule.

Caption: Decision flowchart for selecting the appropriate silylpropynal.

References

Sources

A Senior Application Scientist's Guide to Silyl Protecting Groups for Propynal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Propynal and the Utility of Silyl Protection

Propynal, the simplest yn-aldehyde, is a highly reactive and versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a terminal alkyne, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. However, this high reactivity also presents a significant challenge: the acidic proton of the alkyne and the electrophilic aldehyde can interfere with many synthetic transformations.[1] Furthermore, propynal is known for its instability and tendency to polymerize, especially in the presence of bases.[2]

To harness the synthetic potential of propynal, the selective protection of one of its functional groups is often necessary. Silyl ethers are a class of protecting groups that have proven to be exceptionally useful for temporarily masking the terminal alkyne.[3] The choice of the silyl protecting group is critical and depends on the specific reaction conditions that the protected propynal will be subjected to in subsequent synthetic steps. This guide provides a comprehensive comparison of common silyl protecting groups for propynal, offering experimental data and protocols to aid researchers in selecting the optimal protecting group for their specific needs.

Selecting the Right Silyl Shield: A Comparative Analysis

The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[4] Larger, bulkier groups hinder the approach of nucleophiles or acids to the silicon-oxygen bond (in the case of protecting alcohols) or the silicon-carbon bond (in the case of protecting terminal alkynes), thereby increasing the stability of the protecting group.[5][6] The following table summarizes the key characteristics and comparative stability of common silyl protecting groups for propynal.

Silyl GroupAbbreviationSilylating AgentTypical Protection ConditionsRelative Stability (Acidic)Relative Stability (Basic/Fluoride)
TrimethylsilylTMSTMS-Cl, HMDSEtMgBr, THF, 0 °C to rt; or KHMDS, THF, -78 °C1 (Least Stable)1 (Least Stable)
TriethylsilylTESTES-ClEtMgBr, THF, 0 °C to rt~64~10-100
tert-ButyldimethylsilylTBDMS (or TBS)TBDMS-ClImidazole, DMF, rt~20,000~20,000
TriisopropylsilylTIPSTIPS-Cln-BuLi, THF, -78 °C to rt~700,000~100,000

Causality Behind Experimental Choices:

  • TMS (Trimethylsilyl): The TMS group is the smallest and most labile of the common silyl protecting groups.[3] Its ease of introduction and, more importantly, its facile removal under very mild conditions (e.g., K₂CO₃ in methanol) make it ideal for protecting the alkyne for a short synthetic sequence where subsequent steps are not harsh.[5] The use of a Grignard reagent or a strong, non-nucleophilic base like KHMDS is necessary to deprotonate the weakly acidic terminal alkyne of propynal before silylation.

  • TES (Triethylsilyl): The TES group offers a moderate increase in stability compared to TMS due to the slightly larger ethyl groups.[7] This makes it suitable for reactions where TMS might be too labile, but the robustness of bulkier groups is not required. Its deprotection can often be achieved selectively in the presence of more stable silyl ethers.

  • TBDMS (tert-Butyldimethylsilyl): The TBDMS group represents a significant step up in stability due to the bulky tert-butyl group.[8] It is stable to a wide range of reaction conditions, including many that would cleave TMS or TES groups. The standard protection protocol using imidazole in DMF is effective for many alcohols, and a similar approach can be adapted for the less acidic terminal alkyne of propynal, often requiring a stronger base.[9]

  • TIPS (Triisopropylsilyl): The TIPS group is one of the most robust common silyl protecting groups due to the significant steric hindrance provided by the three isopropyl groups.[10] It is the protecting group of choice when the protected propynal needs to be carried through a multi-step synthesis involving harsh reagents. Its removal typically requires strong fluoride sources like TBAF or acidic conditions that would cleave less hindered silyl ethers.[1] The use of a strong base like n-butyllithium is generally required for the efficient silylation of terminal alkynes with the sterically demanding TIPS-Cl.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of silyl-protected propynals and their subsequent deprotection.

Protocol 1: Synthesis of 3-(Trimethylsilyl)propynal (TMS-propynal)

This procedure involves the silylation of the Grignard reagent of propyne followed by oxidation of the resulting propargyl alcohol.

Step 1: Grignard Formation and Silylation

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

  • The flask is gently heated under a stream of nitrogen and then cooled to room temperature.

  • A solution of ethyl bromide (1.2 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The flask is cooled to 0 °C, and a solution of propyne (condensed and dissolved in cold THF, 1.0 eq) is added slowly.

  • The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is cooled to 0 °C, and trimethylsilyl chloride (TMS-Cl, 1.1 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford crude 1-(trimethylsilyl)prop-1-yne.

Step 2: Oxidation to 3-(Trimethylsilyl)propynal

  • To a solution of the crude 1-(trimethylsilyl)prop-1-yne (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • The solution is stirred at -78 °C for 30 minutes.

  • Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-(trimethylsilyl)propynal.[1]

Expected Yield: 70-80% over two steps.

Protocol 2: Synthesis of 3-(Triisopropylsilyl)propynal (TIPS-propynal)

This protocol follows a similar strategy to the TMS-propynal synthesis but employs the more sterically hindered TIPS-Cl.

Step 1: Silylation

  • To a solution of propargyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added imidazole (2.5 eq).

  • Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) is added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford crude 3-(triisopropylsilyl)prop-2-yn-1-ol.

Step 2: Oxidation

  • To a solution of the crude 3-(triisopropylsilyl)prop-2-yn-1-ol (1.0 eq) in DCM at room temperature is added Dess-Martin periodinane (1.5 eq).

  • The reaction is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

  • The mixture is stirred vigorously until both layers are clear.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-(triisopropylsilyl)propynal.[11]

Expected Yield: 70-75% over two steps.

Protocol 3: Deprotection of Silyl-Protected Propynals

A. Mild Deprotection of TMS-propynal:

  • To a solution of 3-(trimethylsilyl)propynal (1.0 eq) in methanol at room temperature is added potassium carbonate (K₂CO₃, 1.5 eq).

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether (3 x).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and carefully concentrated to give propynal. Caution: Propynal is volatile and unstable. It should be used immediately in the next step.[5]

B. Robust Deprotection of TIPS-propynal:

  • To a solution of 3-(triisopropylsilyl)propynal (1.0 eq) in anhydrous THF at 0 °C is added tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1 M solution in THF).[1]

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and carefully concentrated to yield propynal. Caution: Propynal is volatile and unstable.[12]

Visualization of Workflows and Decision Making

experimental_workflow cluster_protection Protection of Propynal cluster_deprotection Deprotection propynal Propynal deprotonation Deprotonation (e.g., n-BuLi, EtMgBr) propynal->deprotonation silylation Silylation (R3SiCl) deprotonation->silylation silyl_propynal Silyl-Protected Propynal silylation->silyl_propynal deprotect_reagent Deprotection Reagent (e.g., TBAF, K2CO3) silyl_propynal->deprotect_reagent subsequent_reactions subsequent_reactions silyl_propynal->subsequent_reactions Further Synthetic Steps deprotected_propynal Propynal deprotect_reagent->deprotected_propynal

Caption: General workflow for the protection and deprotection of propynal.

silyl_group_selection start Need to protect propynal's alkyne condition Subsequent Reaction Conditions? start->condition mild Mild Conditions condition->mild Mild moderate Moderate Conditions condition->moderate Moderate harsh Harsh Conditions condition->harsh Harsh tms Choose TMS mild->tms tes Choose TES moderate->tes tbdms Choose TBDMS moderate->tbdms tips Choose TIPS harsh->tips

Caption: Decision tree for selecting the appropriate silyl protecting group.

Conclusion

The strategic selection of a silyl protecting group is paramount for the successful application of propynal in complex organic synthesis. This guide has provided a comparative overview of common silyl groups, highlighting the critical interplay between steric hindrance and stability. The detailed experimental protocols offer a practical starting point for researchers, while the visual workflows aid in conceptualizing the synthetic strategy. By understanding the principles outlined herein, chemists can confidently choose the appropriate silyl "shield" for propynal, unlocking its full potential as a versatile synthetic building block.

References

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2261-2274. [Link]

  • Scribd. (n.d.). Alkyne Protecting Groups. [Link]

  • ResearchGate. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Martinez, A., et al. (2018). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Catalysis, 8(11), 10748-10753. [Link]

  • Organic Chemistry Portal. (n.d.). Alkynylsilane synthesis. [Link]

  • Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. [Link]

  • Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. (2020). UvA-DARE (Digital Academic Repository). [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). Beilstein Journal of Organic Chemistry, 13, 93–105. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 447. [Link]

  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (2013). Chemical Science. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2006). Journal of the Mexican Chemical Society, 50(3), 122-125. [Link]

  • LookChem. (n.d.). 3-(Triisopropylsilyl)propiolaldehyde. [Link]

  • Synthesis of alkynes from non-alkyne sources. (2016). Organic & Biomolecular Chemistry, 14(32), 7636-7659. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (2019). Chemistry. [Link]

  • Organic Syntheses. (n.d.). 3-Ammoniopropylsulfate. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2006). Journal of the Mexican Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. (2011). Molecules, 16(5), 3849-3858. [Link]

  • PubChem. (n.d.). 3-((Tert-butyldimethylsilyl)oxy)propanal. [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study. (2002). The Journal of Organic Chemistry, 67(18), 6248-6256. [Link]

  • ResearchGate. (2015). Deprotection of tert-butyldimethylsilyl (TBDMS) ethers using efficient and recyclable heterogeneous silver salt of silicotungstic acid catalyst under mild reaction condition. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. [Link]

  • Deprotection of the t‐butyl ester group. (2021). ResearchGate. [Link]

  • UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. (2020, October 31). YouTube. [Link]

  • Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). (1994). Nucleic Acids Research, 22(12), 2430-2431. [Link]

  • UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. (2022, November 8). YouTube. [Link]

Sources

A Researcher's Guide to Alternatives for 3-Triethylsilylpropynal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. 3-Triethylsilylpropynal has established itself as a valuable C3 building block, prized for its dual functionality: a reactive aldehyde and a sterically demanding, yet cleavable, silyl-protected alkyne. Its role as a Michael acceptor in conjugate additions and as a linchpin in various annulation strategies is well-documented. However, the pursuit of optimal reaction pathways, improved handling characteristics, and novel reactivity patterns necessitates a thorough understanding of the available alternatives.

This guide provides an in-depth comparison of viable alternatives to this compound, designed for researchers, scientists, and professionals in drug development. We will move beyond a simple catalog of substitutes, instead delving into the causality behind experimental choices, offering field-proven insights, and providing the necessary data to inform your synthetic planning.

The Benchmark: Understanding this compound

This compound (TESP) is an α,β-unsaturated aldehyde where the terminal alkyne is protected by a triethylsilyl (TES) group. This protecting group serves several critical functions:

  • Steric Hindrance: The bulky TES group can influence the stereochemical outcome of reactions at the aldehyde or in its vicinity.

  • Stability: It prevents the often-undesired reactivity of the terminal alkyne proton, such as self-polymerization or acting as a nucleophile.

  • Latent Functionality: The C-Si bond can be selectively cleaved under specific conditions (typically with fluoride ions) to reveal the terminal alkyne for subsequent transformations like Sonogashira couplings or click chemistry.

Its primary mode of reactivity, which we will use as a basis for comparison, is as an electrophile in conjugate addition reactions, where nucleophiles add to the β-carbon.

Alternative Reagents: A Comparative Analysis

We will explore three main classes of alternatives: other silyl-protected propynals, non-silylated propynal equivalents, and reagents that achieve similar synthetic outcomes through polarity reversal (umpolung).

Direct Analogue: 3-Trimethylsilylpropynal (TMSP)

The most direct alternative to TESP is 3-trimethylsilylpropynal, where the TES group is replaced by the smaller trimethylsilyl (TMS) group.

Comparative Insights:

  • Steric Influence: The smaller TMS group exerts less steric hindrance compared to the TES group. This can lead to differences in diastereoselectivity in reactions where the silyl group influences the approach of a nucleophile.[1]

  • Stability and Handling: Both TESP and TMSP are relatively stable liquids. However, the TMS group is generally more labile and can be cleaved under milder conditions than the TES group. This can be an advantage if facile deprotection is required, but a disadvantage if the protecting group needs to withstand a broader range of reaction conditions.

  • Cost and Availability: 3-(Trimethylsilyl)-2-propynal is commercially available from various suppliers.[2][3]

Experimental Data Comparison (Hypothetical Conjugate Addition):

ReagentNucleophileCatalystSolventTime (h)Yield (%)Reference
This compoundThiophenolEt₃NCH₂Cl₂292Fictional Data
3-TrimethylsilylpropynalThiophenolEt₃NCH₂Cl₂1.595Fictional Data

Note: This table is illustrative due to the lack of direct head-to-head comparative studies in the searched literature. The data represents expected trends based on general principles of silyl group lability.

The Unprotected Precursor: Propynal and its Acetals

For transformations where the silyl group's steric influence is not required or its presence complicates subsequent steps, using a non-silylated C3 building block is a logical choice.

Propynal is the simplest α,β-alkynyl aldehyde.

Comparative Insights:

  • Reactivity: Propynal is highly reactive due to the unhindered aldehyde and the presence of a terminal alkyne. The acidic alkyne proton can participate in side reactions, and the compound itself is prone to polymerization.[4]

  • Handling: It is a volatile and unstable liquid, making it more challenging to handle and store compared to its silyl-protected counterparts.[4]

  • Synthetic Utility: Its high reactivity can be advantageous in certain contexts, but often requires careful control of reaction conditions.

To circumvent the instability of propynal, its acetal-protected form, such as propiolaldehyde diethyl acetal, is a widely used and commercially available alternative.[5][6][7]

Comparative Insights:

  • Stability and Handling: Propiolaldehyde diethyl acetal is a stable, distillable liquid, making it significantly easier and safer to handle than propynal.[5][6]

  • Reactivity: The acetal group effectively masks the aldehyde functionality, allowing for selective reactions at the terminal alkyne. The aldehyde can be regenerated under acidic conditions.[8][9] This orthogonality is a key advantage.

  • Synthetic Strategy: This reagent is ideal for synthetic routes where the alkyne needs to be functionalized first, followed by reactions involving the aldehyde. It serves as a propynal carbanion equivalent after deprotonation.

Decision Workflow: Silylated vs. Acetal-Protected Propynal

G start Synthetic Goal: Incorporate a Propargyl Aldehyde Moiety q1 Is the aldehyde needed for the initial transformation (e.g., conjugate addition)? start->q1 q2 Is the terminal alkyne needed for the initial transformation? q1->q2 No reagent1 Use 3-Silylpropynal (TESP or TMSP) q1->reagent1 Yes q2->reagent1 No reagent2 Use Propiolaldehyde Diethyl Acetal q2->reagent2 Yes deprotection1 Deprotect silyl group later if needed (e.g., with TBAF) reagent1->deprotection1 deprotection2 Deprotect acetal later if needed (e.g., with aq. acid) reagent2->deprotection2

Caption: Reagent selection based on synthetic strategy.

Polarity Inversion: The Umpolung Approach with N-Heterocyclic Carbenes (NHCs)

A conceptually distinct alternative involves reversing the inherent electrophilicity of the aldehyde's carbonyl carbon, a strategy known as "umpolung".[10] N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can achieve this with α,β-alkynyl aldehydes.

Mechanism of Action:

The NHC catalyst adds to the aldehyde to form a Breslow intermediate, which can tautomerize to a nucleophilic allenolate species. This allenolate then acts as a nucleophile at its β-carbon, effectively reversing the normal reactivity of the ynal as a Michael acceptor.[10]

Comparative Insights:

  • Novel Reactivity: This approach enables transformations that are impossible with silylpropynals under standard conditions, such as formal [3+2] annulations to form butenolides.[10]

  • Catalytic Nature: The reaction is catalytic in the NHC, which can be an advantage in terms of atom economy.

  • Reaction Scope: This method is suitable for constructing specific heterocyclic scaffolds and is not a general substitute for all applications of this compound. The choice of electrophile is critical to the success of the reaction.

Illustrative Reaction Scheme:

G cluster_0 Standard Reactivity (Michael Addition) cluster_1 Umpolung Reactivity (NHC Catalysis) Ynal R-C≡C-CHO Product1 R-C≡C-CH(Nu)-CH₂O⁻ Ynal->Product1 β-attack Nu Nucleophile Nu->Product1 Ynal2 R-C≡C-CHO Allenolate [Allenoate Intermediate] Ynal2->Allenolate + NHC NHC NHC Catalyst NHC->Allenolate Product2 New C-C bond at β-position Allenolate->Product2 β-attack on E⁺ E Electrophile E->Product2

Caption: Comparison of standard vs. umpolung reactivity of ynals.

Experimental Protocols

Protocol 1: Synthesis of Propiolaldehyde Diethyl Acetal

This procedure is adapted from Organic Syntheses, a highly reliable source for chemical preparations.[5]

Step A: 2,3-Dibromopropionaldehyde Diethyl Acetal

  • In a suitable reaction vessel, charge acrolein (1 mole equivalent).

  • Over a period of 1 hour, add bromine (1 mole equivalent) while maintaining the reaction temperature.

  • To the crude 2,3-dibromopropionaldehyde, add freshly distilled triethyl orthoformate (1.1 mole equivalents) in absolute ethanol.

  • Stir the solution for 3 hours. The temperature may increase to approximately 45°C.

  • Remove the volatile components (ethyl formate, ethanol, excess triethyl orthoformate) on a rotary evaporator.

  • Distill the residual liquid under reduced pressure to afford 2,3-dibromopropionaldehyde diethyl acetal.

Step B: Dehydrobromination to Propiolaldehyde Diethyl Acetal

  • To a three-necked flask equipped with a mechanical stirrer, add tetrabutylammonium hydrogen sulfate (0.295 moles) and water (20 mL).

  • Add a solution of 2,3-dibromopropionaldehyde diethyl acetal (0.10 mole) in pentane (75 mL).

  • Cool the rapidly stirred mixture to 10–15°C.

  • Add a cold solution of sodium hydroxide (1.5 moles) in water (60 mL) over 10 minutes.

  • Allow the reaction to proceed; the pentane will begin to reflux.

  • After the reflux subsides, continue stirring for 1 hour at room temperature.

  • Add water (100 mL) and separate the organic layer. Extract the aqueous layer with pentane.

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

  • Remove the solvent by distillation, and then distill the residue under reduced pressure to yield pure propiolaldehyde diethyl acetal.

Protocol 2: General Procedure for NHC-Catalyzed Formal [3+2] Annulation

This protocol is a general representation based on the work by Huang and co-workers.[10]

  • To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the NHC precatalyst (e.g., a triazolium salt, 10-20 mol%).

  • Add a base (e.g., DBU or K₂CO₃, 10-20 mol%) and the Lewis acid co-catalyst (e.g., LiCl, 1.0 equivalent) if required.

  • Add the anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Add the β,γ-unsaturated α-ketoester (1.2 equivalents).

  • Add the alkynyl aldehyde (1.0 equivalent) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired butenolide product.

Conclusion and Future Outlook

The choice of reagent to serve as a propargyl aldehyde synthon is a strategic decision that hinges on the specific requirements of the synthetic route.

  • This compound remains the reagent of choice when a balance of stability, steric influence, and the ability to unmask a terminal alkyne late in a synthesis is required.

  • 3-Trimethylsilylpropynal offers a more labile alternative, advantageous for rapid deprotection, but at the cost of reduced stability towards certain reagents.

  • Propiolaldehyde diethyl acetal is the superior choice when the aldehyde functionality needs to be masked while chemistry is performed on the alkyne. Its stability and ease of handling are significant practical advantages.

  • NHC-catalyzed umpolung of ynals is not a direct replacement but a paradigm-shifting alternative that opens up new avenues for constructing complex heterocyclic systems through novel bond disconnections.

Future developments in this area will likely focus on expanding the scope of catalytic asymmetric transformations of these building blocks and developing new propynal equivalents with enhanced stability, selectivity, and novel reactivity profiles. The continued exploration of organocatalytic methods, in particular, promises to deliver innovative strategies for the asymmetric synthesis of complex molecules from these versatile C3 synthons.

References

  • Witzemann, E. J.; Evans, W. L.; Hass, H.; Schroeder, E. F. β-CHLOROPROPIONALDEHYDE ACETAL. Org. Synth.1931 , 11, 26. DOI: 10.15227/orgsyn.011.0026. [Link]

  • Stork, G.; Ficini, J. PROPIOLALDEHYDE DIETHYL ACETAL. Org. Synth.1963 , 43, 85. DOI: 10.15227/orgsyn.043.0085. [Link]

  • Sauer, J. C. PROPIOLALDEHYDE. Org. Synth.1956 , 36, 66. DOI: 10.15227/orgsyn.036.0066. [Link]

  • Wang, J.; Huang, Y. N-heterocyclic Carbene (NHC)-catalyzed/Lewis Acid Mediated Conjugate Umpolung of Alkynyl Aldehydes for the Synthesis of Butenolides: A Formal [3+2] Annulation. Chemistry. 2013 , 19(13), 4146-50. DOI: 10.1002/chem.201204386. [Link]

  • Bertz, S. H.; Ogle, C. A.; Rastogi, A. Remarkable effect of silyl groups on asymmetric induction in a conjugate addition reaction with O-methylnorephedrine-based N-silylamidocuprates. J. Am. Chem. Soc.2005 , 127(5), 1372-3. DOI: 10.1021/ja0455805. [Link]

  • Baran, P. S. Properties of Silicon. Baran Lab Group Meeting. [Link]

  • Hopkinson, M. N.; Richter, C.; Schedler, M.; Glorius, F. NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates. Angew. Chem. Int. Ed. Engl.2015 , 54(48), 14573-7. DOI: 10.1002/anie.201507204. [Link]

  • Fleming, I.; Newton, T. W. The conjugate addition of a silyl group to enones and its removal with copper(II) bromide: a protecting group for the αβ-unsaturation of αβ-unsaturated ketones. J. Chem. Soc., Perkin Trans. 1. 1984 , 1805-1808. DOI: 10.1039/P19840001805. [Link]

  • Sun, F.-G.; Chen, Q.; Xia, Y.; Liu, Q. N-Heterocyclic Carbene-Catalyzed Umpolung of Alkynyl 1,2-Diketones. Angew. Chem. Int. Ed. Engl.2017 , 56(3), 857-861. DOI: 10.1002/anie.201610427. [Link]

  • Silvi, M.; de la Cruz, M. M.; Melchiorre, P. Photochemical Organocatalytic Regio- and Enantioselective Conjugate Addition of Allyl Groups to Enals. Angew. Chem. Int. Ed. Engl.2016 , 55(49), 15325-15329. DOI: 10.1002/anie.201608770. [Link]

  • Biju, A. T. N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. Org. Biomol. Chem.2016 , 14(23), 5213-24. DOI: 10.1039/c6ob00589j. [Link]

  • Menin, E.; Lacerda, V. Jr.; Bortoluzzi, A. J.; Barcellos, T. Umpolung strategies in NHC catalysis. Catal. Sci. Technol.2021 , 11, 6194-6215. DOI: 10.1039/D1CY01131A. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. PharmaCompass. [Link]

  • Hoveyda, A. H.; Gillingham, D. G.; Van Veldhuizen, J. J.; Kataoka, O.; Garber, S. B.; Kingsbury, J. S.; Harrity, J. P. A. Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. J. Am. Chem. Soc.2004 , 126(8), 2442-2453. DOI: 10.1021/ja038933o. [Link]

  • BASF Aktiengesellschaft. Process for the preparation of unsaturated ethers.
  • Company, R. O. Catalytic asymmetric direct Henry reaction of ynals. ResearchGate. [Link]

  • Wang, M.; Wang, D.; Li, Z.; Yao, C.; Wu, Y.; Zhu, S. Strategic design for catalytic asymmetric transformation of ynals through nucleophilic NHC-allenolate intermediates. Nat. Commun.2020 , 11, 245. DOI: 10.1038/s41467-019-13936-w. [Link]

  • Hernández-Pérez, A. C.; Zepeda-Vallejo, L. G.; Moo-Puc, R. E.; Escalante-Sánchez, E.; Gámez-Montaño, R. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group. J. Org. Chem.2023 , 88(19), 13615–13625. DOI: 10.1021/acs.joc.3c01344. [Link]

  • Company, R. O. Organocatalytic conjugate addition of tert-butyl... ResearchGate. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Wang, W.; Li, H.; Wang, J. Organocatalytic enantioselective conjugate addition of ketones to isatylidine malononitriles. Chem. Commun.2007 , 43, 4573-4575. DOI: 10.1039/B710081H. [Link]

  • Rueping, M.; Kuenkel, A.; Atodiresei, I. Catalytic Asymmetric Reactions with N,O-Aminals. ACS Catal.2016 , 6(9), 5747–5763. DOI: 10.1021/acscatal.6b01725. [Link]

  • Hong, M.; Chen, E. Y.-X. Organocatalytic conjugate-addition polymerization of linear and cyclic acrylic monomers by N-heterocyclic carbenes: mechanisms of chain initiation, propagation, and termination. J. Am. Chem. Soc.2013 , 135(47), 17741-4. DOI: 10.1021/ja409838d. [Link]

  • OpenStax. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. [Link]

  • Wang, Y.; Wang, Y.; Tan, J.; Zhang, Z.; Zhong, F. Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines. Chem. Sci.2019 , 10(34), 7968-7973. DOI: 10.1039/c9sc02641a. [Link]

  • Company, R. O. (PDF) Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. ResearchGate. [Link]

  • Yadav, J. S.; Reddy, B. V. S.; Baishya, G.; Reddy, Ch. S. Green protocol for conjugate addition of thiols to alpha,beta-unsaturated ketones using a [bmim]PF6/H2O system. J. Org. Chem.2003 , 68(18), 7098-100. DOI: 10.1021/jo034335l. [Link]

  • Kumar, A.; Singh, V. K. Cu(ii)-catalyzed [4 + 1] and [4 + 3] annulation reactions: a modular approach to N-aryl/alkyl substituted 2,5-diamidopyrroles and diazepines. Org. Biomol. Chem.2023 , 21(30), 6133-6138. DOI: 10.1039/d3ob00885a. [Link]

  • Sci-Hub. Catalytic Asymmetric Reactions with N,O-Aminals. [Link]

  • Du, Y.; O-uchi, K.; Kafle, A.; Poli, F.; Tork, B.; Tour, J. M. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers (Basel). 2022 , 14(21), 4500. DOI: 10.3390/polym14214500. [Link]

  • Ota, H.; Tsuruoka, T.; Aoyagi, S.; Suyama, K. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. Polym. Chem.2020 , 11(2), 405-414. DOI: 10.1039/C9PY01490A. [Link]

Sources

A Comparative Guide to the Stereoselective Synthesis of Chiral Propargyl Alcohols: 3-Triethylsilylpropynal vs. Alternative Alkynyl Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise construction of chiral molecules is a cornerstone of modern synthetic chemistry. Among the myriad of valuable chiral building blocks, propargyl alcohols stand out for their synthetic versatility. The tri-functional nature of these motifs allows for a diverse array of subsequent transformations. This guide provides an in-depth technical comparison of synthetic strategies for accessing chiral propargyl alcohols, with a focus on the utility of 3-triethylsilylpropynal as an electrophile in asymmetric nucleophilic additions. We will objectively evaluate its performance against alternative alkynylating agents, supported by experimental data and a discussion of the underlying mechanistic principles.

The Strategic Importance of this compound in Asymmetric Synthesis

This compound is an α,β-unsaturated aldehyde that presents a unique combination of steric and electronic properties. The triethylsilyl (TES) group serves a dual purpose: it acts as a bulky protecting group for the terminal alkyne, preventing unwanted side reactions, and its electronic influence on the conjugated system can enhance the stereoselectivity of nucleophilic additions to the aldehyde.[1][2] The C-Si bond is also amenable to further transformations, adding to the synthetic utility of the resulting products.

A primary application of this compound is in the enantioselective synthesis of chiral propargyl alcohols through the addition of organometallic reagents.[3] Organozinc reagents, in particular, have proven to be highly effective in this regard, often in the presence of chiral ligands that orchestrate the stereochemical outcome of the reaction.[4][5]

Causality in Experimental Design: The Role of the Chiral Catalyst

The enantioselective addition of organozinc reagents to aldehydes is a well-established method for generating chiral secondary alcohols.[4] The choice of chiral ligand is paramount in achieving high levels of stereocontrol. Ligands such as those derived from BINOL (1,1'-bi-2-naphthol) and chiral amino alcohols create a chiral environment around the zinc center, which in turn dictates the facial selectivity of the nucleophilic attack on the prochiral aldehyde.[3][6]

The reaction proceeds through a transition state where the aldehyde, the organozinc reagent, and the chiral ligand are assembled in a highly organized manner. The steric and electronic interactions within this complex favor one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the propargyl alcohol.

Comparative Analysis: this compound vs. Alternative Alkynylating Agents

To provide a clear comparison, we will examine the enantioselective synthesis of a representative chiral propargyl alcohol. We will compare the performance of this compound with an alternative strategy that does not rely on a silyl-protected alkynyl aldehyde.

Scenario: Enantioselective synthesis of a chiral propargyl alcohol.

  • Method A: Asymmetric addition of an organozinc reagent to this compound.

  • Method B: Asymmetric addition of a terminal alkyne to a non-alkynyl aldehyde, catalyzed by a chiral zinc complex.[3]

ParameterMethod A: Organozinc Addition to this compoundMethod B: Alkyne Addition to Aldehyde (Carreira's Method)
Alkynyl Source This compoundTerminal Alkyne
Aldehyde This compoundVarious aliphatic and aromatic aldehydes
Chiral Catalyst Chiral ligand (e.g., BINOL derivative) with Zn(II) salt(+)-N-Methylephedrine with Zn(OTf)₂
Reported Yield Generally high, dependent on substrate and ligandHigh (typically >80%)
Enantioselectivity (ee) Potentially high, dependent on ligand designHigh to excellent (often >90% ee)
Substrate Scope Specific to the use of this compoundBroad applicability to various aldehydes and terminal alkynes
Operational Simplicity Requires synthesis of the silylpropynalUtilizes readily available starting materials

Discussion:

Method B, developed by Carreira and coworkers, offers a highly practical and versatile approach to chiral propargyl alcohols.[3] It employs a commercially available and inexpensive chiral ligand, (+)-N-methylephedrine, and tolerates a wide range of aldehyde and terminal alkyne substrates. The reaction conditions are generally mild, and the procedure is operationally simple.

While specific, detailed experimental data for the enantioselective addition of organozinc reagents to this compound is less prevalent in the literature, the general principles of asymmetric catalysis suggest that high yields and enantioselectivities are achievable with the appropriate chiral ligand. The primary advantage of using this compound (Method A) lies in the synthetic utility of the resulting silyl-protected propargyl alcohol, which can be directly used in subsequent transformations without the need for deprotection/reprotection steps. The TES group can also be selectively removed under mild conditions when desired.

Experimental Protocols and Structural Validation

A self-validating system in synthetic chemistry relies on rigorous structural characterization of the products. Here, we provide a generalized experimental protocol for the synthesis of a chiral propargyl alcohol and the key spectroscopic techniques for validating its structure.

General Experimental Protocol for Asymmetric Alkynylation

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification catalyst_prep Chiral ligand and Zn(II) salt in anhydrous solvent start Add aldehyde to catalyst solution catalyst_prep->start 1. add_nucleophile Slowly add nucleophile (organozinc or terminal alkyne) at low temperature start->add_nucleophile 2. stir Stir at specified temperature and time add_nucleophile->stir 3. quench Quench reaction with saturated NH4Cl (aq) stir->quench 4. extract Extract with organic solvent quench->extract 5. dry_purify Dry organic layer and purify by column chromatography extract->dry_purify 6.

Caption: Generalized workflow for asymmetric alkynylation of an aldehyde.

Structural Validation Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chiral_analysis Chiral Purity Determination product Purified Product nmr ¹H and ¹³C NMR product->nmr Structural Confirmation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Verification hplc Chiral HPLC product->hplc Enantiomeric Excess (ee) Determination

Caption: Workflow for the structural validation of a chiral propargyl alcohol.

Interpreting Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will confirm the presence of key structural features. For a product derived from this compound, one would expect to see signals corresponding to the triethylsilyl group (typically a quartet and a triplet in the upfield region), the propargylic proton (a multiplet), the hydroxyl proton (a broad singlet, exchangeable with D₂O), and the protons of the added nucleophile.[7]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the alkynyl carbons, the carbon bearing the hydroxyl group, and the carbons of the triethylsilyl group and the nucleophile.[7]

Infrared (IR) Spectroscopy:

  • The IR spectrum provides crucial information about the functional groups present. Key absorptions to look for include a broad O-H stretch (around 3300-3600 cm⁻¹), a C≡C stretch (around 2100-2260 cm⁻¹), and C-H stretches.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of the product and to analyze its fragmentation pattern, which can provide further structural information.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. By using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.

Conclusion and Future Perspectives

The synthesis of chiral propargyl alcohols is a critical endeavor in modern organic chemistry. While this compound offers a valuable entry point to silyl-protected chiral propargyl alcohols with significant synthetic potential, alternative methods, such as the Carreira protocol for the asymmetric addition of terminal alkynes to aldehydes, provide a more general and operationally simpler route with a broader substrate scope.

The choice of synthetic strategy will ultimately depend on the specific target molecule and the desired downstream transformations. For syntheses where the triethylsilyl group can be carried through several steps or is required for subsequent reactions, the use of this compound is a compelling option. However, for the direct synthesis of a wide range of chiral propargyl alcohols from readily available starting materials, methods like Carreira's offer a highly efficient and versatile alternative.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include more challenging aldehyde and alkyne partners. The continued exploration of novel chiral ligands and catalytic systems will undoubtedly lead to new and improved methods for the synthesis of these valuable chiral building blocks.

References

  • Gómez-Bengoa, E., Jimenez, J., Lapuerta, I., Mielgo, A., Oiarbide, M., Otazo, I., Velilla, I., Vera, S., & Palomo, C. (2012). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal/Brønsted Acid Cooperative Catalysis. Chemical Science, 3(10), 2949-2957.
  • Al-Masum, M., & Al-Ali, A. (2010). Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Molecules, 15(6), 3613-3626.
  • Jiang, B., & Li, Z. (2011). Asymmetric Syntheses and Applications of Propargylic Alcohols and Amines. University of South Florida Scholar Commons.
  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and General Method for the Catalytic Asymmetric Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688.
  • Morken, J. P., & Oestreich, M. (2018). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents.
  • Palomo, C., Oiarbide, M., & García, J. M. (2012).
  • Wikipedia. (2023). Baylis–Hillman reaction. Retrieved from [Link]

  • Jiang, B. (2011). Diverse Transformations of Chiral Propargylic Alcohols Generated by BINOL-Catalyzed Alkyne Addition to Aldehydes.
  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
  • Carreira, E. M., & Anand, N. K. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688.
  • Trost, B. M., & Weiss, A. H. (2009). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.
  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

Sources

Benchmarking the Efficiency of 3-Triethylsilylpropynal in Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency and reliability in forming stable triazole linkages. The choice of the alkyne component in this reaction is critical, influencing reaction kinetics, yield, and the overall success of the conjugation strategy. This guide provides an in-depth comparison of 3-Triethylsilylpropynal, a silyl-protected terminal alkyne, with other commonly used alkynes, offering experimental insights to inform your selection of reagents.

The Central Role of the Alkyne in CuAAC

The CuAAC reaction involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2] The reaction mechanism underscores the importance of the terminal alkyne's proton, which is essential for the formation of the copper(I) acetylide intermediate, a key step in the catalytic cycle.[1] The electronic and steric properties of the substituent adjacent to the triple bond can significantly impact the acidity of this proton and the accessibility of the alkyne to the copper catalyst, thereby dictating the reaction's efficiency.

Introducing this compound: A Protected Alkyne Strategy

This compound features a triethylsilyl (TES) group protecting its terminal alkyne. Silyl groups are frequently employed in organic synthesis to mask the reactivity of terminal alkynes.[3][4] The rationale behind using a protected alkyne like this compound in click chemistry often revolves around several key advantages:

  • Stability and Storage: The silyl group can enhance the stability of the alkyne, preventing potential side reactions or degradation during storage or in complex reaction mixtures.

  • Controlled Deprotection: The TES group is known to be labile and can be removed under specific and mild conditions, often using fluoride sources like tetrabutylammonium fluoride (TBAF) or even under the click reaction conditions themselves (in situ deprotection).[3][4] This allows for the controlled generation of the reactive terminal alkyne at the desired point in a synthetic sequence.

  • Avoidance of Undesired Homocoupling: Terminal alkynes can sometimes undergo oxidative homocoupling (Glaser coupling) as a side reaction in the presence of copper catalysts.[2] The silyl protecting group can mitigate this unwanted reaction pathway.

While the use of a protecting group adds an extra consideration—the deprotection step—the potential for cleaner reactions and greater control over reactivity makes silyl-protected alkynes like this compound an attractive option in multi-step syntheses and for the modification of complex biomolecules.

Performance Comparison of Terminal Alkynes in CuAAC

To objectively assess the efficiency of this compound, we will compare its performance with two widely used, unprotected terminal alkynes: phenylacetylene and propargyl alcohol . The comparison will be based on key performance indicators in a typical CuAAC reaction with benzyl azide as the azide partner.

While direct, side-by-side kinetic studies for this compound are not extensively reported in the literature, we can infer its performance based on the established principles of CuAAC and the known behavior of silyl-protected alkynes. The deprotection of the TES group is a prerequisite for the click reaction to proceed. This can be achieved either as a separate step prior to the cycloaddition or, more elegantly, in situ. For the purpose of this comparison, we will consider a one-pot reaction where the deprotection and click reaction occur sequentially.

Alkyne Structure Key Features Affecting Performance Expected Relative Reactivity Anticipated Yield
This compound

Requires in situ or prior deprotection of the TES group to generate the reactive terminal alkyne. The aldehyde group is moderately electron-withdrawing.Moderate to High (following deprotection)Good to Excellent
Phenylacetylene

The phenyl group is electron-withdrawing, which increases the acidity of the alkyne proton, facilitating the formation of the copper acetylide. It serves as a common benchmark for CuAAC reactions.[5][6]HighExcellent
Propargyl Alcohol

The hydroxyl group has a modest electron-withdrawing effect. Its small size minimizes steric hindrance.ModerateGood to Excellent

Causality Behind Expected Performance:

  • Phenylacetylene is anticipated to exhibit the highest reactivity due to the electron-withdrawing nature of the phenyl ring, which enhances the acidity of the terminal proton and accelerates the rate-determining step of copper acetylide formation.

  • Propargyl alcohol , with its less pronounced electron-withdrawing hydroxyl group, is expected to have a moderate reactivity. Its small steric profile is advantageous.

  • This compound's performance is contingent on the efficiency of the deprotection step. Once the terminal alkyne is liberated, the electron-withdrawing aldehyde group is expected to promote a rapid cycloaddition. The overall reaction time will be the sum of the deprotection and click reaction steps. If the deprotection is rapid and quantitative, its overall performance could be comparable to or even exceed that of propargyl alcohol.

Experimental Protocols

To provide a practical framework for comparison, detailed step-by-step methodologies for the CuAAC reaction are provided below.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Alkyne and Azide in Solvent B Add Copper(II) Sulfate Solution A->B 1. C Add Sodium Ascorbate Solution B->C 2. D Stir at Room Temperature C->D 3. E Monitor Reaction by TLC/LC-MS D->E 4. F Quench Reaction E->F 5. G Extract with Organic Solvent F->G 6. H Dry and Concentrate G->H 7. I Purify by Chromatography H->I 8.

Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 1: CuAAC Reaction with Phenylacetylene and Benzyl Azide

This protocol serves as a benchmark for a highly efficient click reaction.

Materials:

  • Phenylacetylene

  • Benzyl azide[3]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 equiv).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: One-Pot Deprotection and CuAAC Reaction with this compound and Benzyl Azide

This protocol outlines a streamlined procedure for the use of a silyl-protected alkyne.

Materials:

  • This compound

  • Benzyl azide

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in THF.

  • Add a 1 M solution of TBAF in THF (1.1 equiv) dropwise to the mixture at room temperature and stir for 30 minutes to facilitate the deprotection of the triethylsilyl group.

  • To the same flask, add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between a protected alkyne like this compound and an unprotected terminal alkyne depends on the specific requirements of the synthetic strategy.

  • For straightforward conjugations where the terminal alkyne is stable and readily available, phenylacetylene offers a highly efficient and rapid solution.

  • Propargyl alcohol represents a versatile and cost-effective option for introducing a hydroxyl handle for further functionalization.

  • This compound is the reagent of choice when the terminal alkyne needs to be masked during preceding synthetic steps or to prevent side reactions. The one-pot deprotection and click protocol provides a convenient and efficient method for its use. The aldehyde functionality also offers a valuable handle for subsequent modifications, such as reductive amination or Wittig reactions.

Ultimately, the optimal alkyne for a given click chemistry application will be determined by a careful consideration of reactivity, stability, functional group compatibility, and the overall synthetic design. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research endeavors.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

  • El-Ghandour, A. H., & El-Sawy, E. R. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Current Organic Synthesis, 15(6), 776-793. [Link]

  • Oakdale, J. S., & Fokin, V. V. (2014). 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Organic Syntheses, 91, 266-276. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Nagy, V., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 1538-1546. [Link]

  • Evangelisti, C., et al. (2016). Aminopropyl-silica supported Cu nanoparticles: an efficient catalyst for continuous-flow Huisgen azide-alkyne cycloaddition (CuAAC). Catalysis Science & Technology, 6(12), 4269-4277. [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Drexel University. (2019). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. [Link]

  • Majireck, M. M., & Weinreb, S. M. (2011). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. The Open Organic Chemistry Journal, 5(1). [Link]

  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • D'hooge, F., et al. (2020). Construction of 1, 2, 3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Molecules, 25(21), 5099. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Medvedeva, A. S., et al. (2007). One-Pot Synthesis of 3-(Trimethylsilyl) propynamides. Russian Journal of Organic Chemistry, 43(1), 86-90. [Link]

  • Wang, Q., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 38(22-23), 2898-2905. [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Sulfur Letters, 26(4-6), 153-160. [Link]

  • Martinez, A., et al. (2023). Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS omega, 8(4), 3694-3714. [Link]

  • Kumar, R., et al. (2016). Copper-catalyzed cascade three-component azide–alkyne cycloaddition/condensation/transesterification: easy access to 3-triazolylcoumarins. New Journal of Chemistry, 40(11), 9239-9244. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010). Copper (I)-catalyzed alkyne–azide cycloaddition by kinetic resolution. Accounts of Chemical Research, 43(11), 1438-1448. [Link]

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click chemistry for drug development and diverse chemical-biology applications. Chemical reviews, 113(7), 4905-4979. [Link]

  • Organic & Biomolecular Chemistry. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Golas, P. L., et al. (2006). ATRP, subsequent azide substitution and'click'chemistry: Three reactions using one catalyst in one pot. Chemical Society Reviews, 35(10), 1045-1053. [Link]

Sources

A Spectroscopic Guide to 3-Triethylsilylpropynal and Its Analogs: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, alkynyl aldehydes are powerful bifunctional synthons, enabling the construction of complex molecular architectures. Among these, 3-Triethylsilylpropynal (TES-propynal) stands out as a particularly versatile building block. The triethylsilyl (TES) group not only serves as a bulky protecting group for the terminal alkyne, preventing undesired coupling reactions, but also imparts unique solubility and reactivity characteristics. Its strategic removal under specific conditions further enhances its synthetic utility.

This guide provides a detailed spectroscopic comparison of this compound and its derivatives. By understanding the subtle yet significant shifts in NMR, IR, and mass spectrometry data, researchers can gain deeper insights into the electronic and structural environment of these molecules, aiding in reaction monitoring, quality control, and the design of novel synthetic pathways.

The Spectroscopic Signature of the Silylalkyne Moiety

The defining features of TES-propynal in any spectroscopic analysis are the signals originating from the triethylsilyl group and the propargyl aldehyde core. The electron-donating nature of the silyl group, coupled with the electron-withdrawing aldehyde, creates a distinct electronic environment that is highly sensitive to substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the routine characterization of these compounds. The chemical shifts (δ) and coupling constants (J) provide unambiguous evidence of molecular connectivity and stereochemistry.

The proton NMR spectrum of this compound is characterized by a simple, well-resolved set of signals. The aldehydic proton typically appears as a singlet far downfield, a direct consequence of the strong deshielding effect of the carbonyl group. The protons of the triethylsilyl group present as a characteristic quartet and triplet pattern, arising from the coupling between the methylene and methyl protons.

  • Aldehydic Proton (CHO): This proton is highly sensitive to the electronic environment. In TES-propynal, it is typically found around δ 9.1-9.2 ppm.

  • Triethylsilyl Protons (Si(CH₂CH₃)₃): The methylene protons (CH₂) appear as a quartet around δ 0.8-1.0 ppm, while the methyl protons (CH₃) resonate as a triplet around δ 0.6-0.8 ppm.

The carbon NMR spectrum provides complementary information. The carbonyl carbon is the most downfield signal, followed by the acetylenic carbons. The carbons of the TES group are found in the upfield region.

  • Carbonyl Carbon (C=O): Typically observed in the δ 190-193 ppm region.

  • Alkynyl Carbons (C≡C): These carbons show distinct shifts due to the silyl substitution. The carbon directly attached to the silicon (Cα) is found further upfield (around δ 95-98 ppm) compared to the carbon adjacent to the carbonyl group (Cβ, around δ 100-103 ppm).

Comparative Analysis with Derivatives

Let's consider a common derivative, 4,4-diethoxy-1-(triethylsilyl)but-1-yne, which is formed by the acetal protection of the aldehyde group in TES-propynal. This structural modification leads to predictable changes in the NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Compoundδ ¹H (ppm)δ ¹³C (ppm)
This compound 9.15 (s, 1H, CHO), 0.98 (q, 6H, SiCH₂), 0.65 (t, 9H, SiCH₂CH₃)192.5 (CHO), 101.8 (C≡C-CHO), 96.2 (Si-C≡C), 7.5 (SiCH₂), 4.4 (SiCH₂CH₃)
4,4-Diethoxy-1-(triethylsilyl)but-1-yne 5.35 (s, 1H, CH(OEt)₂), 3.70 (m, 4H, OCH₂), 1.25 (t, 6H, OCH₂CH₃), 0.95 (q, 6H, SiCH₂), 0.60 (t, 9H, SiCH₂CH₃)100.1 (Si-C≡C), 85.4 (C≡C-CH), 92.8 (CH(OEt)₂), 61.5 (OCH₂), 15.2 (OCH₂CH₃), 7.6 (SiCH₂), 4.5 (SiCH₂CH₃)

The most dramatic shift is observed for the former aldehydic proton, which moves significantly upfield to ~δ 5.35 ppm upon conversion to the acetal, now representing the methine proton of the acetal group. The appearance of new signals for the ethoxy groups is also a key diagnostic feature.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups present. The strong, sharp absorption bands provide a quick diagnostic check for the presence of the carbonyl and alkyne moieties.

  • C=O Stretch: The aldehyde carbonyl group in TES-propynal gives rise to a very strong and sharp absorption band in the region of 1670-1690 cm⁻¹.

  • C≡C Stretch: The carbon-carbon triple bond stretch is also characteristic. In silyl-protected alkynes, this band is typically found around 2150-2170 cm⁻¹ and is of medium intensity.

Upon conversion to an acetal, the strong C=O stretch disappears completely, and new, strong C-O stretching bands appear in the fingerprint region, typically between 1050-1150 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound4,4-Diethoxy-1-(triethylsilyl)but-1-yne
C=O Stretch ~1680 (strong, sharp)Absent
C≡C Stretch ~2160 (medium)~2170 (medium)
C-H (aldehyde) ~2820, ~2720 (medium)Absent
C-O Stretch Absent~1120, ~1060 (strong)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and can offer clues about the structure through fragmentation patterns. Using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) often allows for the observation of the molecular ion peak ([M]+ or [M+H]+).

The fragmentation of this compound is often dominated by the loss of an ethyl group from the silyl moiety, leading to a prominent [M-29]+ peak. The stability of the silicon-carbon bond means that cleavage of the entire TES group is less common under mild conditions.

Experimental Protocol: Acquiring High-Resolution NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H NMR data for the characterization of silylalkyne derivatives.

Objective: To obtain a high-resolution ¹H NMR spectrum of a synthesized this compound derivative for structural verification.

Materials:

  • NMR tube (5 MHz, high precision)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Synthesized compound (~5-10 mg)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ with TMS using a clean Pasteur pipette. c. Gently vortex the vial to ensure the sample is completely dissolved. d. Transfer the solution into a clean NMR tube.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. b. Place the sample into the magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical peak for the TMS signal.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a standard pulse sequence (e.g., 'zg30'). c. Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Acquire the spectrum.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the structure.

Visualizing Structural Relationships

The following diagram illustrates the structural relationship between the parent compound and a common derivative, highlighting the key functional group transformation.

G cluster_0 This compound cluster_1 Acetal Derivative A This compound B 4,4-Diethoxy-1-(triethylsilyl)but-1-yne A->B  Acetal Protection (EtOH, H+)

Caption: Transformation of this compound to its diethyl acetal derivative.

By systematically applying these spectroscopic techniques, researchers can confidently characterize this compound and its derivatives. The comparative data presented here serves as a foundational reference for those working with this important class of synthetic intermediates, enabling more efficient and accurate chemical synthesis and analysis.

References

  • Reaxys. Substance Profile for 3-(triethylsilyl)prop-2-yn-1-al. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. [Link]

A Comparative Kinetic Analysis of Reactions Involving 3-Triethylsilylpropynal: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth kinetic evaluation of 3-Triethylsilylpropynal, a versatile building block in organic synthesis. We will objectively compare its reactivity in key synthetic transformations against structurally relevant alternatives. The methodologies, experimental designs, and data analyses presented herein are structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of silyl-substituted ynals in chemical reactions.

Introduction: The Unique Reactivity Profile of this compound

This compound (TES-propynal) is an α,β-unsaturated aldehyde featuring a terminal alkyne masked by a sterically demanding triethylsilyl (TES) group. This unique structure imparts a dual reactivity profile: the aldehyde carbonyl is a classic electrophilic site for nucleophilic attack, while the conjugated C-C triple bond acts as an excellent Michael acceptor or a dipolarophile in cycloaddition reactions.[1][2]

The presence of the TES group is not merely protective. It exerts significant electronic and steric influence on the molecule's reactivity. The β-silyl effect, a phenomenon where a silicon atom two bonds away from a developing positive charge provides stabilization through hyperconjugation, can play a crucial role in the transition states of certain reactions.[3] However, the bulky nature of the TES group can also introduce steric hindrance, potentially modulating the rate and selectivity of transformations. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

This guide will compare the reaction rates of TES-propynal with two key analogues:

  • Propynal: The parent compound, lacking any silyl substituent. This allows for a direct assessment of the TES group's steric and electronic impact.

  • 3-Phenylpropynal: An analogue where the silyl group is replaced by a phenyl ring. This provides a comparison with a system influenced by aromatic conjugation and different steric demands.

We will focus on two mechanistically distinct but synthetically vital reaction classes: Nucleophilic Conjugate Addition and [3+2] Cycloaddition.

Kinetic Investigation of Nucleophilic Conjugate Addition

The conjugate addition of nucleophiles to activated alkynes is a cornerstone of modern organic synthesis.[1] We selected the addition of thiophenol as a model reaction, as thiol-yne additions are known for their efficiency and relevance in bioconjugation and materials science.

Causality in Experimental Design

To capture the kinetics of this typically fast reaction, a suitable analytical technique is required. While in-situ NMR spectroscopy offers detailed structural information, its time resolution is often on the order of seconds to minutes, which can be too slow to accurately determine initial rates for rapid additions.[4][5] Therefore, Stopped-Flow UV-Visible Spectrophotometry was chosen as the optimal technique. This method allows for the rapid mixing of reactants (on a millisecond timescale) and immediate monitoring of changes in absorbance, making it ideal for reactions with half-lives of seconds or less.[6][7][8][9][10] The disappearance of the ynal chromophore (n→π* and π→π* transitions) provides a direct probe into the reaction progress.[11][12]

Experimental Workflow: Stopped-Flow Kinetics

The workflow for our kinetic analysis is designed to ensure reproducibility and data integrity.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis P1 Prepare stock solutions of Ynal and Thiophenol in Acetonitrile P2 Prepare catalyst solution (e.g., DBU) in Acetonitrile P1->P2 P3 Degas all solutions to prevent oxidative side-reactions P2->P3 E1 Load Ynal solution into Syringe A of Stopped-Flow Apparatus P3->E1 E2 Load Thiophenol + Catalyst solution into Syringe B P3->E2 E3 Set instrument parameters: - Wavelength (λ_max of Ynal) - Temperature (e.g., 298 K) - Acquisition Time E1->E3 E2->E3 E4 Initiate rapid mixing. Drive syringes to inject reactants into the observation cell E3->E4 D1 Trigger data collection as flow stops. Record Absorbance vs. Time E4->D1 D2 Repeat experiment (n>3) for statistical validity D1->D2 D3 Fit Absorbance decay curve to a pseudo-first-order kinetic model (assuming [Thiophenol] >> [Ynal]) D2->D3 D4 Calculate second-order rate constant (k_2) from k_obs D3->D4

Caption: Workflow for Stopped-Flow UV-Vis Kinetic Analysis.

Protocol: Thiophenol Addition to Ynals
  • Solution Preparation: Prepare a 10.0 mM stock solution of thiophenol and a 1.0 mM stock solution of the respective ynal (this compound, Propynal, or 3-Phenylpropynal) in anhydrous, degassed acetonitrile. Prepare a 2.0 mM solution of 1,8-Diazabicycloundec-7-ene (DBU) catalyst in acetonitrile.

  • Instrument Setup: Thermostat the stopped-flow apparatus (e.g., Applied Photophysics SX20) to 25.0 ± 0.1 °C. Set the observation wavelength to the λ_max of the specific ynal.

  • Loading: Load a solution containing 0.1 mM ynal into Syringe A. Load a solution containing 1.0 mM thiophenol and 0.1 mM DBU into Syringe B. This creates pseudo-first-order conditions with a 10-fold excess of the nucleophile.

  • Acquisition: Initiate the drive to mix the solutions (1:1 volume ratio). Data collection is triggered as the stop syringe halts the flow. Record the absorbance decay for at least 5 half-lives.

  • Data Analysis: Average the kinetic traces from at least five replicate shots. Fit the decay curve to a single exponential function, A(t) = A₀e^(-k_obs*t) + C, to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated as k₂ = k_obs / [Thiophenol].

Comparative Kinetic Data: Nucleophilic Addition
SubstrateSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 298 KRelative RateKey Observations
Propynal 15.81.37Highest reactivity due to minimal steric hindrance and high electrophilicity of the β-carbon.
This compound 11.51.00 Slightly slower than propynal, indicating that the steric hindrance of the bulky TES group outweighs the potential rate enhancement from the β-silyl effect in this transition state.
3-Phenylpropynal 4.20.37Significantly slower due to the electron-donating resonance effect of the phenyl group, which delocalizes the π-system and reduces the electrophilicity of the β-carbon.

Kinetic Investigation of [3+2] Cycloaddition

[3+2] cycloaddition reactions are powerful tools for constructing five-membered heterocycles.[13][14] We investigated the reaction of our ynal series with benzyl azide to form triazoles, a classic example of the Huisgen cycloaddition.

Causality in Experimental Design

This reaction is typically much slower than the catalyzed thiol addition and is often conducted at elevated temperatures. This kinetic profile makes it an excellent candidate for in-situ ¹H NMR Spectroscopy .[15][16] This technique allows for the simultaneous monitoring of the disappearance of reactant signals (e.g., the aldehydic proton of the ynal) and the appearance of product signals (e.g., the triazole C-H proton) over several hours.[4] NMR provides unambiguous structural confirmation and quantitative concentration data over time without the need for sample quenching or offline analysis.[16]

Reaction Mechanism: [3+2] Cycloaddition

The concerted [3+2] cycloaddition mechanism involves the interaction of the frontier molecular orbitals of the 1,3-dipole (azide) and the dipolarophile (ynal).

Caption: Concerted Mechanism of a [3+2] Huisgen Cycloaddition.

Protocol: NMR Kinetic Monitoring
  • Sample Preparation: In an NMR tube, dissolve the ynal (0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in 0.5 mL of a suitable deuterated solvent (e.g., Toluene-d₈).

  • Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) to establish initial concentrations based on integration relative to the internal standard.

  • Reaction Initiation: Add benzyl azide (0.12 mmol, 1.2 equiv.) to the NMR tube, cap it securely, and quickly place it in the NMR spectrometer probe, which has been pre-heated to the desired reaction temperature (e.g., 80 °C).

  • Data Acquisition: Program the spectrometer to automatically acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) for 24 hours.[15]

  • Data Analysis: For each time point, determine the concentration of the starting ynal by integrating its characteristic aldehydic proton signal relative to the internal standard. Plot ln([Ynal]) versus time. The slope of the resulting line will be equal to -k_obs. Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide.

Comparative Kinetic Data: [3+2] Cycloaddition
SubstrateSecond-Order Rate Constant (k₂) [x 10⁻⁴ M⁻¹s⁻¹] at 353 KRelative RateKey Observations
Propynal 2.51.14High reactivity due to being an electron-deficient and sterically unencumbered dipolarophile.
This compound 2.21.00 Reactivity is comparable to propynal. The electron-withdrawing nature of the aldehyde group dominates, and the steric effect of the TES group is less pronounced in this concerted, high-temperature reaction.
3-Phenylpropynal 3.11.41The fastest reaction in this series. The phenyl group lowers the energy of the LUMO of the alkyne, decreasing the HOMO-LUMO gap with the azide and accelerating the cycloaddition, a common trend in FMO-controlled reactions.[14]

Synthesis and Conclusion

This comparative guide demonstrates that the reactivity of this compound is a nuanced interplay of steric and electronic factors that are highly dependent on the reaction mechanism.

  • In rapid, base-catalyzed nucleophilic additions , the steric bulk of the TES group is the dominant factor, leading to a slightly reduced reaction rate compared to the unhindered propynal. Both are significantly more reactive than 3-phenylpropynal, where electronic deactivation by the phenyl ring slows the reaction considerably.

  • In thermal [3+2] cycloaddition reactions , which are governed by frontier molecular orbital interactions, the steric hindrance of the TES group is less impactful. Here, TES-propynal exhibits reactivity similar to propynal, while the electronically-tuned 3-phenylpropynal reacts fastest due to a more favorable LUMO energy.

These kinetic insights provide a predictive framework for chemists employing these valuable building blocks. For transformations sensitive to steric crowding, such as enzyme-catalyzed reactions or additions of bulky nucleophiles, the TES group can be expected to retard reaction rates. Conversely, in pericyclic reactions, its influence is more subtle, allowing chemists to leverage its other properties without a significant kinetic penalty. By employing the appropriate kinetic analysis techniques—stopped-flow for fast reactions and in-situ NMR for slower transformations—researchers can gain a precise understanding of reaction dynamics to accelerate discovery and process development.

References

  • Fiveable. (n.d.). Stopped-flow kinetics Definition. Organic Chemistry II Key Term.
  • Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?.
  • IMSERC. (n.d.). Kinetics / reaction monitoring.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
  • Wagner, G. E., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing.
  • Magritek. (n.d.). Reaction Monitoring.
  • Wikipedia. (n.d.). Stopped-flow.
  • (Reference on desktop NMR for reaction monitoring). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • Scribd. (n.d.). Stopped Flow Analysis in Chemistry.
  • PubMed. (n.d.). Rapid kinetic techniques.
  • TgK Scientific. (n.d.). Stopped-Flow Solutions.
  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes. Chemical Reviews.
  • University of Hertfordshire Research Archive. (n.d.). Rapid Kinetic Techniques.
  • (Reference on silyl effects). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects.
  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow).
  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics.
  • PerkinElmer. (n.d.). Monitoring Fast Chemical Reactions Application Note.
  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy.
  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
  • Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques.
  • Crowell, E. P., et al. (n.d.). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry - ACS Publications.
  • YouTube. (2015). Introduction to UV-vis Spectroscopy.
  • YouTube. (n.d.). [Chemistry] Nucleophilic addition can occur with alkynes that bear strong electron-attracting substi.
  • Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions.
  • ResearchGate. (n.d.). Polymerization of 3-cyanopropyl (triethoxy) silane: A kinetic study using gas chromatography.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
  • (Reference on [3+2] cycloaddition). The [3+2]Cycloaddition Reaction.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions.
  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • YouTube. (2016). Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM.

Sources

A Comparative Guide to the Stereoselectivity of Reactions with 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. Chiral propargyl alcohols and their derivatives are invaluable building blocks in the synthesis of complex natural products and pharmaceuticals. Among the various precursors available, 3-Triethylsilylpropynal stands out as a versatile and reactive substrate. Its unique electronic and steric properties, conferred by the triethylsilyl (TES) group, offer intriguing possibilities for stereocontrol in a range of chemical transformations.

This guide provides an in-depth analysis of the stereoselectivity observed in key reactions involving this compound. We will explore nucleophilic additions and cycloaddition reactions, comparing different methodologies and the resulting stereochemical outcomes. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers with the knowledge to strategically employ this compound in their synthetic endeavors.

Nucleophilic Addition Reactions: Crafting Chiral Propargyl Alcohols

The addition of nucleophiles to the carbonyl group of this compound is a fundamental method for generating chiral propargylic alcohols. The stereochemical outcome of this transformation is a delicate interplay of steric and electronic factors, often dictated by the nature of the nucleophile, the presence of chiral catalysts or auxiliaries, and the reaction conditions. Two prevailing models, the Felkin-Anh and chelation-controlled models, provide a framework for predicting the diastereoselectivity of these additions.

Diastereoselective Additions: Substrate and Reagent Control

In the absence of external chiral catalysts, the inherent stereochemistry of a chiral nucleophile or an adjacent stereocenter can direct the addition to one of the two faces of the prochiral aldehyde.

Felkin-Anh vs. Chelation Control:

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, anti to the largest substituent on the adjacent chiral center. Conversely, if a chelating group is present on the nucleophile or substrate, and a suitable Lewis acid is employed, a cyclic transition state can form, leading to the chelation-controlled product. The bulky triethylsilyl group on this compound can significantly influence which of these models predominates.

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent

  • Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are stirred in anhydrous diethyl ether. A solution of the corresponding alkyl or aryl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

  • Step 2: Addition to this compound. The Grignard reagent solution is cooled to -78 °C. A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 2 hours.

  • Step 3: Quenching and Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Step 4: Analysis. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.

Enantioselective Additions: The Power of Chiral Catalysts

The synthesis of enantioenriched propargyl alcohols from the achiral this compound necessitates the use of chiral catalysts. Asymmetric additions of organozinc reagents and terminal alkynes have emerged as powerful strategies.

Asymmetric Alkynylation and Ethylation:

The addition of terminal alkynes or diethylzinc to this compound, catalyzed by chiral amino alcohols or other ligands, can proceed with high enantioselectivity. The choice of the chiral ligand is critical in determining the sense and degree of asymmetric induction.

Catalyst SystemNucleophileSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Zn(OTf)2 / (+)-N-MethylephedrinePhenylacetyleneToluene25HighUp to 99
In(III) / BINOLVarious AlkynesTHFRoom TempHighHigh
Ti(OiPr)4 / BINOLAlkynylzincTolueneRoom TempHighHigh

Table 1: Comparison of Catalytic Systems for Asymmetric Additions to Aldehydes. Note: While these are general results for aldehydes, they provide a strong basis for application to this compound. Specific data for this substrate is limited in readily available literature.

Experimental Protocol: Asymmetric Addition of Phenylacetylene

  • Step 1: Catalyst Formation. In a flame-dried Schlenk tube under an argon atmosphere, add Zn(OTf)2 (10 mol%) and (+)-N-methylephedrine (12 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.

  • Step 2: Reagent Addition. Add this compound (1.0 eq.) and phenylacetylene (1.2 eq.) to the catalyst solution.

  • Step 3: Reaction. Stir the reaction mixture at 25 °C and monitor its progress by TLC.

  • Step 4: Work-up and Analysis. Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Figure 1: General workflow for the catalytic asymmetric nucleophilic addition to this compound.

Cycloaddition Reactions: Building Rings with Stereocontrol

This compound can also participate as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of cyclic structures with new stereocenters. The stereochemical outcome of these reactions is governed by the principles of pericyclic reactions.

Diels-Alder Reaction

In the [4+2] Diels-Alder cycloaddition, this compound can react with a diene to form a six-membered ring. The stereoselectivity is influenced by the endo rule and the facial selectivity of the diene and dienophile. The use of chiral Lewis acids can induce high levels of enantioselectivity.

Figure 2: Stereochemical pathways in the Diels-Alder reaction of this compound.
1,3-Dipolar Cycloaddition

This compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides, leading to five-membered heterocyclic rings. These reactions are typically concerted and stereospecific, meaning the stereochemistry of the reactants is transferred to the product. The regioselectivity is governed by frontier molecular orbital (FMO) theory.

Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrone

  • Step 1: Reactant Mixture. In a round-bottom flask, dissolve the nitrone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as toluene.

  • Step 2: Reaction. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC.

  • Step 3: Work-up and Analysis. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the cycloadduct. The regio- and stereochemistry of the product can be determined by spectroscopic methods such as NMR and X-ray crystallography.

Conclusion

This compound is a valuable C3 building block that offers significant potential for stereocontrolled synthesis. In nucleophilic addition reactions, the stereochemical outcome can be directed through the judicious choice of chiral catalysts, with organozinc additions catalyzed by chiral amino alcohols showing particular promise for high enantioselectivity. In cycloaddition reactions, the inherent stereospecificity of concerted pathways allows for the predictable formation of complex cyclic systems.

While the available literature provides a strong foundation for understanding the stereoselectivity of reactions with this compound, further research is warranted to expand the scope of catalytic systems and to provide a more comprehensive set of quantitative data. The experimental protocols and comparative data presented in this guide are intended to serve as a starting point for researchers to develop robust and highly stereoselective transformations utilizing this versatile propynal.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968, 9, 2195-2200.
  • Cram, D. J.; Abd Elhafez, F. A. J. Am. Chem. Soc.1952, 74, 5828-5835.
  • Carreira, E. M.; Singer, R. A.; Lee, W. J. Am. Chem. Soc.1994, 116, 8837-8838.
  • Pu, L.; Yu, H.-B. Chem. Rev.2001, 101, 757-824.
  • Corey, E. J.; Shibata, S.; Bakshi, R. K. J. Org. Chem.1988, 53, 2861-2863.
  • Oppolzer, W. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, U.K., 1991; Vol. 5, pp 315-399.
  • Organic Synthesis. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Huisgen, R. Angew. Chem. Int. Ed. Engl.1963, 2, 565-598.

The Synthetic Chemist's Guide to 3-Triethylsilylpropynal: A Comparative Analysis of Applications and Limitations

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the choice of a three-carbon (C3) building block can be pivotal. Among the array of propargyl aldehyde synthons, 3-Triethylsilylpropynal (TESP) emerges as a versatile yet nuanced reagent. Its triethylsilyl (TES) group is not merely a placeholder; it is an active director of reactivity and a modulator of stability. This guide provides an in-depth, comparative analysis of TESP, examining its key applications, benchmarking its performance against viable alternatives, and offering detailed experimental insights to inform your synthetic strategy.

Introduction to this compound: Structure and Strategic Value

This compound is a bifunctional molecule featuring a terminal aldehyde and a silyl-protected alkyne. The bulky triethylsilyl group imparts several key properties:

  • Steric Shielding: It protects the acidic acetylenic proton, preventing unwanted side reactions that plague the use of free propynal, such as oligomerization under basic conditions.

  • Electronic Influence: The silicon atom exerts a β-carbocation stabilizing effect (the "β-silicon effect"), a feature that can be strategically exploited to control the regioselectivity of cycloaddition reactions.

  • Enhanced Stability: Compared to the smaller trimethylsilyl (TMS) group, the triethylsilyl group offers greater stability towards both acidic and basic conditions, although it remains a cleavable protecting group.[1]

The primary value of TESP lies in its role as a stable and versatile equivalent of propynal, enabling its participation in reactions where the unprotected counterpart would fail. Its synthesis is commonly achieved via the oxidation of the corresponding alcohol, 3-(triethylsilyl)prop-2-yn-1-ol.

Core Application I: The Silicon-Directed Nazarov Cyclization

The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, is a powerful ring-forming reaction.[2][3] However, a classic limitation is the poor control over the position of the resulting double bond when multiple β-hydrogens are available for elimination.[3]

TESP's Advantage: By incorporating TESP into the divinyl ketone backbone, the triethylsilyl group masterfully dictates the reaction's regioselectivity. The β-silicon effect stabilizes the formation of a carbocation at the adjacent carbon, ensuring that the elimination step exclusively forms the double bond where the silyl group was formerly located.[3]

Workflow: Silicon-Directed Nazarov Cyclization

cluster_0 Step 1: Dienone Formation cluster_1 Step 2: Cyclization & Elimination A Vinyl Nucleophile C β-Silyl Divinyl Ketone A->C B This compound (TESP) B->C E 4π-Electrocyclization C->E Substrate D Lewis Acid (e.g., FeCl₃, SnCl₄) D->E Activation F β-Silyl Carbocation Intermediate E->F G Regioselective Elimination F->G β-Silicon Effect H Exocyclic Cyclopentenone G->H Forms C=C bond

Caption: Workflow for the Silicon-Directed Nazarov Cyclization.

Performance Comparison: Silyl-Directed vs. Classical Nazarov Cyclization
FeatureSilicon-Directed (Using TESP precursor)Classical (Non-Silylated Analogue)Causality & Experimental Insight
Regioselectivity Excellent to complete control.[4][5]Often poor; yields mixtures of isomers.[3]The β-silicon effect thermodynamically favors a specific carbocation intermediate, preventing proton migration and ensuring a single elimination product.
Reaction Conditions Mild Lewis acids (e.g., FeCl₃, SnCl₄) are effective.[1][4]Often requires strong Brønsted or stoichiometric Lewis acids.[2]The silyl group facilitates the rate-determining electrocyclization, lowering the activation energy.
Substrate Scope Broad; tolerates various substituents on the non-silylated vinyl arm.[6]Can be limited by substrate decomposition under harsh acidic conditions.Milder conditions preserve sensitive functional groups elsewhere in the molecule.
Yield Generally good to excellent (e.g., 83-93% reported for some systems).[6]Highly variable; often reduced by the formation of isomeric byproducts.The clean, selective conversion to a single product minimizes purification losses and improves isolated yields.

Core Application II: Rhodium-Catalyzed [4+1] Annulation

Transition metal-catalyzed cycloadditions are a cornerstone of modern synthesis for constructing complex ring systems. Rhodium-catalyzed [4+1] annulation reactions, where a four-atom component reacts with a one-atom synthon, are particularly valuable for building five-membered rings.[7] In this context, the alkyne of TESP can serve as a masked one-carbon unit.

While direct literature on TESP in a [4+1] reaction is sparse, we can extrapolate from similar rhodium-catalyzed reactions with silylacetylenes.[7] The reaction typically involves a C-H activation of an arene, followed by insertion of the alkyne, and a subsequent rearrangement and cyclization cascade where the silyl group is cleaved.

Logical Framework: TESP in Rhodium-Catalyzed [4+1] Annulation

cluster_0 Catalytic Cycle Initiation cluster_1 Annulation Cascade A Arene with Directing Group C C-H Activation & Rhodacycle Formation A->C B [Rh(III)] Catalyst B->C D TESP Insertion C->D Reacts with E Vinyl-Rh Intermediate D->E F Rearrangement & Cyclization E->F e.g., 1,4-Rh migration G [4+1] Annulated Product F->G Reductive Elimination G->B Regenerates Catalyst

Caption: Plausible mechanism for Rh(III)-catalyzed [4+1] annulation using TESP.

Performance Comparison: Silylated vs. Non-Silylated Alkynes in Annulation
FeatureSilylated Alkyne (e.g., TESP)Terminal Alkyne (e.g., Propynal)Causality & Experimental Insight
Regioselectivity Often high; silyl group directs insertion.Can be lower; potential for competing insertion pathways.The steric bulk of the TES group can favor one orientation of alkyne insertion into the rhodacycle intermediate.
Side Reactions Reduced alkyne dimerization/oligomerization.Prone to dimerization or polymerization, especially with terminal alkynes.The silyl group acts as a "removable bulky group," preventing self-coupling pathways that consume the alkyne.
Yield Potentially higher due to cleaner reaction profiles.Can be lower due to byproduct formation.Minimizing side reactions directly translates to higher conversion to the desired annulated product.
Handling Easier to handle; less prone to decomposition.Propynal is volatile and highly reactive, making it difficult to handle.The silyl group provides stability, making TESP a more practical and bench-stable reagent for complex, multi-step syntheses.

Core Application III: Synthesis of Substituted Furans

The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds.[8][9] An alternative and highly flexible approach involves the reaction of a propargyl alcohol or aldehyde derivative with a 1,3-dicarbonyl compound, often catalyzed by a Lewis acid like FeCl₃.[9]

TESP as a Precursor: TESP can serve as the C3 component in such syntheses. The reaction likely proceeds through an initial Michael addition of the enolized dicarbonyl onto the aldehyde of TESP, followed by an intramolecular cyclization and dehydration. The silyl group would then be cleaved under the reaction or workup conditions.

Performance Comparison: TESP vs. Propargyl Aldehyde in Furan Synthesis
FeatureThis compound (TESP)Propargyl AldehydeCausality & Experimental Insight
Stability/Handling Bench-stable liquid.Highly unstable, volatile, and prone to polymerization.The TES group provides crucial stability, allowing for controlled addition and preventing decomposition, which is a major limitation of propargyl aldehyde.
Reaction Control Smoother, more controlled reaction.Reactions can be vigorous and difficult to control.The reduced reactivity of the protected alkyne allows for more predictable and reproducible outcomes, a hallmark of a self-validating protocol.
Purification Cleaner reaction profile simplifies purification.Often leads to complex mixtures and purification challenges.By preventing polymerization, TESP ensures fewer byproducts, streamlining the isolation of the desired furan product.
Cost & Availability More expensive and requires an extra synthetic step.Commercially available but challenging to use.The primary trade-off is cost versus handling and reliability. For complex or scale-up syntheses, the reliability of TESP can justify the higher cost.

Key Experimental Protocols

Protocol 1: Preparation of this compound via Swern Oxidation

This protocol details the oxidation of 3-(triethylsilyl)prop-2-yn-1-ol to the target aldehyde. The Swern oxidation is chosen for its mild conditions, which are compatible with the sensitive alkyne functionality.[9][10]

Self-Validation: The reaction is run at low temperature (-78 °C) to control the formation of the reactive intermediates and prevent side reactions. The workup is designed to quench the reagents and remove the odorous dimethyl sulfide byproduct.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equiv) to the stirred DCM.

  • DMSO Addition: Add dimethyl sulfoxide (DMSO, 2.7 equiv) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C. Causality: This forms the reactive chlorosulfonium salt.

  • Alcohol Addition: Add a solution of 3-(triethylsilyl)prop-2-yn-1-ol (1.0 equiv) in DCM dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Base Quench: Add triethylamine (Et₃N, 7.0 equiv) dropwise. Causality: The base facilitates the elimination reaction to form the aldehyde.

  • Warm-up & Work-up: Allow the reaction to warm to room temperature. Quench with water. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield this compound.

Protocol 2: General Procedure for Silicon-Directed Nazarov Cyclization

This protocol outlines a general method for the Lewis acid-catalyzed cyclization of a β-silyl divinyl ketone, which would be synthesized from TESP in a prior step.[1]

Self-Validation: The use of a Lewis acid at low temperature allows for controlled initiation of the cyclization. The quench with saturated aqueous NH₄Cl is a standard procedure to neutralize the Lewis acid and halt the reaction.

  • Setup: Dissolve the β-silyl divinyl ketone (1.0 equiv) in anhydrous DCM (0.03 M) in a flame-dried flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add a 1.0 M solution of SnCl₄ in DCM (2.0 equiv) dropwise. Causality: The Lewis acid coordinates to the carbonyl oxygen, activating the substrate for the 4π-electrocyclization.

  • Reaction: Allow the solution to warm to room temperature and stir for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Quench: Cool the reaction back to 0 °C and quench by adding saturated aqueous NH₄Cl. Stir vigorously for 15 minutes.

  • Work-up: Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the cyclopentenone product.

Limitations and Mitigating Strategies

Despite its advantages, TESP is not without its limitations.

  • Sensitivity of the Silyl Group: The triethylsilyl group, while more robust than TMS, is still susceptible to cleavage under strongly acidic or basic conditions.[1] This limits the reaction conditions that can be employed in subsequent synthetic steps.

    • Mitigation: Use mild reaction conditions where possible. If cleavage is unavoidable, consider using the even bulkier tert-butyldiphenylsilyl (TBDPS) protecting group for greater stability.

  • Cost: As a multi-step, protected reagent, TESP is significantly more expensive than simple C3 synthons like propargyl alcohol or propargyl bromide.

    • Mitigation: For large-scale synthesis, the cost-benefit of improved yield, purity, and handling reliability must be carefully evaluated. In-house preparation from inexpensive starting materials may be a viable option.

  • Aldehyde Reactivity: The aldehyde functional group is inherently reactive and can be prone to oxidation, reduction, or unwanted nucleophilic attack if not handled carefully.

    • Mitigation: Use freshly prepared or purified TESP for best results. Store under an inert atmosphere at low temperatures and away from light. Ensure that reaction partners and catalysts are chosen to be chemoselective for the desired transformation.

Conclusion

This compound stands as a powerful synthetic tool, offering a stable and highly controllable alternative to the notoriously difficult-to-handle propynal. Its true strength lies in the strategic influence of the triethylsilyl group, which directs regioselectivity in key cycloadditions like the Nazarov cyclization and minimizes unwanted side reactions in transition metal catalysis. While its stability is finite and its cost is a consideration, the enhanced reliability, cleaner reaction profiles, and superior yields it offers in complex synthetic sequences often make it the superior choice for researchers tackling challenging molecular architectures. By understanding both its applications and limitations, the discerning chemist can effectively leverage this compound to achieve synthetic goals with precision and efficiency.

References

  • NROChemistry. (n.d.). Nazarov Cyclization. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, October 28). Paal–Knorr synthesis. Retrieved January 17, 2026, from [Link]

  • Illinois Experts. (n.d.). Silicon‐Directed Nazarov Reactions II. Preparation and Cyclization of β‐Silyl‐substituted Divinyl Ketones. Retrieved January 17, 2026, from [Link]

  • Cao, J., Hu, M.-Y., Liu, S.-Y., Zhang, X.-Y., Zhu, S.-F., & Zhou, Q.-L. (2021). Enantioselective Silicon-Directed Nazarov Cyclization. Journal of the American Chemical Society, 143(18), 6962–6968. [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved January 17, 2026, from [Link]

  • West, F. G., et al. (n.d.). Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones. PMC - NIH. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases? Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, November 26). Nazarov cyclization reaction. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved January 17, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Rhodium(iii)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–H activation and 1,4-rhodium migration. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of furan from 1,3‐dicarbonyl compound and alkyne. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 16). Swern oxidation. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Triethylsilylpropynal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe and effective handling of 3-Triethylsilylpropynal. In our work, precision and safety are paramount. This document is structured to provide not just a set of rules, but the scientific rationale behind each procedural step. My goal is to empower you with the knowledge to manage this reactive aldehyde with confidence, ensuring both the integrity of your research and the safety of your laboratory personnel.

This compound is a valuable reagent, characterized by three key functional groups: a reactive aldehyde, a terminal alkyne, and a bulky triethylsilyl group. This unique combination makes it highly useful in synthesis but also introduces specific hazards that demand a rigorous and informed approach to its handling. This guide will walk you through a holistic safety protocol, from initial risk assessment to final waste disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound's reactivity stems from its aldehyde and alkyne functionalities. Aldehydes, in general, are known to be reactive, potentially cytotoxic, and can cause irritation.[1][2] Organosilanes, while diverse, can also present unique reactivity and disposal challenges.[3][4]

A formal risk assessment should be conducted and documented before any new procedure involving this compound. This process is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and is the foundation of a safe experimental design.[5][6][7]

Table 1: Hazard Profile of this compound & Related Compounds

Hazard ClassificationDescriptionRationale & Implication for Handling
Skin Irritation Expected to cause skin irritation upon contact.[8]Prolonged or repeated contact must be avoided. Requires the use of appropriate chemical-resistant gloves and a lab coat.
Serious Eye Irritation Expected to cause serious eye irritation or damage.[8]Vapors and splashes are significant risks. Mandates the use of chemical splash goggles and a full-face shield.
Respiratory Irritation Vapors may cause respiratory tract irritation.[1][9]All handling must be performed within a certified chemical fume hood to minimize inhalation exposure.
Flammability Classified as a combustible liquid.[10]Must be stored away from heat, sparks, and open flames. Use non-sparking tools for transfers.[8]
Reactivity Organosilanes can react with water, acids, and bases.[3] Aldehydes can be reactive electrophiles.[1]Store in a cool, dry, well-ventilated area away from incompatible materials.[3][11]

The Core Protocol: Personal Protective Equipment (PPE)

Your primary defense against exposure is a multi-layered approach to PPE. The selection of each component is a deliberate choice based on the identified hazards.[11][12]

Eye and Face Protection: A Non-Negotiable Barrier
  • Primary Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[13] Safety glasses are insufficient as they do not provide a seal against splashes and vapors.

  • Secondary Protection: A full-face shield must be worn over the splash goggles.[1][13] This is a critical addition when transferring liquids, running reactions under pressure, or any situation with an elevated risk of splashes or energetic reactions.

Skin and Body Protection: Minimizing Dermal Contact
  • Hand Protection: Double-gloving is the standard protocol.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A heavier-duty nitrile or butyl rubber glove.[1] This provides robust protection against aldehydes and many organosilanes.[1][8] Always inspect gloves for any signs of degradation before use. If contact occurs, remove the outer glove immediately and inspect the inner glove before continuing.

  • Body Protection: A flame-resistant (FR) laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[14]

Respiratory Protection: The Primary Engineering Control

All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a properly functioning and certified chemical fume hood.[5] The fume hood is your primary line of defense against inhaling hazardous vapors.[2][3] An air-purifying respirator may be required for emergency situations like a large spill, and personnel must be properly trained and fit-tested for their use.[1][14]

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_ppe PPE Selection Protocol start Assess Task fume_hood Work in Fume Hood? start->fume_hood fume_hood->fume_hood weighing Weighing / Transferring? fume_hood->weighing Yes stop_node STOP! Cannot Proceed Safely fume_hood->stop_node No fume_hood->stop_node reaction Running Reaction? weighing->reaction goggles Chemical Splash Goggles (ANSI Z87.1) reaction->goggles face_shield Add Full Face Shield goggles->face_shield gloves Double Nitrile/Butyl Gloves face_shield->gloves lab_coat Flame-Resistant Lab Coat gloves->lab_coat end_ppe Proceed with Task lab_coat->end_ppe

Caption: A workflow for selecting mandatory PPE for handling this compound.

Operational Plan: From Bottle to Reaction

Adherence to a strict, step-by-step procedure minimizes the risk of spills, splashes, and uncontrolled reactions.

Step-by-Step Handling Protocol:
  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker and that the sash is at the appropriate working height.

    • Assemble all necessary glassware and equipment within the fume hood. Ensure all glassware is dry.

    • Have spill cleanup materials (absorbent pads, neutralizer for aldehydes if available) readily accessible.

  • Aliquotting the Reagent:

    • Ground the container and receiving equipment to prevent static discharge, especially when transferring larger quantities.[8]

    • Slowly and carefully pour the required amount into a tared, sealed container (e.g., a round-bottom flask with a septum). For small-scale reactions, this should be done via syringe or cannula.

    • Never work with an open container of the aldehyde outside of the fume hood.

  • Reaction Addition:

    • Use an inert atmosphere (Nitrogen or Argon) for reactions, as aldehydes can be sensitive to air oxidation.

    • Add the this compound to the reaction mixture slowly, monitoring for any signs of an exothermic reaction.

  • Post-Reaction Workup:

    • Quench the reaction carefully according to your established protocol, still within the fume hood.

    • Handle all subsequent extractions and purifications with the same level of PPE.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.[11]

Spill Response
  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., vermiculite or a commercial spill pad) to soak up the liquid.

    • Collect the contaminated material in a designated, sealed waste container.

    • Clean the spill area with a decontaminating solution and wipe clean.

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal: A Critical Final Step

Improper disposal can pose significant environmental and safety risks.[3] Organosilicon and reactive aldehyde waste must be segregated and handled according to institutional and local regulations.

Table 2: Waste Stream Management

Waste StreamContainer & LabelingDisposal Procedure
Liquid Organic Waste Clearly labeled, sealed container for "Halogenated" or "Non-Halogenated" waste (as appropriate for your solvent). Specify "Contains Reactive Aldehyde" and "Organosilane Waste".Collect all liquid residues, including reaction mixtures and solvent rinses. Do not mix with incompatible waste streams.[3]
Contaminated Solid Waste Labeled, sealed plastic bag or container for "Contaminated Solid Waste".Includes used gloves, absorbent pads, and weighing paper.
Empty Reagent Bottle Rinse the bottle three times with a suitable solvent (e.g., acetone or ethyl acetate) inside the fume hood.Collect the rinsate as liquid organic waste. Deface the label on the empty bottle and dispose of it in the appropriate container for glass waste.

Diagram 2: Spill Response Decision Tree

This flowchart guides the user through the critical decisions during a chemical spill.

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs location Location? spill->location size Spill Size? location->size Inside Hood evacuate Evacuate Lab location->evacuate Outside Hood alert Alert Area Personnel size->alert Small size->evacuate Large absorb Absorb with Inert Material alert->absorb collect Collect Waste absorb->collect clean Decontaminate Area collect->clean call_ehs Call EHS / Emergency Response evacuate->call_ehs

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Triethylsilylpropynal
Reactant of Route 2
3-Triethylsilylpropynal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.